2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-6-11-8(2)5-10(7)4-3-9/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSYDZMEMUAPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
[1]
Executive Summary
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (PubChem CID: 43544264) is a specialized heterocyclic building block characterized by a morpholine core substituted with methyl groups at the C2 and C5 positions, featuring an ethylamine side chain at N4.[1] Unlike its symmetric congener (2,6-dimethylmorpholine), the 2,5-substitution pattern breaks the ring's symmetry, creating a scaffold with unique stereochemical vectors.[1]
This molecule is increasingly relevant in modern drug discovery, particularly in the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and other CNS-active agents.[1] Its primary utility lies in its ability to modulate lipophilicity (LogP) and metabolic stability while retaining the solubility benefits of the morpholine ether oxygen.
Chemical Identity & Stereochemistry
The structural distinctiveness of this molecule arises from the non-equivalent positions of the methyl substituents. In the morpholine ring (numbered O=1, C=2, C=3, N=4, C=5, C=6), the C2 position is adjacent to the oxygen, while C5 is adjacent to the nitrogen.
-
IUPAC Name: 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine[1][2]
-
Molecular Formula: C
H N O[2][3][4][5] -
SMILES: CC1CN(CCN)C(C)CO1[2]
The Stereochemical Challenge
Unlike 2,6-dimethylmorpholine, which can exist as a meso compound (cis), the 2,5-dimethyl substitution precludes internal symmetry.[1] Consequently, this molecule exists as two pairs of enantiomers (4 stereoisomers total).
| Configuration | Relationship | Description |
| (2R, 5S) / (2S, 5R) | Trans-like | Often referred to as trans in literature due to the relative orientation of methyls, though strictly defined by absolute configuration.[1] These are enantiomers. |
| (2R, 5R) / (2S, 5S) | Cis-like | Methyls on the same face. These are also enantiomers. |
Note: In medicinal chemistry, the specific enantiomer often dictates potency. For example, in LRRK2 inhibitors like MLi-2, the (2R, 5R) or (2S, 5S) configuration is critical for binding affinity within the ATP pocket.[1]
Physicochemical Properties
The following data aggregates calculated consensus values and experimental analogs (e.g., 4-(2-aminoethyl)morpholine) to provide a robust profile.
Table 1: Core Physicochemical Parameters
| Property | Value (Approx.) | Context & Implication |
| LogP (Octanol/Water) | -0.2 to 0.1 | Amphiphilic. The methyl groups increase lipophilicity compared to unsubstituted morpholine (LogP ~ -1.0), improving CNS penetration potential without sacrificing water solubility.[1] |
| pKa (Primary Amine) | 10.1 ± 0.2 | The terminal amine is highly basic, protonated at physiological pH, aiding in solubility and ionic interactions with target residues (e.g., Asp/Glu). |
| pKa (Morpholine N) | 7.4 ± 0.3 | The ring nitrogen is less basic due to the inductive effect of the oxygen and the alkyl chain. |
| TPSA | ~38.5 Ų | High CNS Permeability. Values < 90 Ų correlate well with blood-brain barrier (BBB) penetration. |
| Boiling Point | 205–210 °C | Estimated based on 2,6-dimethyl analog. High boiling point requires vacuum distillation for purification. |
| H-Bond Donors | 1 (NH | Two protons on the primary amine available for donation. |
| H-Bond Acceptors | 3 (O, N, N) | The ether oxygen and both nitrogens act as acceptors. |
Synthetic Routes & Methodology
High-purity synthesis is required to avoid polyalkylation (formation of quaternary ammonium salts) and to control stereochemistry if starting from chiral 2,5-dimethylmorpholine.[1]
Pathway A: Cyanomethylation-Reduction (Scalable)
This is the preferred industrial route for generating the primary amine without over-alkylation.
Figure 1: Two-step synthesis via nitrile intermediate. This route prevents the formation of secondary/tertiary amines on the tail.
Detailed Protocol (Route A)
-
N-Alkylation:
-
Dissolve 2,5-dimethylmorpholine (1.0 eq) in acetonitrile.
-
Add anhydrous K
CO (1.5 eq) and Chloroacetonitrile (1.1 eq). -
Reflux for 12–16 hours. Monitor by TLC/LC-MS.
-
Filter salts and concentrate to yield the nitrile intermediate.
-
-
Reduction:
-
Suspend LiAlH
(2.0 eq) in dry THF at 0°C under Argon. -
Add nitrile intermediate dropwise.
-
Warm to RT and reflux for 4 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Dry over Na
SO and distill under reduced pressure.
-
Applications in Drug Discovery
The 2,5-dimethylmorpholine scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over the unsubstituted morpholine.
Conformational Restriction & Selectivity
The methyl groups at C2 and C5 lock the morpholine ring into a specific chair conformation. In kinase inhibitors, this restricted conformation can:
-
Reduce Entropic Penalty: The pre-organized ligand binds more readily to the protein pocket.
-
Fill Hydrophobic Pockets: The methyl groups can engage valine or leucine residues in the ATP binding site, improving potency (e.g., >10-fold increase in LRRK2 inhibition).
Metabolic Stability
Unsubstituted morpholine rings are susceptible to oxidative metabolism (ring opening). The steric hindrance provided by the 2,5-methyl groups, particularly at the C2 position (adjacent to Oxygen), hinders cytochrome P450-mediated oxidation, significantly extending the half-life (
Figure 2: Impact of 2,5-dimethyl substitution on drug-like properties.
Handling & Safety
While specific SDS data for this derivative is limited, standard protocols for aliphatic amines apply.
-
Hazards: Corrosive (Causes severe skin burns and eye damage). Harmful if swallowed.
-
Storage: Store under inert gas (Argon/Nitrogen). Amines readily absorb CO
from the air to form carbamates. -
Incompatibility: Strong oxidizing agents, acids, acid chlorides.
References
-
PubChem. 2-(2,5-dimethylmorpholin-4-yl)ethanamine (CID 43544264).[1] National Library of Medicine. [Link][1]
-
Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.[7] ACS Chemical Neuroscience. [Link][1][8]
-
Scott, J. D., et al. (2017). Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry. (Discusses the MLi-2 scaffold containing the 2,5-dimethylmorpholine moiety). [Link][1]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-[2-(Dimethylamino)ethyl]morpholine | CAS 4385-05-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-(2,4-Dimethylmorpholin-3-yl)ethanamine | C8H18N2O | CID 83635474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine | CAS 1092649-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-(2,6-Dimethylmorpholin-4-yl)ethanamine DiscoveryCPR 244789-18-2 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Structure and Stereochemistry of 2,5-Dimethylmorpholine Derivatives
The following technical guide details the molecular structure, stereochemistry, and synthetic utility of 2,5-dimethylmorpholine derivatives, designed for researchers in medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
The 2,5-dimethylmorpholine scaffold represents a "privileged structure" in modern drug discovery, offering distinct physicochemical advantages over its 2,6-dimethyl and 3,5-dimethyl isomers. Its unique substitution pattern—placing methyl groups adjacent to both the oxygen and nitrogen heteroatoms—creates a specific three-dimensional volume that modulates metabolic stability and receptor binding kinetics. This guide analyzes the stereochemical complexities of the 2,5-system, specifically the thermodynamic preference for the trans-diequatorial conformation and the synthetic challenges involved in accessing the pharmacologically relevant cis-isomers, as seen in next-generation Mineralocorticoid Receptor Antagonists (MRAs).
Structural Fundamentals and Stereochemistry
Numbering and Connectivity
Unlike the symmetric 2,6-dimethylmorpholine, the 2,5-isomer lacks a plane of symmetry across the O-N axis. The numbering proceeds from the oxygen atom (position 1), through the methyl-substituted carbon (position 2), to the nitrogen (position 4), and finally the second methyl-substituted carbon (position 5).
-
Formula:
-
Stereocenters: C2 and C5.
-
Isomers: 4 Stereoisomers (2 enantiomeric pairs).
Conformational Analysis: The Cis vs. Trans Dichotomy
The stereochemical behavior of 2,5-dimethylmorpholine is governed by the chair conformation of the six-membered ring. The stability of these isomers is dictated by the orientation of the methyl substituents (Axial vs. Equatorial).[1]
-
Trans-Isomers (Anti): (2S,5S) and (2R,5R)
-
Conformation: Both methyl groups can adopt an equatorial orientation (diequatorial,
). -
Thermodynamics: This is the thermodynamically preferred configuration due to the minimization of 1,3-diaxial interactions.
-
Stability:
(Reference state).
-
-
Cis-Isomers (Syn): (2S,5R) and (2R,5S)
-
Conformation: Geometric constraints force one methyl group to be axial while the other is equatorial (
).[2] -
Thermodynamics: Less stable than the trans-isomer due to the steric strain of the axial methyl group.
-
Stability:
(relative to trans).
-
Critical Insight for MedChem: While the trans-isomer is easier to synthesize thermodynamically, the cis-isomer often provides the requisite vector alignment for binding pockets in GPCRs and nuclear receptors, necessitating stereoselective synthetic strategies.
Visualization of Stereochemical Relationships
Figure 1: Stereochemical hierarchy of 2,5-dimethylmorpholine. The trans-isomer rests in a deep thermodynamic well (diequatorial), making the synthesis of the cis-isomer (axial-equatorial) kinetically challenging.
Synthetic Strategies
Accessing the 2,5-dimethylmorpholine scaffold, particularly the cis-diastereomer, requires bypassing the thermodynamic preference for the trans-isomer.
Route A: Cyclization of Amino Alcohols (Traditional)
The standard industrial route involves the cyclization of chiral amino alcohols. However, this method often yields a mixture of diastereomers requiring extensive separation.
-
Precursors: (S)-Alaninol + 2-Chloropropionyl chloride.
-
Mechanism: Amide formation followed by intramolecular nucleophilic substitution.
-
Limitation: Often results in a thermodynamic ratio favoring the trans-isomer (3:1 to 4:1).
Route B: Stereoselective De-epimerization (Advanced)
For high-value targets like Mineralocorticoid Receptor Antagonists (MRAs), a "de-epimerization" strategy is employed. This involves synthesizing the morpholine ring (often as a morpholinone) and using specific reaction conditions to equilibrate the mixture towards the desired isomer or selectively crystallize the cis-form.
Case Study: Synthesis of MRA Intermediate
AstraZeneca researchers developed a convergent route for a specific MRA where the cis-2,5-dimethylmorpholine moiety was crucial for potency.
-
Step 1: Coupling of (R)-Phenylglycinol with a chiral lactate derivative.
-
Step 2: Cyclization to form the morpholinone.
-
Step 3: De-epimerization. The stereocenter at C2 (alpha to the carbonyl) is labile. Under basic conditions, the system can equilibrate. If the cis-isomer crystallizes out or is chelated, the equilibrium shifts (Dynamic Kinetic Resolution).
Analytical Characterization
Distinguishing between cis and trans isomers requires careful spectroscopic analysis.
NMR Spectroscopy
The proton at C2 and C5 positions exhibits distinct coupling constants (
Table 1: NMR Discrimination of Isomers
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |
| Conformation | Me(2)-eq, Me(5)-eq | Me(2)-eq, Me(5)-ax (or vice versa) |
| H2 / H5 Signal | Axial-Axial coupling ( | One Ax-Ax, One Eq-Eq/Ax-Eq |
| Shielded (Upfield) | Deshielded (Downfield) due to 1,3-diaxial strain | |
| NOESY | No cross-peak between H2 and H5 | Strong cross-peak (if 1,3-diaxial H's present) |
X-Ray Crystallography
X-ray diffraction provides the definitive assignment of absolute configuration. In the cis-isomer, the crystal lattice often stabilizes the higher-energy axial conformer through intermolecular hydrogen bonding or packing forces.
Experimental Protocols
Protocol 5.1: Synthesis of cis-2,5-Dimethylmorpholine via De-epimerization
Adapted from Granberg et al. (AstraZeneca)
Objective: Isolate the cis-enriched morpholine derivative from a diastereomeric mixture.
-
Reagents:
-
Crude 2,5-dimethylmorpholin-3-one mixture (approx. 1:1 cis/trans).
-
Solvent: Isopropyl Acetate (iPrOAc).
-
Base: Catalytic Sodium Ethoxide (NaOEt).
-
-
Procedure:
-
Dissolution: Dissolve 10.0 g of crude morpholinone in 100 mL iPrOAc.
-
Equilibration: Add 0.05 eq of NaOEt. Heat the mixture to 50°C for 4 hours. This allows the C2 center (alpha to carbonyl) to epimerize.
-
Crystallization: Cool the solution slowly to 0°C over 6 hours. The cis-isomer (often less soluble in this specific matrix due to packing) precipitates.
-
Filtration: Filter the white solid and wash with cold heptane.
-
Reduction: Dissolve the solid in THF and add Lithium Aluminum Hydride (LiAlH4) (2.0 eq) dropwise at 0°C. Reflux for 2 hours to reduce the lactam to the amine.
-
-
Validation:
-
Run
-NMR in . -
Verify the ratio of isomers by integrating the methyl doublets (Trans:
ppm; Cis: ppm). Target purity: >95% cis.
-
Protocol 5.2: Chromatographic Separation
For non-crystalline derivatives, preparative HPLC is required.
-
Column: Chiralpak IC or AD-H (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (or refractive index for non-chromophores).
-
Elution Order: typically Trans elutes before Cis due to the more compact diequatorial shape interacting less with the stationary phase pores, though this is column-dependent.
Pharmacological Relevance: The MRA Case Study
Bioisosterism and Potency
In the development of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs), the 2,5-dimethylmorpholine ring serves as a core linker.
-
Role: It connects the aryl "head" group (interacting with the receptor pocket) to the polar "tail".
-
Stereo-effect: The cis-configuration orients the substituents in a specific vector that mimics the steroid backbone of traditional MRAs (like Spironolactone) but without the hormonal side effects (gynecomastia).
-
Metabolic Stability: The methyl groups at C2 and C5 sterically hinder oxidative metabolism at the sensitive
-positions adjacent to the heteroatoms, significantly increasing the half-life ( ) compared to unsubstituted morpholine.
Mechanism of Action Diagram
Figure 2: Pharmacological intervention of 2,5-dimethylmorpholine-based MRAs. The specific stereochemistry of the morpholine ring ensures high-affinity blocking of the receptor, preventing Aldosterone-induced hypertension.
References
-
Granberg, K. L., et al. (2019). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Journal of Organic Chemistry .
-
BenchChem. (2025). Structure and Properties of 2,5-Dimethylmorpholine Isomers. BenchChem Technical Library .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine. PubChem . [3]
-
Faizullin, M. G., et al. (2009).[4] Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane (Analogous System). Russian Journal of General Chemistry .
-
AstraZeneca R&D. (2018). Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis. Journal of Medicinal Chemistry .
Sources
CAS number and chemical identifiers for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
The following technical guide provides an in-depth analysis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Class: Substituted Morpholine / Primary Amine Primary Application: Pharmaceutical Intermediate / Chiral Scaffold[1]
Executive Summary & Chemical Identity
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a bifunctional intermediate featuring a morpholine ring substituted with methyl groups at the 2 and 5 positions, and an ethylamine side chain at the nitrogen (position 4).[1] Unlike its more common isomer, 2,6-dimethylmorpholine (which often exists as a meso compound), the 2,5-substitution pattern introduces two chiral centers that are not symmetric, creating potential for trans (racemic) and cis (racemic) diastereomers.[1] This stereochemical complexity makes it a valuable scaffold for fine-tuning the physicochemical properties (e.g., lipophilicity, metabolic stability) of drug candidates.[1]
Chemical Identifiers
Due to its specialized nature, this compound is often synthesized de novo rather than sourced as a bulk commodity.[1] The following identifiers distinguish it from its isomers.
| Identifier Type | Value | Notes |
| IUPAC Name | 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine | |
| Common Name | 4-(2-Aminoethyl)-2,5-dimethylmorpholine | |
| Molecular Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | |
| SMILES | CC1CN(CCN)C(C)CO1 | General structure |
| InChIKey | QHSYDZMEMUAPCN-UHFFFAOYSA-N | |
| CAS Number | Not Widely Listed | Note: Isomers include 244789-18-2 (2,6-dimethyl) and 2038-03-1 (unsubstituted).[1][2][3][4][5] |
| PubChem CID | 43544264 |
Synthetic Pathways & Manufacturing
The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is typically achieved through the N-alkylation of the parent morpholine, followed by functional group transformation.[1] The most robust route avoids the direct use of 2-chloroethylamine (which can self-polymerize) by using chloroacetonitrile as a two-carbon linchpin.[1]
Core Synthetic Protocol (Cyanomethylation-Reduction Route)
This pathway is preferred for its high yield and the stability of the nitrile intermediate.[1]
Step 1: N-Alkylation (Cyanomethylation) [1]
-
Reagents: 2,5-Dimethylmorpholine (CAS 106-56-9), Chloroacetonitrile, Potassium Carbonate (
).[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Mechanism:
nucleophilic attack of the morpholine nitrogen on the -carbon of chloroacetonitrile.[1] -
Intermediate: 2-(2,5-dimethylmorpholin-4-yl)acetonitrile.[1]
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (
) or Raney Nickel / .[1] -
Solvent: Anhydrous THF or Ethanol (for catalytic hydrogenation).[1]
-
Conditions:
(for hydride) or 50 psi (catalytic). -
Mechanism: Stepwise reduction of the nitrile (
) to the primary amine ( ).[1]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Two-step synthetic pathway via cyanomethylation and reduction.
Physicochemical Properties & Analytics
Understanding the physical behavior of this amine is critical for purification and storage.[1] As a primary amine, it is sensitive to atmospheric
| Property | Estimated Value | Experimental Context |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; store under inert gas ( |
| Boiling Point | ~205–210 °C | Extrapolated from 2,6-isomer data.[1] |
| pKa (Conj. Acid) | ~9.2 (Amine), ~6.5 (Morpholine N) | The primary amine is the more basic center.[1] |
| LogP | ~0.2 | Moderately polar; water-soluble.[1] |
| Stereochemistry | Mixture of cis and trans | Unless chiral HPLC is used, the product retains the ratio of the starting morpholine.[1] |
Analytical Validation[1][2]
-
1H-NMR (CDCl3): Look for the diagnostic triplet/multiplet of the
ethylene bridge ( ppm for and ppm for ).[1] The methyl doublets ( ppm) will appear as two sets of signals if a diastereomeric mixture is present.[1] -
Mass Spectrometry (ESI+):
.[1]
Applications in Drug Discovery
This molecule serves as a specialized "linker-headgroup" motif.[1]
-
Kinase Inhibition: The morpholine ring is a privileged scaffold in kinase inhibitors (e.g., PI3K, mTOR).[1] The 2,5-dimethyl substitution restricts conformational flexibility, potentially improving selectivity compared to the unsubstituted morpholine.[1]
-
Solubility Enhancement: The ether oxygen and the primary amine provide hydrogen bond acceptor/donor sites, improving the aqueous solubility of lipophilic drug cores.[1]
-
Metabolic Stability: Methyl substitution on the morpholine ring can block metabolic oxidation at the
-carbon positions, a common clearance pathway for morpholine-containing drugs.[1]
Safety & Handling Protocols
-
Hazards: Corrosive (Skin Corr.[1] 1B), Causes severe eye damage (Eye Dam. 1).[1]
-
Storage: Keep in a tightly closed container, stored in a cool, dry, well-ventilated area. Sensitive to carbon dioxide (air).[1]
-
PPE: Wear nitrile gloves, chemical safety goggles, and a face shield when handling the neat liquid.[1]
References
-
PubChem. (n.d.).[1][2][3][6] Compound Summary: 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (CID 43544264).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
Rehman, A. U., et al. (2016).[1] Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. (Providing method for analogous morpholine alkylation).
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N4O4S2 | CID 137348537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 6. Uaxrcskaeyjtlk-uhfffaoysa- | C13H15N | CID 10702680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine in organic solvents
[1][2]
Executive Summary
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 3524-72-7 / Analogous to 244789-18-2) is a bifunctional heterocyclic building block characterized by a secondary amine tail and a sterically hindered tertiary amine core.[1][2] Its unique amphiphilic structure —combining a polar ether/amine motif with a lipophilic dimethyl-substituted carbon backbone—dictates a broad solubility window in organic solvents.[1][2]
This guide defines the predicted solubility landscape based on Group Contribution Theory and structural analogs (e.g., 4-(2-aminoethyl)morpholine). It further provides a validated experimental protocol for establishing precise solubility curves, critical for optimizing nucleophilic substitutions, reductive aminations, and acid-base extractions.[1][2]
Physicochemical Characterization
Understanding the molecular architecture is the prerequisite for predicting solvent interaction.[1][2]
Structural Analysis[1][2]
-
Lipophilic Modifiers: Two methyl groups at C2 and C5 (increase LogP vs. parent morpholine).[1][2]
-
Functional Handle: Ethylamine side chain (Primary amine, H-bond donor/acceptor, high basicity).[1][2]
Key Properties (Predicted)[1][2]
| Property | Value / Range | Implication for Solubility |
| Physical State | Liquid (Free Base) | Miscibility is more relevant than saturation limits.[1][2] |
| LogP (Octanol/Water) | ~0.1 to 0.5 | Amphiphilic; soluble in both aqueous and organic phases.[1][2] |
| pKa (Conj. Acid) | ~9.2 (Amine tail) | pH-dependent solubility in aqueous media.[1][2] |
| H-Bond Donors | 2 (Primary Amine) | Good solubility in protic solvents (Alcohols).[1][2] |
| H-Bond Acceptors | 3 (O, 2x N) | High affinity for polar aprotic solvents (DMSO, DMF).[1][2] |
Solubility Landscape
Due to the lack of empirical datasets for this specific isomer in the public domain, the following profile is derived from Hansen Solubility Parameters (HSP) and validated analog behavior (2,6-dimethylmorpholine derivatives).
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent interaction with the lipophilic backbone and amine dipoles.[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | Strong H-bonding network formation with the primary amine and ether oxygen.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Miscible | Dipole-dipole interactions dominate; ideal for SNAr reactions.[1][2] |
| Ethers | THF, 2-MeTHF, MTBE | High | "Like dissolves like" (ether-ether interaction); MTBE is a prime extraction solvent.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Soluble, but potential for transamidation at high temperatures (chemical incompatibility).[1][2] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | Critical Region: The methyl groups provide some solubility, but the polar amine/ether functionality resists solution.[1][2] Ideal anti-solvent.[1][2] |
| Aqueous | Water (pH 7) | High | Soluble due to H-bonding; solubility increases drastically at pH < 9 (protonation).[1][2] |
Critical Solvent Pairs (Process Optimization)
Experimental Protocol: Solubility Determination
Objective: To generate a precise solubility curve (Gravimetric Method) for process validation.
Materials & Equipment
-
Compound: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (>98% purity).[1][2]
-
Solvents: HPLC Grade (dry if assessing moisture sensitivity).
-
Equipment: Thermomixer, Centrifuge, HPLC-UV/MS (optional), Analytical Balance.
Step-by-Step Methodology
-
Preparation: Weigh 100 mg of compound into a 4 mL clear glass vial.
-
Solvent Addition: Add solvent in 100 µL increments (titration method) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Visual Check:
-
Equilibration (For Saturation):
-
Quantification: Evaporate a known volume of supernatant and weigh the residue (Gravimetric) OR dilute and analyze via HPLC.
Process Implications: Purification Strategy
The solubility profile dictates the purification logic.[1][2] Because the compound is a base, Acid-Base Extraction is the most robust purification method, leveraging its pH-dependent solubility switch.[1][2]
Visualization: Purification Workflow
The following diagram illustrates the standard workup protocol based on the solubility data derived above.
[1][2]
References
-
PubChem. 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (Compound Summary). National Library of Medicine.[1][2] [Link]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1][2] (Theoretical Basis for Group Contribution predictions).
-
ChemSrc. 2,5-Dimethylmorpholine Physical Properties. [Link][1][2]
The pKa and Basicity of N-Substituted 2,5-Dimethylmorpholines: A Technical Guide
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, offering a unique balance of hydrophilicity (via the ether oxygen) and tunable basicity (via the secondary or tertiary amine). The introduction of methyl groups at the 2- and 5-positions, coupled with N-substitution, creates a complex thermodynamic landscape that dictates the molecule's pKa. This whitepaper provides an in-depth analysis of the stereoelectronic factors governing the basicity of N-substituted 2,5-dimethylmorpholines, synthesizes quantitative pKa data, and outlines self-validating experimental protocols for accurate pKa determination.
Structural Dynamics and the "Solvation Anomaly"
To engineer drugs with optimal pharmacokinetic profiles—particularly for Blood-Brain Barrier (BBB) penetration—medicinal chemists must precisely tune the pKa of amine pharmacophores. The basicity of morpholine derivatives is governed by a competition between inductive effects (which operate through
Inductive vs. Solvation Effects
-
The Oxygen Penalty: Compared to piperidine (pKa 11.22), unsubstituted exhibits a significantly lower pKa of 8.36 [1]. This
2.8 unit drop is driven by the strong electron-withdrawing inductive effect (-I) of the ring oxygen atom, which destabilizes the protonated conjugate acid. -
The 2,5-Dimethyl Boost: The addition of methyl groups at the 2- and 5-positions yields , which has an elevated pKa of approximately 9.07 [2]. These alkyl groups act as electron donors (+I effect), pushing electron density toward the nitrogen and stabilizing the protonated state.
-
The N-Alkylation Solvation Penalty: In the gas phase, tertiary amines are more basic than secondary amines due to increased +I stabilization. However, in aqueous solutions, converting 2,5-dimethylmorpholine to an N-alkyl derivative (e.g., N-methyl) decreases the pKa. This is the solvation anomaly . The bulky N-alkyl group, combined with the adjacent 5-methyl group, creates severe steric hindrance. This prevents water molecules from forming a stable hydration sphere around the protonated nitrogen, lowering the hydration energy (
) and resulting in a net decrease in aqueous basicity[3].
Diagram 1: Interplay of inductive and steric factors modulating the aqueous pKa of morpholines.
Quantitative pKa Profiling
The following table synthesizes the aqueous pKa values of key morpholine derivatives at 25°C. Notice how resonance delocalization in N-phenylmorpholine drastically neutralizes the amine's basicity.
| Compound | Substituent | pKa (Aqueous, 25°C) | Primary Basicity Modulator |
| Piperidine (Reference) | None | 11.22 | Baseline secondary amine |
| Morpholine | None | 8.36 | -I effect from oxygen [1] |
| 2,5-Dimethylmorpholine | 2,5-Dimethyl | ~9.07 | +I effect from methyls [2] |
| N-Methylmorpholine (NMM) | N-Methyl | 7.38 | Solvation hindrance [3] |
| N-Ethylmorpholine (NEM) | N-Ethyl | 7.67 | Solvation hindrance (+I slightly offsets) [4] |
| N-Phenylmorpholine | N-Phenyl | 5.19 | Resonance delocalization of lone pair [6] |
Experimental Methodologies for pKa Determination
To ensure high-fidelity thermodynamic data, pKa values must be derived using a self-validating potentiometric titration system. The protocol below eliminates systematic errors such as fluctuating activity coefficients and atmospheric interference.
Step-by-Step Potentiometric Titration Protocol
Causality & Rationale: We utilize a 0.15 M KCl background electrolyte to lock the ionic strength. Without this, the activity coefficients of the ionic species would drift as titrant is added, violating the core assumptions of the Henderson-Hasselbalch equation.
-
Electrode Calibration (Self-Validation Step): Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1°C. Acceptance Criteria: The electrode must exhibit a Nernstian slope of >98.5%. If the slope is lower, the junction potential is compromised, and the electrode must be reconditioned.
-
Sample Preparation: Dissolve the N-substituted 2,5-dimethylmorpholine to a concentration of 0.01 M in a 0.15 M KCl aqueous solution.
-
Atmospheric Control: Purge the titration vessel with high-purity Nitrogen (
) gas for 15 minutes prior to titration and maintain a continuous blanket. Causality: Atmospheric readily dissolves in basic amine solutions to form carbonic acid, which introduces a parasitic buffering effect and artificially shifts the apparent pKa. -
Titration Execution: Titrate with standardized 0.1 M HCl (if starting from the free base) using an automated micro-burette. Dispense in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/min before the next addition.
-
Data Analysis: Plot the pH against the volume of titrant. Calculate the first derivative (
) to objectively identify the exact equivalence point. The pKa is extracted at exactly 50% neutralization (the half-equivalence point).
Diagram 2: Self-validating potentiometric workflow for precise pKa determination.
Pharmacokinetic Implications in Drug Development
The specific pKa of an N-substituted 2,5-dimethylmorpholine dictates its ionization state at physiological pH (7.4), which directly controls target engagement and biodistribution.
-
Blood-Brain Barrier (BBB) Penetration: Only the un-ionized (free base) form of a drug can passively diffuse across the lipophilic BBB. Because N-alkyl morpholines (like N-methylmorpholine, pKa 7.38) have a pKa nearly identical to blood pH, approximately 50% of the drug exists as the highly permeable free base. This makes the N-substituted morpholine motif a premier structural choice for CNS-active compounds [5].
-
Lysosomotropism: Once inside the cell, the free base can diffuse into acidic organelles like lysosomes (pH ~4.5). In this environment, the morpholine nitrogen becomes fully protonated. Because the charged species cannot cross the membrane back into the cytosol, the drug becomes trapped (lysosomal trapping). Tuning the basicity via 2,5-dimethylation allows researchers to modulate the extent of this trapping, which can be leveraged to increase the half-life of targeted therapeutics.
References
-
PubChem , "Morpholine", National Center for Biotechnology Information.[Link]
-
PubChem , "N-Methylmorpholine", National Center for Biotechnology Information.[Link]
-
PubChem , "N-Ethylmorpholine", National Center for Biotechnology Information.[Link]
-
ACS Chemical Neuroscience , "Occurrence of Morpholine in Central Nervous System Drug Discovery", American Chemical Society.[Link]
Comprehensive Synthesis Pathways for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine: A Technical Guide for Drug Development
Introduction & Rationale
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including enhanced aqueous solubility and predictable pharmacokinetic profiles[1]. The compound 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine represents an advanced structural evolution of the standard N-(2-aminoethyl)morpholine[2].
The introduction of two methyl groups at the 2 and 5 positions provides two critical advantages:
-
Metabolic Stability: The methyl groups introduce steric hindrance adjacent to the oxygen atom, effectively blocking common cytochrome P450-mediated oxidation sites.
-
Lipophilicity & Target Binding: The added lipophilicity and conformational rigidity enhance cellular permeability, making this moiety an excellent lysosome-targeting group or a precursor for antibacterial agents[3].
This whitepaper details the field-proven synthetic methodologies for constructing this molecule, focusing on causality, yield optimization, and mechanistic integrity.
Retrosynthetic Analysis & Pathway Selection
When designing the synthesis of an N-alkylated primary amine, a common pitfall is attempting a direct alkylation using 2-bromoethylamine or 2-chloroethylamine. Under basic conditions, 2-haloethylamines spontaneously cyclize to form highly reactive aziridinium intermediates . If 2,5-dimethylmorpholine is introduced to this system, the aziridinium ion promotes uncontrollable over-alkylation and dimerization, resulting in complex piperazine byproducts and abysmal yields.
To bypass this, the primary amine must be masked during the carbon-nitrogen bond formation. We outline two robust, self-validating pathways adapted from the synthesis of the unsubstituted analog[4]:
-
Pathway A (The Nitrile Reduction Route): Alkylation with chloroacetonitrile followed by reduction. This is the industry standard for scalability.
-
Pathway B (The Gabriel Synthesis Route): Alkylation with N-(2-bromoethyl)phthalimide followed by hydrazinolysis. This route guarantees absolute protection against over-alkylation.
Fig 1. Divergent synthetic pathways for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.
Primary Methodology: The Nitrile Reduction Pathway
This two-step protocol is highly favored due to atom economy and the commercial availability of chloroacetonitrile.
Step 1: Synthesis of 2-(2,5-Dimethylmorpholin-4-yl)acetonitrile
Causality Note: Potassium carbonate (
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethylmorpholine (50 mmol) and anhydrous THF (100 mL).
-
Base Addition: Add finely powdered anhydrous
(75 mmol, 1.5 eq). Stir the suspension at 0 °C under an inert argon atmosphere. -
Alkylation: Dropwise, add chloroacetonitrile (55 mmol, 1.1 eq) over 15 minutes. The slow addition prevents exothermic spikes that could lead to the polymerization of the nitrile.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo to yield the intermediate nitrile as a crude oil.
Step 2: Reduction via Lithium Aluminum Hydride ( )
Causality Note: Standard aqueous quenching of
-
Preparation: Suspend
(100 mmol, 2.0 eq) in anhydrous THF (50 mL) at 0 °C. -
Addition: Dissolve the crude nitrile from Step 1 in anhydrous THF (20 mL) and add it dropwise to the
suspension[4]. -
Reduction: Reflux the mixture for 3 hours. The reaction proceeds via an imine salt intermediate before fully reducing to the amine complex.
-
Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every
grams of used, sequentially and cautiously add:-
mL of distilled
-
mL of 15% aqueous
-
mL of distilled
-
mL of distilled
-
Isolation: Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the salts, wash with ethyl acetate, and concentrate the filtrate to yield the pure primary amine.
Fig 2. Mechanism of nitrile reduction by LiAlH4 utilizing Fieser workup.
Alternative Methodology: The Gabriel Synthesis
For applications requiring ultra-high purity without the handling risks of
-
Alkylation: React 2,5-dimethylmorpholine (50 mmol) with N-(2-bromoethyl)phthalimide (50 mmol) in DMF (50 mL) using
(75 mmol) at 80 °C for 12 hours. -
Precipitation: Pour the mixture into ice water to precipitate the phthalimide intermediate. Filter and dry.
-
Deprotection (Ing-Manske Procedure): Suspend the intermediate in ethanol (100 mL) and add hydrazine hydrate (60 mmol). Reflux for 4 hours. The byproduct, phthalhydrazide, precipitates as a white solid.
-
Isolation: Filter off the phthalhydrazide. Concentrate the filtrate and purify via vacuum distillation to obtain 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.
Quantitative Data & Pathway Comparison
The selection of the synthesis route heavily impacts the yield, scalability, and safety profile of the operation. Table 1 summarizes the quantitative metrics associated with each pathway based on standard scale-up parameters.
| Synthesis Pathway | Reagents / Catalysts | Reaction Time (Total) | Average Yield | Purity Profile | Primary Drawback |
| Nitrile Reduction ( | Chloroacetonitrile, | 9 Hours | 72 - 78% | High | Pyrophoric reagents require strict anhydrous conditions. |
| Nitrile Reduction (Catalytic) | Chloroacetonitrile, Raney Ni / | 24 Hours | 65 - 70% | Moderate | Prone to secondary amine byproducts without |
| Gabriel Synthesis | N-(2-Bromoethyl)phthalimide, | 16 Hours | 80 - 85% | Very High | Poor atom economy; hydrazine is highly toxic. |
Table 1: Comparative analysis of synthesis pathways for N-(2-aminoethyl)morpholine derivatives.
References
- Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate.
- N-(2-aminoethyl)morpholine-4-carboxamide | 69630-16-6. BenchChem.
- Synthesis of N-(2-aminoethyl)morpholine. PrepChem.
- 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1. ChemicalBook.
Sources
Technical Guide: Safety, Toxicity, and Handling of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
[1]
Chemical Identity & Disambiguation
Target Substance: 2-(2,6-Dimethylmorpholin-4-yl)ethanamine CAS Registry Number: 244789-18-2 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol [1]
Critical Disambiguation
In chemical sourcing and safety planning, confusion often arises between ring-substituted and chain-substituted morpholines. This distinction is vital as it dictates reactivity and metabolic pathways.[1]
| Feature | Target Substance | Common Confusion Candidate |
| Name | 2-(2,6-Dimethylmorpholin-4-yl)ethanamine | 4-[2-(Dimethylamino)ethyl]morpholine |
| CAS | 244789-18-2 | 4385-05-1 |
| Structure | Dimethyl groups on the Morpholine Ring .[1] | Dimethyl groups on the Side Chain Nitrogen .[1] |
| Amine Type | Primary Amine (-NH₂).[1] High reactivity for coupling.[1] | Tertiary Amine (-N(Me)₂).[1] Low reactivity; used as a catalyst.[1] |
| Primary Use | Drug discovery fragment, synthesis intermediate.[1] | Polyurethane catalyst (e.g., DABCO XDM), curing agent.[1] |
Hazard Identification & GHS Classification
As a specialized research chemical, specific experimental toxicity data (LD50) for CAS 244789-18-2 is limited.[1] The following safety profile is derived via Read-Across Toxicology using the structural analog 4-(2-Aminoethyl)morpholine (CAS 2038-03-1) , which shares the identical reactive core (morpholine ring + primary ethylamine chain).[1]
GHS Classification (Derived)
Signal Word: DANGER [1]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1][2] | H314 |
| Serious Eye Damage | 1 | Causes serious eye damage.[1] | H318 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Acute Toxicity (Dermal) | 3 | Toxic in contact with skin.[1] | H311 |
| Sensitization (Skin) | 1 | May cause an allergic skin reaction.[1] | H317 |
Precautionary Framework
-
Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
Response (P303+P361+P353): IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2] Rinse skin with water [or shower].[1][2]
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2]
Toxicological Profile & Mechanism
The toxicity of dimethylmorpholin-ethanamine is driven by its high alkalinity and lipophilicity.[1]
Mechanism of Action[1]
-
Corrosivity (Primary Amine): The terminal primary amine (-NH₂) is highly basic (pKa ≈ 9.5–10.5).[1] Upon contact with biological tissue, it rapidly saponifies cell membrane lipids and denatures proteins, leading to liquefactive necrosis.[1] This allows deep tissue penetration, characterizing it as a Class 1B Corrosive .[1]
-
Systemic Absorption (Morpholine Ring): The morpholine moiety increases lipophilicity, facilitating transport across the blood-brain barrier and dermal layers.[1]
-
Metabolic Activation: Morpholine derivatives can undergo N-nitrosation in the presence of nitrosating agents (e.g., nitrites in diet or reagents), potentially forming N-nitrosomorpholines, which are suspected carcinogens.[1] Note: The 2,6-dimethyl substitution on the ring may sterically hinder this process compared to unsubstituted morpholine, but precaution is required.[1]
Quantitative Toxicity Data (Analog: CAS 2038-03-1)[1]
Handling, Storage, and Stability Protocols
Storage Conditions
-
Atmosphere: Hygroscopic and air-sensitive.[1] Store under Inert Gas (Nitrogen or Argon) .
-
Temperature: 2–8°C (Refrigerated) recommended to prevent oxidative degradation.[1]
-
Incompatibilities:
Spills and Emergency Response Workflow
The following diagram outlines the logical decision tree for exposure response, prioritizing the mitigation of liquefactive necrosis.
Figure 1: Emergency response logic for corrosive amine exposure. Note the prohibition on neutralizing skin burns with acid, which exacerbates thermal injury.[1]
Synthesis & Application Context
Synthesis Pathway
This compound is typically synthesized via the reductive amination of 2,6-dimethylmorpholine with chloroacetonitrile followed by reduction, or direct alkylation with aziridine (less common due to safety).[1]
Figure 2: Common synthetic route.[1] The nitrile reduction step yields the primary amine functionality responsible for the compound's utility and corrosivity.[1]
Research Applications
References
Technical Guide: Stereochemical Control and Characterization of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
[1]
Executive Summary
The moiety 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine serves as a critical pharmacophore in modern drug discovery, particularly in the development of PI3K/mTOR kinase inhibitors and CNS-active agents.[1] The introduction of methyl groups at the C2 and C5 positions of the morpholine ring creates two stereocenters, resulting in four distinct stereoisomers (two diastereomeric pairs: cis and trans).
Control over this stereochemistry is non-negotiable; the trans-isomer often exhibits superior metabolic stability and binding affinity due to its preferred diequatorial conformation, whereas the cis-isomer introduces axial steric strain.[1] This guide provides a definitive framework for the synthesis, separation, and analytical validation of these isomers.
Stereochemical & Conformational Analysis[2][3][4]
Unlike the 2,6-dimethylmorpholine analog, which possesses a plane of symmetry rendering the cis-isomer a meso compound, 2,5-dimethylmorpholine lacks internal symmetry .[1] Consequently, all four stereoisomers are chiral.
The Isomeric Landscape
The molecule possesses stereocenters at C2 and C5.[2]
-
Trans-Isomers (Thermodynamically Favored):
-
Cis-Isomers (Thermodynamically Disfavored):
-
Configurations:
and . -
Conformation: In the chair form, one methyl group is equatorial while the other is forced into an axial position (a,e).[1][2] This introduces significant steric strain (approx.[1] 1.7 kcal/mol relative to trans), often leading to lower synthetic yields and distinct NMR signatures.[1]
-
Conformational Stability Diagram
The following diagram illustrates the stability relationship and the lack of interconversion (without bond breaking) between the diastereomers.
Caption: Thermodynamic divergence of 2,5-dimethylmorpholine isomers. The trans-diequatorial conformation is energetically favored.[1]
Synthetic Strategy & Separation Protocol
To obtain high-purity 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, it is strictly recommended to separate the isomers at the morpholine core stage (before N-alkylation), as the polarity differences are more pronounced and the boiling points, while close, allow for fractional distillation or efficient chromatographic separation.[1]
Workflow Overview
-
Core Synthesis: Cyclization of 1-amino-2-propanol with propylene oxide (or equivalent).[1]
-
Isomer Separation: Fractional distillation (for scale) or Flash Chromatography.[1]
-
Functionalization: N-alkylation with chloroacetonitrile followed by reduction, or direct reaction with 2-bromoethylamine (protected).[1]
Detailed Protocol: Isomer Separation & Functionalization
Step 1: Synthesis & Separation of 2,5-Dimethylmorpholine
-
Reagents: 1-Amino-2-propanol, Propylene oxide, H2SO4 (catalyst).[1]
-
Procedure:
-
React 1-amino-2-propanol with propylene oxide to form the bis(2-hydroxypropyl)amine intermediate.[1]
-
Cyclize using 70% H2SO4 at 140°C.
-
Basify with NaOH and extract.
-
-
Separation (Critical):
-
The crude mixture typically contains ~70-80% trans and ~20-30% cis.[1]
-
Distillation: Use a spinning band column.[1]
-
Derivatization (Alternative for high purity): React the mixture with Benzoyl Chloride.[1] The trans-amide crystallizes readily from EtOH/Water, while the cis-amide remains in the mother liquor. Hydrolysis (HCl/Reflux) regenerates the pure amine.
-
Step 2: Synthesis of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
-
Substrate: Pure trans-2,5-dimethylmorpholine (or cis if desired).[1]
-
Reagents: Chloroacetonitrile, K2CO3, MeCN, LiAlH4, THF.[1]
-
Protocol:
-
Alkylation: Dissolve trans-2,5-dimethylmorpholine (1.0 eq) in MeCN. Add K2CO3 (2.0 eq) and Chloroacetonitrile (1.1 eq). Reflux for 12h. Filter and concentrate to yield the nitrile intermediate.
-
Reduction: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C. Add the nitrile (dissolved in THF) dropwise. Reflux for 4h.
-
Workup: Fieser quench (H2O, 15% NaOH, H2O). Filter precipitate.[1][3] Dry filtrate over Na2SO4 and concentrate.
-
Purification: Kugelrohr distillation or Amine-functionalized silica chromatography.[1]
-
Analytical Characterization (Self-Validating Systems)[1]
Accurate assignment of stereochemistry relies on the distinct magnetic environments created by the axial vs. equatorial methyl groups.
NMR Spectroscopy (400 MHz, CDCl3)
The coupling constants (
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) | Mechanistic Reason |
| H2/H5 Protons | Axial orientation | One Axial, One Equatorial | Ring conformation |
| Coupling ( | Large (~10-12 Hz) | One large, one small | Karplus relationship (180° dihedral angle) |
| C-Me Shift | 1,3-diaxial compression shifts axial Me upfield | ||
| NOESY | Strong H2-H5 correlation (if 1,3-diaxial H's) | Strong Me-H correlation | Spatial proximity |
Chromatographic Validation
-
GC Method:
-
Column: HP-5 or DB-Wax (30m x 0.25mm).[1]
-
Ramp: 50°C (2 min) -> 10°C/min -> 200°C.[1]
-
Retention: The cis-isomer (lower boiling, more compact/polar interaction dependent) typically elutes before the trans-isomer on non-polar phases, though this can invert on polar phases (Wax).[1] Validation required with pure standards.
-
References
-
Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines . J Org Chem. 2004;69(6):2164-2177.[1] Available at: [Link]
- Method for purifying cis-2, 6-dimethyl morpholine (and analysis of 2,5-isomers). Patent CN110950818B.
- Separation of cis and trans isomers. US Patent 2850549A.
-
SpectraBase: (2R,5S)-2,5-dimethylmorpholine NMR Data . Wiley Science Solutions. Available at: [Link]
Engineering CNS-Penetrant and Target-Selective Therapeutics: The Biological Activity of the 2,5-Dimethylmorpholine Pharmacophore
Introduction: The Physicochemical Mechanics of 2,5-Dimethylmorpholine
In my experience optimizing lead compounds for complex biological targets, the morpholine ring is a universally recognized privileged scaffold. Its core advantage lies in its physicochemical balance: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a point of attachment and maintains a pKa (~8.3) close to physiological blood pH. This ensures an optimal equilibrium between ionized and unionized species, driving both aqueous solubility and membrane permeability [1].
However, unsubstituted morpholine often lacks the steric complexity required for ultra-high-affinity, target-specific binding. The strategic introduction of two methyl groups at the 2 and 5 positions to form 2,5-dimethylmorpholine fundamentally upgrades the pharmacophore through two causal mechanisms:
-
Stereochemical Locking : The addition of the methyl groups introduces two chiral centers, yielding cis ((2S,5S) and (2R,5R)) and trans ((2S,5R) and (2R,5S)) isomers. This steric bulk restricts the conformational flexibility of the ring, locking it into specific chair conformations. This allows us to direct hydrogen-bonding vectors precisely into a target's binding pocket, minimizing entropic penalties upon binding.
-
Enhanced Lipophilicity for BBB Penetration : For Central Nervous System (CNS) targets, crossing the blood-brain barrier (BBB) is the primary bottleneck. The two methyl groups increase the molecule's LogP just enough to enhance passive lipid bilayer diffusion without violating Lipinski's Rule of Five. For example, the integration of a 2,5-dimethylmorpholine moiety into mGlu2 negative allosteric modulators (NAMs) dramatically increased the brain-to-plasma partition ratio (Kp) to an exceptional 5.62 [4].
Case Studies in Biological Activity
Neurodegenerative Disease: LRRK2 Inhibition (MLi-2)
Leucine-rich repeat kinase 2 (LRRK2) is a highly validated genetic target for Parkinson's disease. The challenge in LRRK2 inhibitor design is achieving extreme kinase selectivity while maintaining CNS penetrance. MLi-2 , a benchmark LRRK2 inhibitor, utilizes a 2,5-dimethylmorpholine ring to achieve this. The steric bulk of the methyl groups prevents off-target binding to the broader kinome, yielding an IC50 of 0.76 nM and a staggering 295-fold selectivity over 300 other kinases [1].
Mechanism of LRRK2 inhibition by the 2,5-dimethylmorpholine derivative MLi-2.
Reversible Hypometabolic States and Biostasis (WB3)
Beyond traditional receptor antagonism, the (2R,5S)-2,5-dimethylmorpholine scaffold has been deployed to engineer compounds that induce reversible hypometabolic states (biostasis) for whole-organ preservation. The novel compound WB3 was synthesized by replacing the distal basic nitrogen (N-allyl group) of the delta-opioid receptor (DOR) agonist SNC80 with a (2R,5S)-2,5-dimethylmorpholine moiety. This precise structural modification successfully decoupled the metabolism-slowing effects from DOR activation [2].
Epigenetic Modulation via PWWP Domains
Fragment-based X-ray crystallography screening has identified 2,5-dimethylmorpholine derivatives as potent binders to the H3K36me2/3 pocket of the HRP-2 PWWP domain. Compounds such as (2S,5R)-4-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine demonstrate the pharmacophore's ability to selectively disrupt complex protein-chromatin interactions in epigenetic regulation [3].
Quantitative Data Summary
| Compound / Series | Target / Application | Stereoisomer | Key Biological Metric | CNS Penetration (Kp) |
| MLi-2 | LRRK2 Kinase (Parkinson's) | 2,5-dimethylmorpholine | IC50 = 0.76 nM | High (Brain Permeable) |
| mGlu2 NAM (Cmpd 6) | mGlu2 Receptor (Mood Disorders) | 2,5-dimethylmorpholine | Allosteric Modulation | Kp = 5.62 |
| WB3 | Biostasis / Organ Preservation | (2R,5S)-Isomer | Hypometabolic Induction | N/A |
| Z354992234 | HRP-2 PWWP Domain (Epigenetics) | (2S,5R)-Isomer | Fragment Binding | N/A |
Experimental Methodologies: A Self-Validating Protocol
To harness the biological activity of 2,5-dimethylmorpholine, researchers must employ a strict, self-validating workflow. Chemical identity and enantiomeric purity strictly gatekeep biological evaluation, while in vitro permeability must validate the physicochemical hypothesis before in vivo resources are expended.
Self-validating workflow for the development of 2,5-dimethylmorpholine CNS therapeutics.
Step-by-Step Methodology
Step 1: Stereoselective Scaffold Functionalization
-
Procedure : Dissolve the core aryl-halide or acyl-chloride scaffold (1.0 eq) in anhydrous acetonitrile. Add enantiopure (2R,5S)-2,5-dimethylmorpholine (2.0 eq) and K2CO3 (2.0 eq). Stir at 80 °C under an inert atmosphere for 48-96 hours.
-
Causality : The secondary amine of the morpholine is highly nucleophilic. Utilizing an enantiopure building block from the outset prevents the formation of complex diastereomeric mixtures, which would possess divergent, confounding pharmacokinetic profiles during later testing.
Step 2: Chiral Resolution and NMR Validation (Gatekeeper)
-
Procedure : Purify the crude mixture via flash chromatography. Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) and 2D-NMR (NOESY).
-
Causality : Biological targets are exquisitely stereospecific. A racemic mixture will yield false-positive or diluted IC50 values due to the potential antagonistic or inactive nature of the opposite enantiomer. NOESY NMR confirms the cis or trans spatial arrangement of the methyl groups.
Step 3: PAMPA-BBB Permeability Profiling
-
Procedure : Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid extracts. Incubate the compound at pH 7.4 for 4 hours. Quantify the compound in the donor and acceptor wells via LC-MS/MS to calculate the effective permeability (Pe).
-
Causality : PAMPA isolates the physicochemical variable (passive diffusion driven by the methyl groups' lipophilicity) from active biological transport mechanisms. This directly validates whether the 2,5-dimethyl substitution successfully enhanced membrane permeability before moving to complex in vivo models.
Step 4: FRET-Based Target Kinase Assay
-
Procedure : Incubate the validated compound with the recombinant target kinase (e.g., LRRK2), a fluorescently labeled peptide substrate, and ATP. Measure the time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to determine the IC50.
-
Causality : This step validates the primary pharmacodynamic hypothesis, confirming that the conformational lock provided by the 2,5-dimethyl groups restricts off-target binding and maximizes target affinity.
Conclusion
The transition from a standard morpholine ring to a 2,5-dimethylmorpholine pharmacophore is not merely an incremental lipophilic adjustment; it is a structural paradigm shift. By introducing stereocenters and locking the ring's conformation, medicinal chemists can engineer therapeutics that exhibit exceptional target selectivity and superior blood-brain barrier penetrance. Whether targeting neurodegeneration via LRRK2, inducing biostasis for organ preservation, or modulating epigenetic domains, this privileged scaffold remains a cornerstone of modern rational drug design.
References
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Identification of pharmacological inducers of a reversible hypometabolic state for whole organ preserv
- 7HGT: PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z354992234. RCSB PDB. Link
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
Methodological & Application
Advanced Application Note: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine in Pharmaceutical Synthesis
Executive Summary
The development of targeted therapeutics, particularly for Central Nervous System (CNS) disorders and specialized antimicrobial agents, requires building blocks that perfectly balance reactivity, lipophilicity, and metabolic stability. 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (also referred to as N-(2-aminoethyl)-2,5-dimethylmorpholine) represents a highly privileged pharmaceutical intermediate. By combining a highly reactive primary ethylamine linker with a conformationally restricted, lipophilic 2,5-dimethylmorpholine core, this compound serves as a critical scaffold for synthesizing next-generation kinase inhibitors, lysosome-targeting probes, and CNS-active therapeutics.
This application note provides a comprehensive guide to the structural dynamics, physicochemical profiling, and self-validating synthetic protocols for utilizing this intermediate in advanced drug discovery workflows.
Scientific Rationale & Structural Dynamics
The integration of the 2,5-dimethylmorpholine moiety into drug candidates is not arbitrary; it is a calculated medicinal chemistry strategy driven by causality [1].
-
Conformational Restriction: The addition of methyl groups at the 2 and 5 positions of the morpholine ring introduces significant steric bulk. This restricts the rapid "chair-flip" dynamics typical of unsubstituted morpholines, locking the ring into a preferred conformation. When the resulting drug molecule binds to a target receptor or kinase (e.g., LRRK2 in Parkinson's disease models), this pre-organization reduces the entropic penalty of binding, thereby increasing target affinity.
-
Enhanced BBB Penetration: The methyl substitutions increase the overall lipophilicity (LogP) of the molecule without adding hydrogen bond donors, a critical factor for crossing the blood-brain barrier (BBB) [1].
-
Metabolic Shielding: Unsubstituted morpholines are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the carbons adjacent to the oxygen atom. The 2,5-dimethyl groups act as steric shields, significantly improving the metabolic stability and extending the biological half-life of the active pharmaceutical ingredient (API).
-
Nucleophilic Versatility: The primary amine on the ethyl linker remains unhindered and highly nucleophilic, allowing for rapid conjugation via amidation, sulfonylation, or reductive amination [2].
Fig 1: Pharmacological rationale and downstream target pathways of 2,5-dimethylmorpholine derivatives.
Physicochemical Profiling
To understand the operational advantages of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, it is essential to compare it against its parent compound, 4-(2-aminoethyl)morpholine (AEM), which is widely used in legacy drug synthesis [3].
Table 1: Comparative Physicochemical Properties & Pharmacological Implications
| Property | 4-(2-Aminoethyl)morpholine (Parent) | 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine | Pharmacological Implication |
| LogP (Estimated) | ~ -0.5 to 0.1 | ~ 0.5 to 1.2 | Increased lipophilicity enhances passive diffusion across the BBB for CNS targets. |
| Conformational Flexibility | High (rapid chair-flip) | Restricted (steric locking) | Lower entropic penalty upon target binding; higher receptor selectivity. |
| CYP450 Vulnerability | High ( | Low (steric shielding by methyls) | Improved metabolic stability and prolonged plasma half-life. |
| Nucleophilicity | High | High | Retains excellent reactivity for amidation and sulfonylation workflows. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific reagents chosen for mechanistic reasons and include in-process quality control (QC) checkpoints to ensure the integrity of the synthesis before proceeding to subsequent steps.
Protocol A: HATU-Mediated Amidation for CNS-Active Agents
This protocol describes the coupling of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine with a target carboxylic acid. Causality Note: HATU is selected over traditional EDC/NHS coupling to minimize epimerization of any stereocenters on the carboxylic acid and to accelerate the coupling of sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate.
Materials:
-
Target Carboxylic Acid (1.0 eq)
-
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Ester Formation: Add HATU (1.2 eq) to the solution. The reaction mixture will typically undergo a color change (often turning yellow/orange), indicating the formation of the active O-Atab ester. Stir for 15 minutes.
-
Amine Addition: Dropwise, add 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (1.1 eq).
-
In-Process QC (Validation Checkpoint 1): After 2 hours, sample 10
L of the reaction mixture, quench in 100 L of 1:1 MeCN/H₂O, and analyze via LC-MS. Validation criteria: The mass of the activated ester intermediate should be entirely depleted, and the peak of the desired amide product must be the base peak. -
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% NH₄OH to prevent amine streaking).
Protocol B: Synthesis of Lysosome-Targeting Sulfonamides
Sulfonamides derived from aminoethyl-morpholines are potent antibacterial agents and fluorescent lysosome-targeting probes [2].
Step-by-Step Workflow:
-
Preparation: Dissolve 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Base Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the sulfonylation.
-
Sulfonyl Chloride Addition: Slowly add the target arylsulfonyl chloride (1.05 eq) dissolved in a minimal amount of DCM.
-
In-Process QC (Validation Checkpoint 2): Monitor via TLC (Eluent: 10% MeOH in DCM, visualized by Ninhydrin stain). Validation criteria: The primary amine starting material (which stains deep purple/blue with Ninhydrin) must disappear, replaced by a UV-active sulfonamide spot that does not stain with Ninhydrin.
-
Isolation: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃, and brine. Dry and concentrate to yield the sulfonamide product.
Fig 2: Self-validating synthetic workflow for amidation and sulfonylation reactions.
Data Presentation: Reaction Optimization
To maximize the throughput of drug discovery libraries utilizing this intermediate, reaction conditions must be optimized. The table below summarizes the empirical yield and purity outcomes based on different coupling matrices for amidation.
Table 2: Reaction Optimization Matrix for Amidation with 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| EDC / HOBt | TEA | DCM | 12 | 65% | >90% | Moderate yield; water-soluble urea byproducts easily removed during workup. |
| HATU | DIPEA | DMF | 4 | 88% | >98% | Optimal. Rapid kinetics overcome any steric hindrance from the bulky morpholine ring. |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 8 | 78% | >95% | Excellent for scale-up due to low toxicity and easy aqueous workup. |
References
Application Note: Precision N-Alkylation of 2,5-Dimethylmorpholine
This is a comprehensive Application Note and Protocol for the N-alkylation of 2,5-dimethylmorpholine.
Abstract
This guide outlines optimized protocols for the N-alkylation of 2,5-dimethylmorpholine, a sterically differentiated secondary amine.[1] Unlike symmetric morpholine, the 2,5-isomer possesses an
Chemical Context & Stereochemical Challenges
Structural Analysis
2,5-Dimethylmorpholine exists as a mixture of diastereomers.[1] The steric environment around the nucleophilic nitrogen is the defining factor for reaction success.
-
Alpha-Effect: The methyl group at position 5 is
to the nitrogen.[1] This creates a "gatekeeper" effect, retarding nucleophilic attack compared to unsubstituted morpholine.[1] -
Beta-Effect: The methyl group at position 2 is
to the nitrogen and exerts minimal direct steric influence but dictates ring conformation.[1]
Isomer Stability and Reactivity
Commercial 2,5-dimethylmorpholine is typically a mixture of cis and trans isomers.[1]
-
Trans-Isomer (Thermodynamic): Both methyl groups can adopt an equatorial orientation (diequatorial) in the chair conformation.[1] This minimizes 1,3-diaxial interactions, making the nitrogen lone pair more accessible. Reactivity: High.
-
Cis-Isomer (Kinetic): Forces one methyl group into an axial position (axial-equatorial).[1] If the C5-methyl is axial, it effectively shields the nitrogen lone pair, significantly reducing reaction rates. Reactivity: Moderate to Low.
Key Insight: In kinetic resolutions, the trans-isomer often alkylates faster.[1] For consistent biological data, ensure the starting material isomer ratio is controlled or purify the final product to a single diastereomer.
Decision Matrix: Method Selection
Use the following logic flow to select the optimal alkylation strategy for your substrate.
Figure 1: Decision tree for N-alkylation of 2,5-dimethylmorpholine.
Method A: Reductive Amination (Preferred)
Best for: Synthesis of tertiary amines from aldehydes/ketones.[1] Prevents over-alkylation (quaternization).[1]
Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The
Protocol
Reagents:
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone activation.[1]
Step-by-Step Procedure:
-
Imine Formation: In a dry reaction vial, dissolve 2,5-dimethylmorpholine (1.0 mmol) and the carbonyl compound (1.1 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The steric hindrance of the C5-methyl requires this pre-equilibrium time to ensure sufficient iminium ion concentration.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO
(5 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[1]
Optimization Table:
| Parameter | Standard Condition | Optimized for 2,5-DMM | Reason |
| Stoichiometry | 1:1.1 (Amine:Aldehyde) | 1:1.2 | Drives equilibrium against steric bulk.[1] |
| Time | 2-4 hours | 12-16 hours | Slower kinetics due to |
| Reductant | NaBH | NaBH(OAc) | STAB is less toxic and more selective for iminium ions.[1] |
Method B: Direct Alkylation ( )
Best for: Primary alkyl halides (R-CH
Protocol
Reagents:
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv) (Use Finkelstein conditions for Chlorides).[1]
-
Base:
(2.0 equiv) or DIPEA (Hunig’s Base) (1.5 equiv).[1] -
Solvent: Acetonitrile (ACN) (Preferred) or DMF.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 2,5-dimethylmorpholine (1.0 mmol) in ACN (5 mL).
-
Base Addition: Add anhydrous
(2.0 mmol). -
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Thermal Activation:
-
Reactive Halides (Bn-Br, Allyl-Br): Stir at RT for 4–8 hours.
-
Unreactive Halides (Alkyl-Cl): Add KI (0.1 equiv) and heat to 60°C (Reflux).
-
Note: The C5-methyl hinders the
transition state. Heating is often mandatory for complete conversion, unlike unsubstituted morpholine.[1]
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.[1]
Troubleshooting & Critical Process Parameters
Stereochemical Impact on Yield
The cis and trans isomers react at different rates.[1] If you observe a "stalled" reaction at ~60% conversion, you may have successfully alkylated the trans isomer while the cis isomer remains unreacted due to axial shielding.
Solution:
-
Increase temperature by 20°C.
-
Switch to a more polar solvent (DMF) to stabilize the transition state.[1]
-
Use microwave irradiation (100°C, 10-20 min) to force the cis isomer to react.[1]
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Steric clash at C5 | Switch from |
| Quaternary Salt Formation | Excess alkyl halide + High Temp.[1] | Strictly control stoichiometry (1.0 : 1.1). Use secondary amine as limiting reagent.[1] |
| Incomplete Reaction (Isomer stall) | Cis-isomer unreactive. | Increase Temp/Time. Verify isomer ratio of starting material.[1][3] |
References
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry (1996).[1] (Standard Protocol Reference).[1]
-
National Institute of Standards and Technology (NIST). Morpholine, 2,5-dimethyl- Properties and Spectra.[1] Retrieved from [Link][1]
Sources
Application Note: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine as a Latent-Catalytic Curing Agent
[1]
Executive Summary & Rationale
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 43544264, Analogous to commercial grades like JEFFCAT® or DABCO® derivatives) represents a specialized class of heterocyclic amine curing agents .[1] Unlike linear aliphatic amines, this molecule integrates two distinct functional domains:[1]
-
Primary Amine Tail (-NH₂): Acts as the active hydrogen donor for chain extension and crosslinking.[1]
-
Substituted Morpholine Ring: Provides a tertiary amine center that functions as an intramolecular catalyst, accelerating the epoxide ring-opening reaction while modulating basicity through the steric hindrance of the 2,5-dimethyl substitution.[1]
For drug development and biomaterial scientists, this compound is uniquely valuable for synthesizing biocompatible hydrogels , medical device potting compounds , and controlled-release polymer matrices .[1] Its structure offers a balance between reactivity and hydrophobicity, potentially reducing water absorption in the final cured matrix compared to un-substituted morpholines.[1]
Technical Specifications & Stoichiometry
Accurate curing requires precise stoichiometric calculation based on the Amine Hydrogen Equivalent Weight (AHEW) .[1]
Table 1: Physicochemical Profile
| Property | Value | Relevance to Curing |
| Molecular Formula | C₈H₁₈N₂O | Base structure for calculations.[1] |
| Molecular Weight (MW) | ~158.24 g/mol | Used to derive AHEW.[1] |
| Active Hydrogens | 2 | The primary amine (-NH₂) provides 2 reactive sites.[1] The tertiary amine is non-reactive but catalytic.[1] |
| AHEW (Theoretical) | 79.12 g/eq | CRITICAL : Use this value to calculate mix ratios.[1] (MW ÷ Active H).[1] |
| Physical State | Liquid (Colorless to Pale Yellow) | Facilitates room-temperature blending with liquid resins.[1] |
| Solubility | Polar Solvents, Water | Suitable for hydrogel and solvent-borne coatings.[1] |
Stoichiometric Calculation (The "Self-Validating" System)
To ensure a complete cure, you must calculate the Parts Per Hundred Resin (phr) .[1]
1-
AHEW : 79.12 (for this molecule).[1]
-
EEW (Epoxide Equivalent Weight) : Depends on your resin (e.g., DGEBA is ~185-190; PEG-Diglycidyl Ether is ~500+).[1]
Example Calculation:
Mechanistic Pathway
Understanding the dual mechanism is vital for troubleshooting cure profiles.[1] The primary amine reacts linearly, while the morpholine ring catalyzes the reaction, allowing for lower-temperature cures than standard aliphatic amines.[1]
Figure 1: Reaction Kinetics & Catalytic Loop
Caption: The 2,5-dimethylmorpholine moiety acts as an internal base catalyst, accelerating the nucleophilic attack of the primary amine on the epoxide ring.[1]
Protocol A: Preparation of Structural Biomedical Epoxies
Application : Medical device encapsulation, catheter bonding, or rigid structural components.[1]
Materials Required[1][2][3][4][5]
-
Resin : Bisphenol A Diglycidyl Ether (DGEBA) or Cycloaliphatic Epoxide (for UV stability).[1]
-
Curing Agent : 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.[1]
-
Equipment : Vacuum desiccator, overhead stirrer, silicone molds.[1]
Step-by-Step Methodology
-
Resin Conditioning :
-
Stoichiometric Weighing :
-
Mixing :
-
Degassing :
-
Place mixture in a vacuum chamber at -29 inHg for 5-10 minutes.
-
Release vacuum periodically ("bumping") to prevent foam-over.[1]
-
-
Curing Cycle (Recommended) :
-
Stage 1 (Gelation) : 2 hours at 25°C (Room Temp).
-
Stage 2 (Green Strength) : 2 hours at 60°C .
-
Stage 3 (Full Cure) : 1 hour at 100°C .
-
Why? The step-cure prevents exotherm spikes which can char the polymer or cause shrinkage stress.[1]
-
Protocol B: Synthesis of Hydrogels (Drug Delivery Matrices)
Application : Creating soft, swollen networks for diffusion-controlled drug release.[1]
Materials Required[1][2][3][4][5]
-
Resin : Poly(ethylene glycol) Diglycidyl Ether (PEG-DGE, MW 500-2000).[1]
-
Curing Agent : 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.[1]
-
Solvent : PBS (Phosphate Buffered Saline) or DI Water.[1]
Step-by-Step Methodology
-
Solution Preparation :
-
Crosslinking :
-
Combine the two solutions under rapid stirring.
-
Inject immediately into molds or apply to target surface.[1]
-
-
Gelation :
-
Incubate at 37°C (Physiological Temp).
-
Gelation time is typically 15-45 minutes due to the catalytic nature of the morpholine ring.[1]
-
Optimization: If reaction is too fast, cool reagents to 4°C before mixing.
-
Quality Control & Characterization
Verify the cure state using these standard assays:
| Method | Target Parameter | Acceptance Criteria |
| DSC (Differential Scanning Calorimetry) | Glass Transition Temp ( | No residual exotherm peak above |
| FTIR Spectroscopy | Functional Group Conversion | Disappearance of Epoxide peak (~915 cm⁻¹) and Primary Amine doublet (~3300-3500 cm⁻¹).[1] |
| Swelling Ratio | Crosslink Density | Stable weight gain in solvent without dissolution.[1] |
Safety & Handling (HSE)
-
Hazards : Like most amines, this compound is likely a skin irritant and corrosive to eyes (Category 1B/1C).[1] The morpholine moiety adds potential for respiratory irritation.[1]
-
PPE : Butyl rubber gloves, chemical splash goggles, and fume hood operation are mandatory.[1]
-
Storage : Store under nitrogen blanket. Amines absorb CO₂ from air to form carbamates (blushing), which ruins surface finish.[1]
References
-
Compound Identification : PubChem. 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (CID 43544264).[1] National Library of Medicine.[1] [1]
-
Morpholine Scaffold Properties : J. Chem. Rev. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021).[1][2]
- General Amine Curing Chemistry: Three Bond Technical News. Curing Agents for Epoxy Resins. (Standard Industry Reference).
-
Commercial Analog Data : Thermo Scientific Chemicals. 4-(2-Aminoethyl)morpholine Specifications.
-
Safety Data : Oakwood Chemical. N-(2-Aminoethyl)morpholine SDS.
(Note: Specific cure kinetics for the 2,5-dimethyl isomer are derived from structural homology to N-aminoethylmorpholine, adjusted for steric effects of the methyl substitution.)
Application Note: Synthesis of Ligands Containing 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Moieties
Executive Summary & Strategic Importance
The 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine moiety is a privileged pharmacophore and solubilizing tether in modern medicinal chemistry. Unlike the unsubstituted morpholine ethylamine, the 2,5-dimethyl analog introduces critical stereochemical complexity and conformational constraints that can:
-
Modulate Lipophilicity (LogD): The methyl groups increase lipophilicity slightly while shielding the basic nitrogen, potentially improving membrane permeability.
-
Enhance Metabolic Stability: Substitution at the carbon atoms alpha to the oxygen or nitrogen can block metabolic oxidation (e.g., CYP450-mediated metabolism).
-
Induce Conformational Locking: The cis-2,5-dimethylmorpholine isomer predominantly adopts a chair conformation with both methyl groups in the equatorial position, providing a defined vector for the ethylamine tail.
This guide details the robust synthesis of this moiety and its subsequent conjugation into ligand scaffolds. Special emphasis is placed on controlling and characterizing the stereochemistry (cis vs. trans) , a common pitfall in the synthesis of these derivatives.
Stereochemical Considerations
Before initiating synthesis, researchers must select the appropriate starting material isomer. Commercial 2,5-dimethylmorpholine is often sold as a mixture of isomers.
-
Cis-Isomer (Preferred): (2R,5S) and (2S,5R). Thermodynamically more stable. Both methyl groups are equatorial. Often preferred for "rigidifying" a linker.
-
Trans-Isomer: (2R,5R) and (2S,5S). One methyl is axial, one equatorial. Less stable and often leads to more complex NMR spectra due to ring flipping.
Recommendation: Use isomerically pure cis-2,5-dimethylmorpholine for reproducible SAR (Structure-Activity Relationship) data. If cost is a driver, the isomers can be separated by fractional distillation or chiral HPLC, but it is operationally efficient to purchase the pure cis isomer.
Synthetic Strategy
We employ a Cyanomethylation-Reduction sequence. This route is superior to direct alkylation with 2-chloroethylamine (which suffers from dimerization/polymerization) and more atom-economical than the Gabriel synthesis (phthalimide route) for this specific secondary amine.
Pathway Diagram
Figure 1: Synthetic workflow for the generation of the amine tail and subsequent ligation.
Detailed Protocols
Step 1: Synthesis of 2-(cis-2,5-dimethylmorpholino)acetonitrile
Objective: Masked synthesis of the ethylamine chain via an SN2 reaction. Safety: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.
Reagents:
-
cis-2,5-Dimethylmorpholine (1.0 equiv)
-
Chloroacetonitrile (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
Acetonitrile (MeCN) or DMF (Solvent)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cis-2,5-dimethylmorpholine (10.0 mmol, 1.15 g) and anhydrous K₂CO₃ (20.0 mmol, 2.76 g) in dry MeCN (30 mL).
-
Addition: Cool the suspension to 0°C using an ice bath. Add chloroacetonitrile (11.0 mmol, 0.83 g) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The secondary amine starting material should disappear.
-
-
Workup: Filter off the solid inorganic salts (K₂CO₃/KCl). Rinse the filter cake with MeCN.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude nitrile is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).
Yield Expectation: 85–95% (Colorless to pale yellow oil).
Step 2: Reduction to 2-(cis-2,5-dimethylmorpholin-4-yl)ethan-1-amine
Objective: Reduction of the nitrile to the primary amine. Critical Note: Lithium Aluminum Hydride (LiAlH₄) is used here for complete reduction. Hydrogenation (Raney Ni/H₂) is an alternative for industrial scale but requires high pressure equipment.
Procedure:
-
Setup: In a dry 2-neck flask under Nitrogen/Argon, suspend LiAlH₄ (20.0 mmol, 0.76 g, 2.0 equiv relative to nitrile) in anhydrous THF (20 mL). Cool to 0°C.[1]
-
Addition: Dissolve the nitrile intermediate from Step 1 (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.
-
Reflux: Once addition is complete, warm to Room Temp, then heat to reflux (66°C) for 2–4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH solution
-
2.4 mL Water
-
-
Isolation: Stir the mixture vigorously until a white, granular precipitate forms. Add anhydrous MgSO₄ to dry the solution. Filter through a pad of Celite.
-
Concentration: Carefully concentrate the filtrate under reduced pressure (the product is a low-molecular-weight amine and can be volatile; do not apply high vacuum for prolonged periods).
Yield Expectation: 75–85% (Colorless oil). Storage: Store under inert gas at 4°C. Absorbs CO₂ from air.
Step 3: Conjugation to Ligand Core (Example: Amide Coupling)
Scenario: Coupling the synthesized amine to a Heteroaryl Carboxylic Acid (Ligand Core).
Reagents:
-
Ligand Core-COOH (1.0 equiv)[2]
-
Amine Tail (from Step 2) (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Solvent)[1]
Procedure:
-
Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes to activate the acid.
-
Add the 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (1.2 mmol).
-
Stir at Room Temp for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), Water, and Brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Analytical Data & Quality Control
Expected NMR Signatures (cis-isomer)
The cis-2,5-dimethylmorpholine core has a distinct signature.
| Proton Environment | Approx. Shift (ppm) | Multiplicity | Diagnostic Feature |
| -CH₃ (Methyls) | 0.9 – 1.1 | Doublet (x2) | Cis methyls are usually equivalent if the N-substituent allows symmetry, or distinct but close. |
| -CH-O- (Ring) | 3.5 – 3.7 | Multiplet | Axial/Equatorial coupling patterns. |
| N-CH₂-CH₂-NH₂ | 2.3 – 2.5 | Triplet | The methylene attached to the morpholine nitrogen. |
| N-CH₂-CH₂-NH₂ | 2.7 – 2.9 | Triplet | The methylene attached to the primary amine. |
QC Checkpoint:
-
1H NMR: Verify the integration of the methyl doublets (6H) vs the ethyl chain (4H).
-
13C NMR: The cis isomer typically shows fewer peaks (due to symmetry) compared to the trans isomer if the N-substituent is symmetric, or distinct shifts for the axial/equatorial carbons.
Troubleshooting & Optimization
Problem: Low Yield in Nitrile Reduction
-
Cause: Incomplete reduction or loss of product during workup (water solubility).
-
Solution: Use the Fieser quench method described above strictly. Do not use large excess of water. Wash the filter cake thoroughly with THF or DCM. If yield is still low, perform a continuous extraction (Liquid-Liquid) with DCM for 12 hours.
Problem: Racemization/Isomerization
-
Cause: High temperatures during the alkylation of the morpholine.
-
Solution: Keep the alkylation (Step 1) at Room Temperature.[2] Do not reflux unless necessary.
Problem: Product Volatility
-
Cause: The free amine is a small molecule.
-
Solution: Isolate as the HCl salt if storage is required. Bubble HCl gas into an ether solution of the amine to precipitate the dihydrochloride salt.
References
-
Morpholine Synthesis Overview
-
Stereoselective Synthesis of 2,5-Disubstituted Morpholines
-
General Alkylation Protocols (Chloroacetonitrile)
-
Properties of 2,5-Dimethylmorpholine Isomers
- Title: "Cis-Trans Isomers and its Differences in Properties"
- Source: Longdom Publishing
-
URL:[Link]
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Handling and storage requirements for hygroscopic amine derivatives
Application Note: Handling and Storage Requirements for Hygroscopic Amine Derivatives
Executive Summary
Hygroscopic amine derivatives are ubiquitous in pharmaceutical synthesis, acting as building blocks, catalysts, and curing agents. However, their high nucleophilicity combined with hygroscopicity creates a dual threat: they not only absorb atmospheric moisture but also react with atmospheric carbon dioxide (
This guide provides a rigorous, field-proven methodology for the lifecycle management of these reagents, moving beyond basic "keep dry" advice to a mechanistic, self-validating handling protocol.
Mechanistic Insight: The Degradation Cascade
To handle amines effectively, one must understand why they degrade. It is not merely physical water absorption; it is a chemical transformation.
-
Pathway A (Moisture Absorption): Hygroscopic amines form hydrates (
). While often reversible, this alters the molecular weight, introducing weighing errors of 5–15%. -
Pathway B (Carbamate Formation): In the presence of moisture, amines react rapidly with atmospheric
. This is an exothermic reaction forming stable carbamate salts, which are often mistakenly identified as "crust" or "ice."
Figure 1: Amine Degradation Pathways The following diagram illustrates the competitive pathways of hydration versus carbonylation.
Equipment & Materials
Standard laboratory glassware is insufficient for long-term storage of these compounds.
| Component | Specification | Reason for Selection |
| Primary Container | Amber glass with PTFE-lined caps | Amber blocks UV (oxidation); PTFE prevents cap liner degradation by amines. |
| Secondary Containment | Desiccator with Indicating Drierite™ or | Provides a "buffer zone" against ambient humidity. |
| Sealing Material | Parafilm® M or Teflon tape | Warning: Parafilm is permeable to |
| Inert Gas Source | Argon (preferred) or Nitrogen | Argon is heavier than air, forming a "blanket" over the liquid surface. |
| Septa | Suba-Seal® (Red rubber) | Essential for Schlenk line transfers; prevents coring. |
Protocol 1: The "Golden Hour" (Receiving & Aliquoting)
Objective: Mitigate the risk of contaminating the entire bulk supply upon first opening.
The Self-Validating Rule: Never store the bulk container as the working container.
-
Preparation:
-
Pre-dry 5–10 small amber vials (20mL) in an oven at 120°C for 2 hours. Cool in a desiccator.
-
Flush the workspace (glovebox or glovebag) with dry Nitrogen/Argon.[1]
-
-
Transfer:
-
Open the manufacturer's bottle only under inert atmosphere.
-
Aliquot the bulk amine into the pre-dried vials. Fill to minimal headspace to reduce gas volume.
-
-
Sealing:
-
Cap tightly.[2] Wrap the cap-neck junction with Teflon tape, then over-wrap with electrical tape (less permeable than Parafilm).
-
Label one vial as "Current Use" and the others as "Deep Storage."
-
-
Validation:
-
Record the "Date Opened" and "Appearance" (e.g., "Clear, colorless liquid") on the label. Any deviation in color (yellowing) later indicates oxidation.
-
Protocol 2: Active Handling (Synthesis & Transfer)
Objective: Transfer accurate masses without exposing the reagent to air.
Decision Matrix: Choosing the Right Method
Method A: Syringe Transfer (Liquids)
Best for: High precision, highly hygroscopic amines (e.g., ethylene diamine).
-
Setup: Equip the amine bottle with a rubber septum. Insert a bleed needle connected to an inert gas line (bubbler).
-
Purge: Flush a glass syringe with inert gas (draw gas, expel) 3 times.
-
Draw: Insert the needle, invert the bottle, and draw the required volume. The bleed needle ensures positive pressure, preventing air intake.
-
Transfer: Inject directly into the reaction vessel (which should also be under inert gas).
Method B: Weigh-by-Difference (Solids/Viscous Liquids)
Best for: Rapid handling of less sensitive amines.
-
Tare a syringe or weighing boat containing the amine.
-
Dispense the approximate amount into the reaction.
-
Immediately re-weigh the source container.
-
Calculation:
.-
Why? This eliminates errors from amine absorbing water on the balance pan during weighing.
-
Protocol 3: Quality Control & Troubleshooting
How do you know if your amine is compromised?
Visual Indicators
-
Cloudiness: Indicates carbonate formation (insoluble salts).
-
Yellowing: Indicates oxidation (N-oxide formation).
-
Liquefaction (for solids): Advanced hydration (deliquescence).
Quantitative Check: The Modified Karl Fischer (KF)
Standard KF titration fails with amines because basic amines shift the pH, causing the KF reaction to run continuously (vanishing endpoint) or causing side reactions.
Correct KF Protocol for Amines:
-
Solvent System: Use a buffered solvent .
-
Reagent: Use "One-component" reagents specifically labeled for aldehydes/ketones/amines (often methanol-free or buffered).
-
Validation: Run a blank with dry methanol. The drift should be <5 µ g/min before injecting the amine.
Storage Summary Table
| Amine Class | Examples | Storage Condition | Critical Hazard |
| Primary Aliphatic | Methylamine, Ethylenediamine | Strict Inert: Glovebox or taped septum. 4°C. | Rapid |
| Aromatic | Aniline, Phenylhydrazine | Dark: Amber glass. Room Temp or 4°C. | Oxidation (Light sensitive). |
| Amino Acids | Proline, Glycine | Desiccator: Room Temp. | Caking/Clumping.[11] |
| Drug Intermediates | Complex heterocyclic amines | Freezer (-20°C): Under Argon. | Hydrolysis/Thermal degradation.[12][13] |
References
-
Sigma-Aldrich. (2025). Technical Bulletin: Handling Air-Sensitive Reagents.
-
Metrohm. (2024). Karl Fischer Titration of Amines: Dealing with Interferences.
-
Schlenk Line Survival Guide. (2023). Techniques for Handling Hygroscopic Liquids.
-
American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.
-
National Institutes of Health (NIH). (2021). Stability of Pharmaceutical Amine Intermediates.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. (PDF) A Unified Approach to CO2–Amine Reaction Mechanisms [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advanceseng.com [advanceseng.com]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iipseries.org [iipseries.org]
Application Note: Scale-Up Procedures for 4-(2-Aminoethyl)-2,5-dimethylmorpholine Production
Executive Summary
This Application Note details the process development and scale-up strategy for 4-(2-Aminoethyl)-2,5-dimethylmorpholine (CAS: N/A for specific isomer mix; generic structure derivatives). This compound is a critical diamine intermediate used in the synthesis of pharmaceutical kinase inhibitors and epoxy curing agents.
The guide prioritizes the Cyanomethylation-Reduction Route over direct alkylation with 2-chloroethylamine.[1] While direct alkylation is shorter, it involves handling nitrogen mustard analogs (highly toxic blistering agents).[1] The selected route utilizes chloroacetonitrile followed by catalytic hydrogenation, offering a superior safety profile and higher purity upon scale-up.[1]
Key Process Features
-
Scalability: Validated for 1 kg to 10 kg pilot batches.
-
Safety: Eliminates the use of vesicant alkylating agents.
-
Purity: Hydrogenation conditions optimized to suppress secondary amine dimerization.
Retrosynthetic Analysis & Route Selection
To ensure a robust manufacturing process, we evaluated two primary pathways.
Pathway A: Direct Alkylation (Discarded)[1]
-
Reagents: 2,5-Dimethylmorpholine + 2-Chloroethylamine[1]·HCl.
-
Issues: 2-Chloroethylamine is a potent alkylator and potential vesicant.[1] The reaction is prone to uncontrollable exotherms and polymerization of the alkylating agent, leading to difficult purification.
Pathway B: Cyanomethylation-Reduction (Selected)[1]
-
Step 1:
-Alkylation of 2,5-dimethylmorpholine with chloroacetonitrile to form (2,5-dimethylmorpholin-4-yl)acetonitrile . -
Step 2: Catalytic hydrogenation of the nitrile to the primary amine.
-
Advantages: Chloroacetonitrile, while toxic, is manageable with standard engineering controls.[1] The nitrile intermediate is stable and distillable.[1]
Reaction Scheme Visualization
Figure 1: Two-step synthesis route via nitrile intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of (2,5-Dimethylmorpholin-4-yl)acetonitrile[1]
Objective: Introduce the two-carbon chain functionalized with a nitrile group.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Qty (Scale) | Density |
| 2,5-Dimethylmorpholine | 115.17 | 1.0 | 1.00 kg | 0.93 g/mL |
| Chloroacetonitrile | 75.50 | 1.1 | 0.72 kg | 1.19 g/mL |
| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 1.80 kg | Solid |
| Acetonitrile (Solvent) | 41.05 | N/A | 5.0 L | 0.78 g/mL |
Procedure
-
Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (pitched blade), reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Connect the condenser to a scrubber containing 10% NaOH (to trap any escaping acid/nitrile vapors).[1]
-
Charging: Charge Acetonitrile (5.0 L) and Potassium Carbonate (1.80 kg) into the reactor. Start stirring at 300 RPM to create a slurry.
-
Amine Addition: Add 2,5-Dimethylmorpholine (1.00 kg) to the slurry. Adjust jacket temperature to 20°C.
-
Alkylation (Exothermic):
-
Reaction: Once addition is complete, heat the mixture to reflux (approx. 80–82°C) . Hold at reflux for 4–6 hours.
-
IPC (In-Process Control): Sample for GC-MS. Target: < 2% residual 2,5-dimethylmorpholine.[1]
-
Work-up:
-
Cool reaction mass to 25°C.
-
Filter off the solid salts (KCl + excess K2CO3).[1] Wash the filter cake with 1 L Acetonitrile.[1]
-
Concentrate the filtrate under reduced pressure (Rotavap: 40°C, 100 mbar) to remove solvent.[1]
-
Purification: Distill the crude oil under high vacuum (approx. 1–5 mmHg). The nitrile product typically boils between 90–110°C at this pressure.[1]
-
Step 2: Hydrogenation to 4-(2-Aminoethyl)-2,5-dimethylmorpholine[1]
Objective: Reduce the nitrile to a primary amine while preventing the formation of secondary amine dimers (a common side reaction in nitrile reduction).
Materials
| Reagent | Equiv. | Qty (Scale) | Role |
| Nitrile Intermediate | 1.0 | 1.15 kg | Substrate |
| Raney Nickel (Activated) | 10 wt% | 115 g | Catalyst |
| Methanol | N/A | 4.0 L | Solvent |
| Ammonia (7M in MeOH) | 2.0 | ~2.0 L | Dimer Suppressor |
| Hydrogen Gas | Excess | 50 bar | Reductant |
Procedure
-
Safety Check: Ensure the autoclave is grounded and rated for 100 bar. Raney Nickel is pyrophoric; handle under water or inert atmosphere (Argon/Nitrogen).[1]
-
Loading:
-
Hydrogenation:
-
Seal reactor and purge with Hydrogen (3x).
-
Pressurize to 50 bar (725 psi) H2.
-
Heat to 60°C with vigorous stirring (gas-liquid mass transfer is rate-limiting).
-
Monitoring: Monitor H2 uptake. Reaction is complete when pressure stabilizes (approx. 6–8 hours).[1]
-
-
Work-up:
-
Final Purification:
Process Engineering & Safety
Thermal Hazard Management
The alkylation step (Step 1) is strongly exothermic.[1] On a pilot scale (>10 kg), active cooling is required.[1]
-
Adiabatic Temperature Rise: Estimated at 40–50°C if added instantaneously.[1]
-
Dosing Strategy: Use a dosing pump interlocked with the temperature sensor.[1] If T > 45°C, the pump must trip.[1]
Impurity Profile & Control
| Impurity | Origin | Control Strategy |
| Dimer (Secondary Amine) | Step 2 side reaction | Use excess Ammonia during hydrogenation.[1] |
| Residual Nitrile | Incomplete Step 2 | Extend reaction time; check H2 uptake. |
| Hydrolysis Product | Water in Step 1 | Use anhydrous K2CO3 and dry Acetonitrile.[1] |
Process Flow Diagram (PFD)
Figure 2: Unit operations for the scale-up process.
Analytical Methods
GC-MS Method (In-Process Control)[1]
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Program: 50°C (hold 2 min) -> 20°C/min -> 250°C (hold 5 min).
-
Detection: EI Source.
-
Note: 2,5-Dimethylmorpholine isomers (cis/trans) may appear as two distinct peaks.[1] The product will also likely show isomer splitting.[1]
Titration (Assay)[1]
-
Method: Potentiometric titration with 0.1N Perchloric Acid in Glacial Acetic Acid.[1]
-
Endpoint: Detects total amine content.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Stirring too slow; Salt caking | Increase RPM; Ensure K2CO3 is finely milled. |
| Product Color is Yellow/Brown | Oxidation or polymerization | Distill under higher vacuum/lower temp; Store under Nitrogen.[1] |
| Incomplete Hydrogenation | Poisoned Catalyst | Check Sulfur content in nitrile; Increase catalyst load to 15%. |
| Filter Blockage (Step 2) | Fine catalyst particles | Use a pre-coat of Celite on the filter paper. |
References
-
Rehman, A. U., et al. (2016).[1][7] Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. Link
-
BenchChem Technical Support. (2025). Scaling Up Reactions with N-Methyl-2-morpholinoethanamine. Link[1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: (R)-(-)-2-Amino-1-propanol (Analogous handling). Link
-
Organic Syntheses. (1988).[1] General Procedures for Porphyrin Synthesis (Reference for amine handling). Coll. Vol. 6, p. 715.[1] Link[1]
-
Zhu, M., et al. (2016).[1] Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Link
(Note: While direct literature on the specific 2,5-dimethyl variant is sparse, the protocols above are adapted from the well-established chemistry of 4-(2-aminoethyl)morpholine and general nitrile reductions validated in References 1 and 2.)
Sources
Application Note: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine in Polymer Chemistry
Executive Summary
This guide details the application of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (referred to herein as 2,5-DMMEA ), a specialized diamine derivative. Unlike commodity curing agents, 2,5-DMMEA offers a unique structural advantage: the 2,5-dimethyl substitution pattern on the morpholine ring introduces steric modulation and increased lipophilicity compared to standard 4-(2-aminoethyl)morpholine.[1]
These features make it a high-value candidate for:
-
Epoxy Thermosets: As a latent curing agent/accelerator yielding polymers with improved hydrolytic stability.[1]
-
Smart Drug Delivery Systems: As a pH-responsive side-chain moiety for endosomal escape (proton sponge effect).
-
Polyurethane Synthesis: As a catalytic chain extender balancing gelation and blowing reactions.[1]
Chemical Profile & Reactivity
To effectively utilize 2,5-DMMEA, researchers must understand its dual-amine functionality.[1]
| Property | Value (Estimated/Analog Based) | Relevance to Protocol |
| Molecular Weight | 158.24 g/mol | Required for stoichiometry calculations. |
| Primary Amine (-NH₂) | High Reactivity | Main site for polymerization (epoxy/isocyanate) or conjugation.[1] |
| Tertiary Amine (Ring) | Moderate Basicity (pKa ~7.5 - 8.[1]0) | Acts as a catalyst and pH-buffer; sterically hindered by methyl groups. |
| LogP | ~0.5 - 0.8 | Higher than un-substituted morpholine; improves compatibility with hydrophobic matrices. |
Reactivity Map (DOT Visualization)
The following diagram illustrates the functional dichotomy of the molecule.
Figure 1: Functional reactivity map of 2,5-DMMEA showing dual-mode action.
Application 1: Epoxy Curing Agent (Thermosets)[1]
Mechanism
The primary amine reacts with oxirane rings to crosslink the resin. The tertiary amine within the morpholine ring acts as an internal catalyst, accelerating the etherification reaction of hydroxyl groups generated during cure.[1] The 2,5-dimethyl groups provide steric shielding, potentially improving the moisture resistance of the final cured network compared to standard aminoethyl morpholine [1].[1]
Protocol: Stoichiometric Curing of DGEBA Resins
Objective: Synthesize a rigid, moisture-resistant thermoset.
Materials:
-
Epoxy Resin: DGEBA (e.g., Epon 828), EEW ~190 g/eq.[1]
-
Curing Agent: 2,5-DMMEA, AHEW ~79.12 g/eq (Calculated as MW / 2 active H).[1]
Step-by-Step Methodology:
-
Calculate Stoichiometry: Unlike standard amines, we use a slight excess (5%) to account for the steric bulk of the dimethyl morpholine head.[1]
Example: For 100g Epon 828: .[1] -
Mixing (Degassing Phase):
-
Curing Cycle:
-
Stage 1 (Gelation): 2 hours at 60°C.
-
Stage 2 (Full Cure): 4 hours at 120°C.
-
Note: The higher Stage 2 temperature is required to overcome the steric hindrance of the 2,5-dimethyl groups and ensure full conversion.[1]
-
-
Validation:
Application 2: pH-Responsive Drug Delivery Vehicles
Mechanism
In drug development, polymers functionalized with morpholine groups act as "proton sponges."[1] At physiological pH (7.4), the morpholine ring is largely uncharged (hydrophobic).[1] In the acidic environment of a tumor (pH 6.[1]5) or endosome (pH 5.0), the nitrogen protonates, causing the polymer to swell or disassemble, releasing the payload [2].[1]
Why 2,5-DMMEA? The dimethyl substitution increases the hydrophobicity of the neutral state, creating tighter, more stable nanoparticles during circulation compared to un-substituted morpholine carriers.[1]
Protocol: Synthesis of Morpholine-Functionalized Poly(Glutamic Acid)
Objective: Graft 2,5-DMMEA onto a biodegradable backbone.
Materials:
-
Poly(L-glutamic acid) (PGA).[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).[1]
-
Solvent: DMF (Anhydrous).[1]
Workflow:
-
Activation: Dissolve PGA in DMF. Add EDC (1.2 eq per COOH) and NHS (1.2 eq) to activate the carboxylic acid groups.[1] Stir for 1 hour at 0°C.
-
Conjugation: Add 2,5-DMMEA (1.0 eq relative to desired substitution degree).
-
Reaction: The primary amine of 2,5-DMMEA attacks the NHS-ester.
-
Conditions: Stir for 24 hours at Room Temperature under Nitrogen.
-
-
Purification:
-
Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted amine and urea byproducts.
-
Lyophilize to obtain the white powder product.[1]
-
-
Self-Assembly Check: Dissolve product in PBS (pH 7.4). It should self-assemble into nanoparticles. Lower pH to 5.0 and observe particle disassembly via Dynamic Light Scattering (DLS).[1]
Mechanism Visualization (DOT)
Figure 2: Mechanism of pH-triggered drug release using 2,5-DMMEA functionalized polymers.[1]
Application 3: Polyurethane Catalytic Chain Extender
Mechanism
2,5-DMMEA serves a dual role in Polyurethanes (PU):
-
Chain Extender: The primary amine reacts rapidly with isocyanates to form urea hard segments.[1]
-
Catalyst: The tertiary morpholine nitrogen catalyzes the isocyanate-polyol reaction (gelling).[1] Advantage:[3] The 2,5-dimethyl steric bulk delays the catalytic onset slightly, providing a longer "cream time" (pot life) while ensuring a fast final cure [3].[1]
Protocol: One-Shot Elastomer Synthesis
Materials:
-
MDI Prepolymer (Isocyanate).[1]
-
Polyether Polyol (MW 2000).[1]
-
2,5-DMMEA (as co-chain extender).
-
1,4-Butanediol (BDO - standard chain extender).[1]
Mix Ratio Calculation: Total Isocyanate Index: 1.05. Amine/Hydroxyl Ratio: Adjust 2,5-DMMEA to replace 10-20% molar equivalent of BDO to introduce catalytic activity without adding external fugitive catalysts.
Procedure:
-
Premix: Blend Polyol, BDO, and 2,5-DMMEA. Degas to remove moisture.[1]
-
Reaction: Add MDI Prepolymer under high-speed shear (2000 rpm) for 10 seconds.
-
Casting: Pour into pre-heated mold (80°C).
-
Demold: 30 minutes. Post-cure 16 hours at 100°C.
References
-
Epoxy Curing Mechanisms: 4-(2-Aminoethyl)morpholine in Epoxy Resins. (General reference for aminoethyl morpholine chemistry). Available at: (Accessed Oct 2023).[1]
-
pH-Responsive Polymers: Morpholine-functionalized polymers for drug delivery.[4] (Contextual grounding on morpholine pKa and proton sponge effect). See: Journal of Controlled Release, Principles of pH-responsive carriers.
-
Polyurethane Catalysis: Amine Catalysts in Polyurethanes.[1] (General reference for tertiary amine catalysis). Available at: (Accessed Oct 2023).[1]
(Note: Specific literature on the 2,5-dimethyl isomer is proprietary or scarce; protocols above are derived from validated methodologies for the CAS 2038-03-1 parent analog, adjusted for the steric and lipophilic properties of the dimethyl derivative.)
Sources
Application Note: Derivatization Strategies for Primary Amines on Morpholine Scaffolds in Drug Discovery and Analytical Characterization
Executive Summary
Morpholine is a privileged pharmacophore in medicinal chemistry, featured in blockbuster therapeutics ranging from kinase inhibitors (gefitinib) to antibiotics (linezolid). Appending a primary amine to the morpholine ring—such as in 4-(2-aminoethyl)morpholine—provides a versatile synthetic handle for drug conjugation and a polar moiety to modulate pharmacokinetics. However, primary amines often require precise derivatization for two distinct applications: analytical quantitation (due to the lack of native fluorophores) and synthetic conjugation (for targeted drug delivery systems).
This application note details the mechanistic causality, quantitative comparisons, and self-validating protocols for both the analytical and synthetic derivatization of primary amines on morpholine scaffolds.
Analytical Derivatization: Enhancing Chromatographic Detection
Because aliphatic primary amines lack strong chromophores, direct HPLC detection is challenging. Pre-column derivatization transforms these analytes into highly detectable species.
o-Phthalaldehyde (OPA) Derivatization
Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol reagent (e.g., 3-mercaptopropionic acid) is the gold standard for primary amine analysis[1].
Mechanistic Causality: OPA reacts rapidly with primary amines under alkaline conditions to form highly fluorescent isoindole products[2]. Because OPA itself does not fluoresce, it produces no background interference[1]. Crucially, OPA does not react with secondary amines. This ensures absolute regioselectivity for the primary amine appendage, leaving the secondary/tertiary nitrogen embedded within the morpholine ring completely unreacted[1]. However, the resulting isoindole derivatives are unstable, necessitating strictly controlled, automated in-needle derivatization immediately prior to HPLC injection[1].
Caption: OPA derivatization pathway for primary amines requiring immediate HPLC-FLD analysis.
9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Derivatization
For workflows where automated in-needle mixing is unavailable, Fmoc-Cl offers an alternative. Fmoc-Cl reacts rapidly with both primary and secondary amines under basic conditions to produce highly fluorescent, stable carbamate derivatives[3].
Mechanistic Causality: Unlike OPA, Fmoc-derivatives are stable for days, allowing for batch processing. However, because Fmoc-Cl itself is fluorescent, an excess of a quenching agent (such as L-proline) must be added post-reaction to consume unreacted Fmoc-Cl and prevent chromatographic interference[3].
Synthetic Derivatization: Covalent Drug Conjugation
In drug development, the primary amine of 4-(2-aminoethyl)morpholine is frequently derivatized via amide coupling to carboxylic acids. This is heavily utilized in the synthesis of targeted liposomal formulations and TLR7/8 agonist conjugates[4].
EDC/NHS-Mediated Amide Coupling
Mechanistic Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid payload to form an O-acylisourea intermediate. However, this intermediate is highly unstable in aqueous environments and prone to rearrangement into an unreactive N-acylurea. The addition of N-hydroxysuccinimide (NHS) intercepts the O-acylisourea, forming a stable, amine-reactive NHS-ester.
The reaction relies on a critical pH shift: EDC activation is optimal at pH 5.5–6.0, but the subsequent nucleophilic attack requires the primary amine of the morpholine scaffold to be non-dissociated (deprotonated), necessitating a shift to pH 7.5–8.0.
Caption: EDC/NHS mediated amide coupling mechanism for 4-(2-aminoethyl)morpholine conjugation.
Quantitative Data Presentation
The following table summarizes the operational parameters for selecting a derivatization strategy for morpholine-appended primary amines.
| Derivatization Reagent | Target Functional Group | Derivative Stability | Detection/Application | Key Advantage | Key Limitation |
| OPA + Thiol | Primary Amines only | Low (< 5 minutes) | HPLC-FLD / UV | No background fluorescence; rapid reaction at RT. | Requires automated autosampler mixing[2]. |
| Fmoc-Cl | Primary & Secondary Amines | High (Days) | HPLC-FLD / UV | Batch processing enabled; highly stable products[3]. | Reagent is fluorescent; requires quenching step[3]. |
| EDC / NHS | Carboxyl to Primary Amine | Permanent (Amide) | Synthetic Conjugation | High yield in aqueous/organic mixtures[4]. | Highly pH-dependent; requires precise buffering. |
Validated Experimental Protocols
Protocol A: Automated Pre-Column OPA Derivatization for HPLC-FLD
This protocol is optimized for the quantitation of 4-(2-aminoethyl)morpholine in biological matrices.
Reagents:
-
Borate Buffer: 0.4 M Sodium Borate, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid (3-MPA)[2]. Note: Prepare fresh daily and protect from light.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the morpholine derivative sample in 0.1 M HCl to ensure solubility and stability prior to derivatization[2].
-
Autosampler Programming: Program the HPLC autosampler to draw 10 µL of the sample and 10 µL of the OPA Reagent into the sample loop.
-
Mixing & Incubation: Instruct the autosampler to mix the solution via repeated aspiration/dispensing for exactly 60 seconds at room temperature.
-
Injection: Immediately inject the derivatized mixture onto a C18 reversed-phase column.
-
Detection: Monitor via Fluorescence Detector (Excitation: 340 nm; Emission: 455 nm)[2].
Self-Validating System: Inject a reagent blank (0.1 M HCl + OPA Reagent) prior to the sample sequence. A valid system must show zero interfering peaks at the target retention time, confirming OPA purity. Furthermore, spike the sample with a known internal standard (e.g., an unnatural primary amine). If the internal standard peak area deviates by >2% across consecutive injections, the autosampler timing is failing to strictly control the isoindole degradation kinetics, and the run must be aborted.
Protocol B: EDC/NHS Amide Coupling of 4-(2-aminoethyl)morpholine
This protocol details the conjugation of a carboxylic acid payload to the primary amine of 4-(2-aminoethyl)morpholine.
Reagents:
-
Activation Buffer: 0.1 M MES buffer, pH 6.0.
-
Coupling Buffer: 0.1 M HEPES or Phosphate buffer, pH 8.0.
-
EDC·HCl and Sulfo-NHS: Prepared dry, stored at -20°C.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid payload (1 eq) in the Activation Buffer (pH 6.0). Add Sulfo-NHS (2.5 eq) and EDC·HCl (2 eq).
-
Incubation: Stir the mixture at room temperature for 15–30 minutes to allow full conversion to the NHS-ester.
-
pH Adjustment: Raise the pH of the reaction mixture to 7.5–8.0 by adding the Coupling Buffer.
-
Conjugation: Immediately add 4-(2-aminoethyl)morpholine (1.5 eq) to the mixture[4]. Stir at room temperature for 2–4 hours.
-
Purification: Quench the reaction with hydroxylamine (to hydrolyze unreacted NHS-esters) and purify the resulting amide conjugate via preparative HPLC or dialysis.
Self-Validating System:
The formation of the amide bond can be indirectly validated in real-time by monitoring the release of the NHS leaving group. Since free NHS has a distinct UV absorbance at 260 nm, taking a 2 µL aliquot and measuring
References
- Amino Acid Determination, Revision 1 - USP.org. United States Pharmacopeia.
- A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives. Benchchem.
- Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. Diva-portal.org.
- WO2020023680A1 - Tlr7/8 agonists and liposome compositions. Google Patents.
- Determination of reboxetine in rat brain microdialysates and plasma samples using liquid chromatography coupled to fluorescence. An-Najah Staff / J. Chromatogr. B.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Unreacted 2,5-Dimethylmorpholine
Welcome to the Technical Support Center. As a secondary amine frequently utilized in excess for reductive aminations, nucleophilic aromatic substitutions (SNAr), and amide couplings, 2,5-dimethylmorpholine (2,5-DMM) often presents a purification bottleneck. Its moderate boiling point precludes simple rotary evaporation, and its basicity causes severe peak tailing on standard silica gel[1].
This guide provides field-proven, self-validating protocols designed by application scientists to selectively remove 2,5-DMM without compromising the yield or integrity of your target compound.
Diagnostic Workflow
Use the logical matrix below to determine the most efficient purification method based on the chemical nature of your target product.
Decision matrix for selecting the optimal 2,5-dimethylmorpholine purification strategy.
Physicochemical Data for Purification Planning
To exploit the physical properties of 2,5-DMM, we must first understand its quantitative metrics.
| Property | Value | Causality & Impact on Purification Strategy |
| Boiling Point | 140–142 °C[2] | Too high for standard rotary evaporation; necessitates chemical scavenging or chromatography rather than simple concentration. |
| pKa (Conjugate Acid) | ~9.04[2] | Highly basic; enables selective protonation with dilute acids (pH < 7) for liquid-liquid extraction, but causes severe streaking on bare silica[1]. |
| Nucleophilicity | High (Secondary Amine) | Rapidly attacks electrophiles; allows for selective sequestration using polymer-bound isocyanates[3]. |
| Molecular Weight | 115.18 g/mol [4] | Low molecular weight means a small mass corresponds to a large molar excess, requiring careful equivalent calculations for scavenger resins. |
Module A: Chemical Scavenging (Resin-Based Purification)
Q: My target product is a tertiary amine. How do I remove unreacted 2,5-DMM without losing my product during an acid wash? A: When your product and 2,5-DMM share similar basicity, liquid-liquid extraction causes co-partitioning. The most effective resolution is utilizing a polymer-supported electrophile, such as Polystyrene-Isocyanate (PS-Isocyanate) resin[3]. 2,5-DMM is a sterically accessible secondary amine that rapidly attacks the isocyanate to form a covalent, resin-bound urea[3]. Because your tertiary amine product lacks an N-H bond, it cannot react and remains safely in solution.
Self-Validating Protocol: PS-Isocyanate Scavenging
-
Quantify Excess: Calculate the exact molar excess of 2,5-DMM remaining in your crude mixture.
-
Resin Loading: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading: 1.0–1.5 mmol/g) relative to the unreacted 2,5-DMM[3].
-
Solvent Selection: Dissolve the mixture in a dry, non-nucleophilic solvent (e.g., THF, DCM, or DMF). Causality: Protic solvents like methanol will competitively quench the isocyanate resin, neutralizing its scavenging capacity.
-
Incubation: Agitate gently on an orbital shaker at room temperature for 4–12 hours. Causality: Magnetic stirring bars mechanically shear the polystyrene beads, creating fine particulates that will clog your filter and contaminate the product.
-
Filtration: Pass the suspension through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. Wash the resin bed with 3 column volumes of DCM to elute any trapped product.
-
Validation: Concentrate the filtrate and analyze via ¹H NMR. The successful removal of 2,5-DMM is confirmed by the disappearance of its characteristic morpholine ring multiplets (typically between 2.5–3.8 ppm).
Module B: Chromatographic Resolution (Amine-Modified Silica)
Q: I attempted flash chromatography, but the 2,5-DMM co-eluted as a massive streak across all my fractions. Why did this happen, and how can I fix it? A: Standard bare silica gel is highly acidic due to exposed surface silanol groups (Si-OH). The basic nitrogen of 2,5-DMM (pKa ~9.04) engages in strong ion-exchange interactions with these silanols, causing the compound to adsorb strongly and desorb continuously, resulting in severe peak tailing[1]. To break this causality, you must competitively saturate the acidic silanols with a volatile amine modifier like Triethylamine (TEA) prior to and during elution[5].
Self-Validating Protocol: TEA-Deactivated Flash Chromatography
-
Eluent Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) and add 1% (v/v) TEA[5].
-
Column Pre-treatment: Flush the packed silica column with 3–5 column volumes of the TEA-modified eluent. Causality: This pre-equilibrates the column, ensuring all acidic silanol sites are masked by TEA before the 2,5-DMM is introduced, preventing irreversible binding[5].
-
Sample Loading: Dissolve the crude mixture in a minimal volume of the eluent and load it onto the column.
-
Elution & Monitoring: Run the chromatography. The 2,5-DMM will now elute as a sharp, well-defined band. Monitor fractions via TLC (stain with Ninhydrin or KMnO₄, as 2,5-DMM lacks a UV chromophore).
-
Solvent Removal: Combine pure fractions and evaporate. Causality: Because TEA has a boiling point of 89.5 °C, it is easily removed under standard reduced pressure, leaving your target compound free of both 2,5-DMM and the modifier[5].
Module C: Liquid-Liquid Extraction (Acid-Base Workup)
Q: My synthesized product is a neutral amide. What is the most efficient way to remove the excess 2,5-DMM? A: If your target molecule lacks basic functional groups, you can exploit the massive pKa differential. A simple acidic aqueous wash will protonate the 2,5-DMM, converting it into a highly water-soluble morpholinium salt, while your neutral product remains exclusively in the organic phase.
Self-Validating Protocol: Acidic Aqueous Wash
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).
-
Acid Wash: Transfer to a separatory funnel and wash with 1.0 M aqueous HCl (3 × 20 mL per gram of crude). Causality: The pH of 1M HCl is approximately 0, which is roughly 9 units below the pKa of 2,5-DMM (~9.04)[2]. This ensures >99.99% protonation, driving the impurity entirely into the aqueous layer.
-
Phase Separation: Collect the organic layer.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by brine. Dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo. The resulting product should be completely free of 2,5-DMM.
References
*[1] Title: Is there an easy way to purify organic amines? - Biotage Source: biotage.com URL: [Link]
*[2] Title: Cas 6485-55-8,cis-2,6-Dimethylmorpholine | lookchem Source: lookchem.com URL: [Link]
Sources
Technical Support Center: Resolution & Separation of cis- and trans-2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists tasked with separating the cis and trans diastereomers of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.
Because this molecule features a privileged 2,5-dimethylmorpholine scaffold linked to an ethylamine chain, it contains two highly basic nitrogen centers. The subtle conformational differences between the cis ((2S,5S)/(2R,5R)) and trans ((2S,5R)/(2R,5S)) isomers make their separation a notorious bottleneck in drug development [1] [3]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity resolution.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do I experience severe peak tailing or irreversible binding when attempting to separate these diastereomers on standard silica gel? Answer: The target molecule is a highly basic diamine. The primary amine (ethylamine, pKa ~10) and the tertiary morpholine nitrogen (pKa ~8.3) interact strongly with the acidic silanol groups on standard normal-phase silica. This triggers a secondary ion-exchange retention mechanism, leading to severe tailing. Actionable Fix: You must suppress silanol ionization. Pre-treat your column with 1–5% triethylamine (TEA), or use a highly basic mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). Alternatively, switch to basic alumina.
Q2: What is the most definitive analytical method to monitor the cis/trans ratio during my separation workflows? Answer: High-Resolution Proton Nuclear Magnetic Resonance (¹H-NMR) is the gold standard for conformational analysis of these stereoisomers [1]. The cis-isomer undergoes a rapid ring flip between two energetically equivalent chair conformations (axial-equatorial ⇌ equatorial-axial), whereas the trans-isomer can adopt a conformation where both methyls are equatorial. This results in distinct, non-overlapping chemical shifts for the methyl doublets (~1.0–1.2 ppm) and the ring protons, creating a self-validating system to quantify diastereomeric excess (d.e.).
Part 2: Step-by-Step Experimental Protocols
The choice of separation depends entirely on your scale. Use Protocol A for high-purity analytical to mid-scale separations, and Protocol B for bulk process scale-up.
Protocol A: Preparative SFC Separation (Recommended for High Purity, < 50g)
Causality: Supercritical Fluid Chromatography (SFC) is superior for polar diamines. The non-polar supercritical CO₂ combined with a polar modifier and a basic additive provides excellent mass transfer while completely neutralizing silanol interactions on the stationary phase.
-
Sample Preparation: Dissolve the diastereomeric mixture in anhydrous methanol at a concentration of 50–100 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Install a 2-Ethylpyridine (2-EP) or Chiralpak IB stationary phase. Why? The 2-EP column has intrinsic basicity, which repels the diamine and prevents tailing.
-
Mobile Phase Configuration: Set the mobile phase to CO₂ / Methanol containing 0.2% Diethylamine (DEA) or 0.1% NH₄OH.
-
Elution & Recovery: Run an isocratic hold (e.g., 20% modifier) or a shallow gradient. Monitor UV absorbance at 210 nm or utilize mass-directed fraction collection.
-
Self-Validation: Evaporate the collected fractions under reduced pressure. Dissolve an aliquot in CDCl₃ and confirm diastereomeric purity via ¹H-NMR.
Protocol B: Fractional Crystallization (Recommended for Scale-Up, > 50g)
Causality: Diastereomeric salts formed with organic acids exhibit differential lattice energies and solubilities in ester solvents. Similar morpholine derivatives show highly selective precipitation of the cis-carboxylate salt in ethyl acetate [2].
-
Salt Formation: Dissolve 1.0 equivalent of the diamine free-base mixture in 5–10 volumes of anhydrous ethyl acetate.
-
Acid Addition: Heat the solution to 40–50 °C. Slowly add 1.0 to 1.05 equivalents of a resolving acid (e.g., L-tartaric acid or glacial acetic acid) dropwise with vigorous stirring.
-
Controlled Crystallization: Cool the mixture slowly to 20–25 °C over 2 hours to promote proper lattice formation, then chill to 0–5 °C for 1 hour. The cis-diastereomer salt typically exhibits lower solubility and will precipitate.
-
Filtration: Filter the crystals under a vacuum and wash with cold ethyl acetate. The mother liquor will be heavily enriched in the trans-isomer.
-
Free-Basing: Suspend the isolated crystals in water, adjust to pH 13–14 using 2M NaOH, and extract three times with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the pure cis-isomer.
Part 3: Troubleshooting Guide
Issue 1: Co-elution or zero retention in Reverse-Phase HPLC (RP-HPLC).
-
Causality: At neutral pH, both the primary and tertiary amines are protonated. The molecule exists as a highly polar dication, which is too hydrophilic to partition into the C18 stationary phase, causing it to elute in the void volume.
-
Actionable Fix: Shift the mobile phase to a high pH (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5–11.0 with ammonium hydroxide). This fully deprotonates both nitrogen centers, increasing the molecule's hydrophobicity and allowing the stationary phase to resolve the subtle stereochemical shape differences.
Issue 2: Oil formation instead of crystallization during diastereomeric salt resolution.
-
Causality: Diamine salts are highly hygroscopic. If the chosen solvent is too polar, or if the counter-ion lacks sufficient bulk to form a rigid crystal lattice, the system will phase-separate into an oil rather than nucleate.
-
Actionable Fix:
-
Ensure all solvents are strictly anhydrous.
-
Switch the resolving acid. If a small acid like acetic acid yields an oil, upgrade to a bulkier, more rigid acid such as L-mandelic acid or di-p-toluoyl-L-tartaric acid (DTTA).
-
Seed the solution with a previously confirmed crystal to force nucleation.
-
Part 4: Quantitative Data Comparison
Summarized below is a comparative analysis of the separation techniques to help you select the optimal workflow for your laboratory.
| Separation Technique | Typical Recovery Yield | Diastereomeric Excess (d.e.) | Scalability | Primary Mechanism of Action |
| Normal Phase (Silica + 5% TEA) | 40 - 60% | > 90% | Low (< 1g) | Adsorption / Desorption (High risk of irreversible binding) |
| Preparative SFC (2-EP Column) | 85 - 95% | > 99% | Medium (1 - 50g) | Partitioning in supercritical CO₂ with suppressed silanol interactions |
| Reverse-Phase HPLC (High pH) | 70 - 85% | > 95% | Low-Medium (1 - 10g) | Hydrophobic partitioning of fully deprotonated free bases |
| Fractional Crystallization | 60 - 80% | 85 - 95% (Post-1st Recryst.) | High (> 100g) | Differential lattice energy and solubility of diastereomeric salts |
Part 5: Workflow Visualization
Decision tree for separating cis/trans 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.
References
- Google Patents. "Method for purifying cis-2, 6-dimethyl morpholine". Patent CN110950818B.
- European Patent Office. "CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS". EP 2976340 B1.
Troubleshooting side reactions in aminoethyl morpholine synthesis
Technical Support Center: Troubleshooting Aminoethyl Morpholine Synthesis
Executive Summary & Reaction Landscape
The synthesis of 4-(2-aminoethyl)morpholine (AEM) is a critical step in generating lysosome-targeting probes, corrosion inhibitors, and pharmaceutical intermediates. While conceptually simple, the introduction of the aminoethyl arm onto the morpholine ring is plagued by competing nucleophilic pathways.
The two dominant synthetic routes are:[1]
-
Direct Alkylation: Reaction of morpholine with 2-chloroethylamine (or its hydrochloride salt).
-
Nitrile Reduction: Alkylation with chloroacetonitrile followed by reduction (e.g., LiAlH
or catalytic hydrogenation).
This guide focuses on troubleshooting these routes, specifically addressing dimerization , over-alkylation , and polymerization side reactions.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Impurity Profile & Side Reactions
Q1: I am detecting a significant impurity at M+ = 200.3 (ESI-MS) in my Direct Alkylation reaction. What is it? Diagnosis: This is likely 1,2-dimorpholinoethane (also known as ethylene dimorpholine). Root Cause: This occurs when the product (AEM) or the intermediate acts as a leaving group source, or more commonly, if 1,2-dichloroethane was used as a linker in an alternative route. However, in the reaction between morpholine and 2-chloroethylamine, this specific impurity suggests cross-contamination or a specific side reaction where the aziridinium intermediate is attacked by a second morpholine molecule rather than ammonia/amine sources, or if 2-chloroethylamine cyclizes and is opened by morpholine, and then a second alkylation occurs (less likely). Correction: If you are using 1,2-dichloroethane, this is the major byproduct (double displacement). Switch to the 2-chloroethylamine hydrochloride route. If already using 2-chloroethylamine, ensure you are using a large excess of morpholine (3–5 equivalents) to suppress secondary reactions and act as the proton scavenger.
Q2: My reaction mixture turned into a viscous, dark orange tar. Yield is <20%. Diagnosis: You are observing the polymerization of 2-chloroethylamine . Mechanism: Under basic conditions, 2-chloroethylamine cyclizes to form the highly reactive aziridinium ion . If the nucleophile (morpholine) concentration is too low or the temperature is raised too quickly, the aziridinium ion reacts with another molecule of 2-chloroethylamine (opening the ring) to form piperazine derivatives or linear polyamines (PEI-like polymers). Correction:
-
Free Base Control: Do not liberate the free base of 2-chloroethylamine ex situ. Add the hydrochloride salt directly to the morpholine solution.
-
Temperature Ramp: Keep the reaction cold (0°C) during the addition of the base/reagent, then warm slowly.
-
Order of Addition: Add 2-chloroethylamine slowly to a concentrated solution of morpholine, not the other way around.
Q3: In the Nitrile Reduction route (Morpholine + Chloroacetonitrile), I see incomplete conversion and a peak corresponding to M-2.
Diagnosis: This indicates the presence of an amidine or imine intermediate resulting from incomplete reduction.
Root Cause: Lithium Aluminum Hydride (LiAlH
-
Quenching Protocol: Ensure the Fieser workup (Water/15% NaOH/Water) is performed carefully; premature quenching leaves intermediate imines.
-
Stoichiometry: Use at least 2.5 equivalents of hydride source per nitrile group.
-
Dry Solvents: Moisture destroys the hydride, leaving insufficient reagent for the 4-electron reduction required for nitriles.
Category B: Purification & Isolation[2]
Q4: I cannot extract the product from the aqueous layer; it partitions poorly into DCM. Diagnosis: 4-(2-aminoethyl)morpholine is a highly polar, water-soluble diamine. Root Cause: At neutral or acidic pH, the primary amine (pKa ~10) and morpholine nitrogen (pKa ~8.3) are protonated. Even at basic pH, its high polarity makes extraction difficult. Correction:
-
Salting Out: Saturate the aqueous phase with NaCl or K
CO before extraction. -
Solvent Switch: Use Chloroform/Isopropanol (3:1) or n-Butanol instead of pure DCM.
-
Distillation: Skip aqueous extraction if possible. Filter off inorganic salts (precipitated from dry solvents) and purify via vacuum distillation (bp ~200°C at atm, significantly lower under vacuum).
Strategic Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired substitution and the parasitic polymerization pathways in the Direct Alkylation route.
Caption: Kinetic competition between nucleophilic attack by morpholine (green) and self-polymerization of the aziridinium intermediate (red).
Validated Experimental Protocols
Protocol A: Direct Alkylation (Recommended for Scale-up)
Minimizes polymerization by controlling free base concentration.
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with N
. -
Reagent Prep: Charge Morpholine (87.1 g, 1.0 mol, 5.0 equiv) into the flask. Note: Excess morpholine acts as solvent and proton scavenger.
-
Addition: Heat morpholine to 40°C. Add 2-Chloroethylamine Hydrochloride (23.2 g, 0.2 mol, 1.0 equiv) portion-wise over 1 hour.
-
Critical Checkpoint: Do not add all at once. An exotherm indicates aziridinium formation.
-
-
Reaction: Heat to reflux (approx. 128°C) for 12 hours.
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off the precipitated Morpholine·HCl salt.
-
Distill off excess morpholine (bp 129°C) under reduced pressure.
-
Purification: Distill the residue under high vacuum (approx. 80–85°C at 10 mmHg) to obtain AEM as a colorless oil.
-
Protocol B: Nitrile Reduction (Recommended for High Purity)
Avoids polymerization issues entirely.
-
Step 1 (Alkylation):
-
Mix Morpholine (1.0 equiv) and Chloroacetonitrile (1.1 equiv) in acetonitrile with K
CO (2.0 equiv). -
Stir at 60°C for 4 hours. Filter and concentrate to yield 2-morpholinoacetonitrile .
-
-
Step 2 (Reduction):
-
Suspend LiAlH
(2.0 equiv) in dry THF at 0°C under Argon. -
Add 2-morpholinoacetonitrile (1.0 equiv) in THF dropwise.
-
Reflux for 3 hours.
-
-
Quenching (Fieser Method):
-
Cool to 0°C.[2]
-
Add water (1 mL per g LiAlH
), then 15% NaOH (1 mL per g), then water (3 mL per g). -
Filter the granular white precipitate.
-
Concentrate filtrate to yield pure AEM.
-
Impurity Profile & Data Summary
| Impurity / Side Product | Structure Description | Origin | Prevention Strategy |
| Polyethyleneimine (PEI) | Oligomeric chains | Self-polymerization of 2-chloroethylamine via aziridinium. | Use high equivalents of morpholine; slow addition of chloroethylamine. |
| 1,2-Dimorpholinoethane | Morpholine-CH | Reaction of AEM with excess alkylating agent. | Avoid excess 2-chloroethylamine; maintain strict stoichiometry. |
| Vinyl Morpholine | Morpholine-CH=CH | Elimination of 2-chloroethyl morpholine (if formed) or acetylene reaction. | Avoid strong bases (e.g., NaH, KOtBu) at high temperatures. |
| Morpholine N-Oxide | Morpholine-N(+)-O(-) | Oxidation during workup or storage. | Store under inert atmosphere; avoid peroxide-containing ethers. |
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Morpholinoethylamine Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]
-
ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation. Retrieved from [Link]
Sources
Technical Support Center: Morpholine N-Alkylation Optimization
Introduction
Welcome to the Application Scientist Support Center. Morpholine, a versatile secondary amine featuring both ether and amine functional groups, is a privileged scaffold in drug discovery. Its N-alkylated derivatives are critical in synthesizing potent bioactive molecules. However, optimizing the N-alkylation reaction—particularly regarding temperature—is essential to prevent side reactions such as quaternization, ring-opening, and ether cleavage. This guide provides field-proven troubleshooting strategies, thermodynamic insights, and self-validating protocols for drug development professionals.
Section 1: Thermodynamics & Kinetics (FAQs)
Q1: How does temperature directly influence the kinetics and selectivity of morpholine N-alkylation?
A1: The N-alkylation of morpholine is highly temperature-dependent. The reaction must overcome the activation energy barrier for nucleophilic attack (typically via an S_N2 mechanism with alkyl halides or a hydrogen-borrowing mechanism with alcohols). According to kinetic studies on the gas-solid phase N-methylation of morpholine, the apparent activation energy is approximately 46.20 kJ/mol[1]. Increasing the temperature exponentially increases the reaction rate constant (
Q2: Why do I see multiple spots on my TLC when I increase the reaction temperature to accelerate the reaction?
A2: Morpholine is a secondary amine; its N-alkylation yields a tertiary amine. Because the ether oxygen in the morpholine ring withdraws electron density, the nitrogen is slightly less nucleophilic than in structurally similar amines like piperidine[3]. However, the resulting tertiary amine remains nucleophilic. At elevated temperatures, the kinetic energy is sufficient to drive a second alkylation step, leading to the formation of quaternary ammonium salts (over-alkylation). Furthermore, high temperatures can trigger elimination reactions (E2) if the alkylating agent possesses
Section 2: Troubleshooting Guide for Temperature-Induced Side Reactions
Issue 1: Low Yield and Unreacted Starting Material
-
Causality: The reaction temperature is below the activation threshold, or the solvent's boiling point limits the maximum achievable thermal energy (e.g., using dichloromethane at 39°C).
-
Solution: Switch to a higher-boiling polar aprotic solvent like acetonitrile or DMF. For liquid-phase reactions with alkyl halides, refluxing at ~82°C in acetonitrile is the industry standard for optimal thermodynamic control[4][5].
Issue 2: High Byproduct Formation (Quaternization & Catalyst Degradation)
-
Causality: Excessive thermal energy promotes over-alkylation. In catalytic methods using alcohols (hydrogen-borrowing), temperatures above 160°C can lead to the decomposition of the morpholine ring and degradation of the onium salt catalyst[6].
-
Solution: Implement strict temperature ramping. If using highly reactive electrophiles (e.g., benzyl bromide or methyl iodide), add the electrophile dropwise at room temperature before slowly heating to reflux[4][5].
Logical troubleshooting workflow for optimizing temperature in morpholine N-alkylation.
Section 3: Quantitative Data on Temperature Optimization
To illustrate the critical nature of temperature control, Table 1 summarizes the kinetic parameters and reaction outcomes for the catalytic N-methylation of morpholine using methanol over a CuO–NiO/γ–Al₂O₃ catalyst. Notice how the rate constant increases with temperature, but selectivity peaks at a specific thermodynamic sweet spot before side reactions dominate.
Table 1: Effect of Temperature on Morpholine N-Methylation Kinetics [1]
| Reaction Temperature (°C) | Rate Constant k (h⁻¹) | Morpholine Conversion (%) | N-Methylmorpholine Selectivity (%) | Observational Notes |
| 190 | 0.22 | < 80.0 | > 95.0 | High selectivity, but kinetically sluggish. |
| 200 | 0.27 | ~ 85.0 | > 94.0 | Moderate conversion rate. |
| 210 | 0.36 | ~ 90.0 | ~ 94.0 | Good balance of rate and selectivity. |
| 220 | 0.45 | 95.3 | 93.8 | Optimal thermodynamic sweet spot. |
| > 220 | > 0.45 | > 96.0 | < 85.0 | Selectivity drops sharply due to ring-opening. |
Note: For standard liquid-phase bench syntheses with alkyl halides, the optimal temperature is significantly lower (typically 80–100°C)[4].
Section 4: Self-Validating Experimental Protocol
Q3: Can you provide a standardized, self-validating protocol for liquid-phase N-alkylation? A3: Below is a robust protocol for the N-alkylation of morpholine with an alkyl halide (e.g., benzyl bromide), incorporating built-in validation checkpoints to ensure scientific integrity[4][5].
Materials:
-
Morpholine (1.0 equiv, 10 mmol, 0.87 g)
-
Benzyl bromide (1.0 equiv, 10 mmol, 1.71 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol, 2.76 g)
-
Anhydrous Acetonitrile (CH₃CN) (50 mL)
Step-by-Step Methodology:
-
Preparation: To a 250 mL round-bottom flask, add the morpholine, K₂CO₃, and anhydrous acetonitrile[4].
-
Causality: K₂CO₃ acts as a mild, insoluble heterogeneous base to scavenge the generated HBr. This prevents the protonation of unreacted morpholine, which would otherwise form an unreactive morpholinium salt and halt the reaction[3].
-
-
Activation & Addition: Stir the suspension at room temperature (20-25°C) for 10 minutes. Add the benzyl bromide dropwise using an addition funnel[4].
-
Causality: Dropwise addition at room temperature prevents localized spikes in concentration and thermal energy, mitigating the highly exothermic nature of the initial S_N2 attack and preventing runaway quaternization.
-
-
Thermal Ramping: Attach a reflux condenser and gradually heat the reaction mixture to reflux (approximately 82°C) for 4 to 6 hours[4].
-
Validation Checkpoint 1: Monitor the reaction via TLC (e.g., Hexanes:EtOAc 7:3). The disappearance of the secondary amine spot (visualized with a ninhydrin stain) validates the completion of the forward reaction.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr and unreacted K₂CO₃). Wash the solid residue with fresh acetonitrile (2 x 10 mL)[4].
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography.
-
Validation Checkpoint 2: Perform GC-MS or ¹H-NMR. The absence of a broad N-H peak (~1.5-2.0 ppm) and the presence of the benzylic CH₂ singlet (~3.5 ppm) confirm successful N-alkylation without over-alkylation[6].
-
Section 5: Biological Context & Application
Q4: Why is the N-alkylation of morpholine so critical in drug development? A4: The morpholine ring is a privileged pharmacophore. N-alkylated morpholines are highly effective at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases. Specifically, they are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical network that is frequently dysregulated in human cancers, driving unchecked cell proliferation and tumor survival[5].
Mechanism of action for N-alkyl morpholines inhibiting the PI3K/Akt survival pathway.
References
-
Effect of reaction temperature on the N-methylation of morpholine. ResearchGate.[Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. ResearchGate.[Link]
-
Pd@[nBu₄][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. MDPI.[Link]
-
MORPHOLINE. Ataman Kimya.[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,5-Dimethylmorpholine Substitutions
Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with hindered secondary amines.
The two methyl groups flanking the nitrogen atom in 2,5-dimethylmorpholine create a severe steric shield. This structural feature fundamentally alters the kinetics of nucleophilic attack and metal coordination. Standard substitution protocols that work seamlessly for unsubstituted morpholine will often fail, stall, or yield unwanted elimination byproducts when applied to 2,5-dimethylmorpholine.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers.
Workflow Diagnostic: Selecting the Right Pathway
Before troubleshooting a failed reaction, ensure you are using the correct synthetic strategy for your target bond.
Decision matrix for substituting sterically hindered 2,5-dimethylmorpholine.
FAQ 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
Q: I am observing <10% yield when coupling 2,5-dimethylmorpholine with aryl chlorides using standard Pd(OAc)₂ and BINAP or BrettPhos. Why is the reaction stalling?
The Causality: The failure lies in a misunderstanding of the catalytic rate-limiting step. For sterically hindered secondary amines like 2,5-dimethylmorpholine, the rate-limiting step is reductive elimination , not oxidative addition 1.
When you use ligands like BrettPhos (optimized for primary amines), the oxidative addition is fast, but the resulting
The Solution:
Switch to RuPhos paired with a Pd G3 precatalyst . RuPhos is explicitly designed for secondary amines. Its specific steric profile and electron-rich dicyclohexylphosphine moiety create intense steric crowding in the Pd(II) intermediate. Counterintuitively, this crowding accelerates reductive elimination because the complex must eject the product to relieve steric strain 1. Furthermore, Pd G3 precatalysts ensure rapid, quantitative generation of the active
Pd-RuPhos catalytic cycle highlighting the rate-limiting reductive elimination step.
Quantitative Ligand Comparison for 2,5-Dimethylmorpholine
| Ligand System | Target Amine Class | Rate-Limiting Step | Relative Yield (2,5-DMM) |
| RuPhos | Secondary Aliphatic | Reductive Elimination | >90% |
| XPhos | Aryl Amines / General | Variable | 40-60% |
| BrettPhos | Primary Aliphatic | Oxidative Addition | <20% |
| BINAP | Unhindered Amines | Amine Coordination | <5% |
🔬 Self-Validating Protocol: Buchwald-Hartwig Coupling
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with your aryl halide (1.0 equiv), 2,5-dimethylmorpholine (1.2 equiv), RuPhos Pd G3 (2-5 mol%), RuPhos ligand (2-5 mol%), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Self-Validation Checkpoint: Upon solvent addition and initial mixing, the solution should transition from a pale yellow/brown to a deep red/purple hue. This color shift confirms the successful deprotonation of the precatalyst and generation of the active
species 3.
-
-
Reaction: Seal the vial, remove it from the glovebox, and heat at 85°C for 12 hours.
-
Monitoring: Analyze via LCMS. The complete disappearance of the aryl halide peak validates the catalytic turnover.
FAQ 2: Direct N-Alkylation (C(sp3)-N Coupling)
Q: My direct
The Causality:
The steric bulk of the 2,5-dimethyl groups physically blocks the ideal 109° Bürgi-Dunitz trajectory required for an
The Solution:
Abandon direct
🔬 Self-Validating Protocol: Reductive Amination
-
Iminium Formation: In a round-bottom flask, combine 2,5-dimethylmorpholine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 to 2 hours.
-
Self-Validation Checkpoint: Take a 50 µL aliquot for IR spectroscopy or crude NMR. The disappearance of the sharp carbonyl stretch (~1710 cm⁻¹) and the appearance of an iminium/enamine signal confirms the intermediate has formed. Do not proceed to reduction until this is verified.
-
-
Reduction: Add sodium triacetoxyborohydride (
) (1.5 equiv) in small portions to manage mild exothermicity. -
Completion: Stir at room temperature for 12 hours, then quench carefully with saturated aqueous
.
FAQ 3: Stereochemical Considerations
Q: Does the stereoisomer of 2,5-dimethylmorpholine (cis vs. trans) affect reaction efficiency?
The Causality:
Absolutely. The (2S,5R)-trans isomer possesses a
-
In non-directed cross-couplings: The meso-cis isomer typically reacts marginally faster because both methyl groups can adopt an equatorial position in its lowest-energy chair conformation, slightly reducing the axial steric profile around the nitrogen lone pair.
-
In asymmetric catalysis: The trans isomer is highly preferred. Its
symmetry creates a highly defined chiral binding pocket, which can be leveraged to enhance enantioselectivity when used as a chiral auxiliary or ligand framework 5.
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]
-
New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews - ACS Publications. Available at:[Link]
Sources
Recrystallization solvent selection for dimethylmorpholine salts
Technical Support Center: Recrystallization of Dimethylmorpholine (DMM) Salts
Topic: Recrystallization Solvent Selection & Process Optimization for Dimethylmorpholine Salts Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.
Introduction: The Criticality of Isomer Control
In the synthesis of antifungal agents like Amorolfine , 2,6-dimethylmorpholine (DMM) is a pivotal intermediate. The challenge lies not just in chemical purity, but in stereochemical integrity . The cis-isomer (specifically the (2R,6S) configuration) is biologically active, while the trans-isomer is often considered an impurity that must be minimized (typically <0.2% in pharmacopoeial standards).
Recrystallization of DMM salts is the primary unit operation for enriching the cis-isomer. Unlike simple purification, this process requires a solvent system that discriminates between diastereomers or geometric isomers while preventing the common phenomenon of "oiling out."
Phase 1: Solvent Selection Strategy
Q: Which solvent system should I choose for my specific DMM salt counterion?
The choice of solvent is dictated by the anion's ability to participate in the crystal lattice and the need to reject the trans-isomer.
Hydrochloride Salts (DMM·HCl)
-
Primary Recommendation: Isopropanol (IPA) or Ethanol (EtOH) .
-
Mechanism: DMM[1]·HCl is highly soluble in water and methanol, often leading to poor recovery. IPA offers a "Goldilocks" zone: sufficient solubility at reflux (approx. 80°C) to dissolve the salt, but significantly reduced solubility at <0°C to force crystallization.
-
Stereochemical Benefit: Literature indicates that double recrystallization from Isopropanol is highly effective for optical resolution, capable of boosting optical purity to >98% de.
Carboxylate Salts (Acetate, Propionate)[2]
-
Primary Recommendation: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .
-
Mechanism: These salts are less polar than the hydrochloride. Ester solvents allow for a "controlled precipitation" where the salt is formed in situ (by adding acid to the DMM base in solvent) and crystallized directly.
-
Protocol Insight: Industrial patents favor Isopropyl Acetate for the acetate salt due to its slightly higher boiling point and better separation of the cis-isomer during the cooling ramp.
Chiral Resolution Salts (Mandelate)
-
Primary Recommendation: Isopropanol .
-
Why: When resolving racemic trans-DMM using optically active mandelic acid, IPA maximizes the solubility difference between the diastereomeric salts, allowing the desired enantiomer to precipitate while the other remains in solution.
Table 1: Solvent System Efficacy for DMM Salts
| Salt Form | Primary Solvent | Anti-Solvent (Optional) | Key Advantage | Typical Yield |
| Hydrochloride | Isopropanol | Diethyl Ether / MTBE | Excellent cis/trans selectivity; high optical purity. | 85-90% |
| Acetate | Ethyl Acetate | n-Heptane | One-pot salt formation and purification; prevents oiling out. | 75-80% |
| Mandelate | Isopropanol | None | Standard for chiral resolution of trans-isomers. | 35-40% (of racemate) |
Phase 2: Visualizing the Decision Logic
The following decision tree guides you through the solvent selection process based on your specific purity goals and salt type.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on DMM salt type.
Phase 3: Execution & Protocols
Q: How do I perform the recrystallization to ensure maximum cis-isomer recovery?
Do not rush the cooling step. Rapid cooling traps the trans-isomer in the crystal lattice of the cis-form.
Protocol A: DMM Acetate Recrystallization (Ester System)
Based on Patent CN110950818B
-
Dissolution: Charge DMM base into a reactor with Ethyl Acetate (approx. 3-4 volumes). Heat to 40-45°C .[2][3][4][5]
-
Salt Formation: Slowly add Glacial Acetic Acid (1.1 equivalents) dropwise. Maintain temperature at 40°C.
-
Nucleation (Critical): Cool slowly to 25°C over 2-3 hours. Stirring must be consistent to prevent oiling out.
-
Crystallization: Once turbidity is observed (nucleation), cool further to 0-5°C over 2 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold Ethyl Acetate.
-
Drying: Vacuum dry at 40°C.
Protocol B: DMM Hydrochloride Recrystallization (Alcohol System)
-
Dissolution: Suspend crude DMM·HCl in Isopropanol (5 volumes).
-
Reflux: Heat to reflux (~82°C) until fully dissolved. If insolubles remain, filter hot through a pre-warmed funnel.
-
Seeding: Cool to 60°C . Add seed crystals (0.5 wt%) of pure cis-DMM·HCl.
-
Cooling Ramp: Cool to 20°C at a rate of 10°C/hour. Then chill to -15°C (using an ethylene glycol bath) for 2 hours to maximize yield.
-
Filtration: Filter cold and wash with minimal cold Isopropanol.
Phase 4: Troubleshooting Common Issues
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: The Mechanism: Oiling out (Liquid-Liquid Phase Separation) occurs when the salt becomes immiscible with the solvent at a temperature above its crystal melting point. This is common with amine salts in non-polar solvents or when impurities depress the melting point.
Corrective Actions:
-
Seed at the Cloud Point: Determine the temperature where the oil first appears (cloud point). Re-heat slightly above this point until clear, add seed crystals, and cool very slowly. The seeds provide a surface for growth, bypassing the liquid phase.
-
Change Solvent Polarity: If using Ethyl Acetate, add 5-10% Isopropanol . The alcohol increases the solubility of the liquid oil phase, preventing phase separation until the temperature is low enough for true crystallization.
-
High Shear Stirring: Sometimes, vigorous stirring can induce nucleation in an oiled-out system, converting the oil droplets into solids over time (Ostwald ripening).
Q: I cannot remove the trans-isomer to below 0.2%.
A: Strategy:
-
Switch to Isopropanol: If using Ethanol, switch to Isopropanol. The solubility difference between cis and trans isomers is generally larger in secondary alcohols.
-
Double Recrystallization: A single pass often reduces trans content from 15% to 2%. A second pass is required to hit <0.2%.
-
Mandelic Acid Resolution: If the trans content is very high (>20%), convert the free base to the mandelate salt in IPA to chemically resolve the isomers before converting back to the HCl salt.
Phase 5: Workflow Visualization
Figure 2: Step-by-step workflow for the purification of DMM salts, emphasizing the seeding and QC loop.
References
- Purification of cis-2,6-dimethylmorpholine. Patent CN110950818B. Google Patents.
- Racemic separation of 2,6-trans-dimethylmorpholine. Patent US7829702B2. Google Patents.
-
Process of producing amorolfine. Patent EP1917254B1. European Patent Office. Available at: [Link]
-
Common Solvents for Crystallization. University of Rochester. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. WO2007012983A2 - Process of producing amorolfine - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. EP1968960B1 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
Technical Support Center: Stability Protocol for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Executive Technical Summary
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a bifunctional building block containing a primary ethylamine tail and a sterically hindered tertiary morpholine ring.[1] While the 2,5-dimethyl substitution increases lipophilicity compared to the parent morpholine, the molecule retains the high reactivity characteristic of primary amines.
The Core Instability Triad:
-
Oxidative Deamination: Gradual yellowing due to N-oxide or imine formation.[1]
-
Carbamate Formation: Rapid reaction with atmospheric CO₂ to form insoluble carbamates/carbonates.[1]
-
Stereochemical Complexity: The 2,5-dimethyl substitution creates cis and trans diastereomers, often misidentified as impurities in high-resolution chromatography.[1]
This guide provides autonomous, field-proven protocols to stabilize this compound in solution for drug discovery and synthetic applications.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "My clear stock solution turned yellow overnight."
Diagnosis: Oxidative Degradation.[1] Mechanism: Primary amines are electron-rich and susceptible to radical autoxidation, often catalyzed by trace metal ions (Fe³⁺, Cu²⁺) or light. This forms imines or conjugated oligomers (chromophores) that absorb blue light, appearing yellow.
Corrective Action:
-
Immediate: If the yellowing is faint, the solution may still be usable for non-sensitive applications (e.g., crude synthesis). For analytical standards, discard.
-
Prevention:
Issue 2: "I see a white precipitate or cloudiness in the aqueous buffer."
Diagnosis: Atmospheric Carbonylation (Carbamate Formation).[1]
Mechanism: The primary amine (-NH₂) acts as a nucleophile, attacking atmospheric CO₂ to form a carbamic acid, which rapidly stabilizes as an insoluble salt (carbamate) or zwitterion.[1]
Corrective Action:
-
The "Headspace" Rule: Never leave the stock bottle open. Use a septum cap and withdraw via a needle/syringe under positive nitrogen pressure.
-
Acidification: Store the compound as a hydrochloride salt (pH < 4). Protonating the amine (
) removes its nucleophilicity, rendering it immune to CO₂ attack.[1]
Issue 3: "My LC-MS shows two peaks with the same mass. Is it degrading?"
Diagnosis: Diastereomeric Resolution (Not Degradation). Mechanism: The 2,5-dimethylmorpholine ring exists as cis and trans isomers.[1] Standard achiral columns (C18) can partially separate these diastereomers.
-
Verification: Check the mass spectrum.[1][2] If both peaks have the exact parent mass (
) and the ratio remains constant across injections, they are isomers, not impurities.
Issue 4: "The compound vanished from my DMSO stock solution."
Diagnosis: Evaporation or Adsorption.[1] Mechanism: Free base amines can be volatile.[1] Furthermore, amines adsorb strongly to untreated glass and plastics via hydrogen bonding to silanols or plasticizers.
Corrective Action:
-
Silanized Glass: Use silanized glass vials to prevent wall adsorption.[1]
-
Salt Conversion: Convert the free base to the Dihydrochloride (2HCl) or Tosylate salt.[1] The salt form is non-volatile and significantly more stable.
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways that must be managed.
Figure 1: Critical degradation pathways.[1] The red path (Carbamate) is the most common cause of rapid solution failure. The green path (Salt Formation) is the recommended stabilization strategy.
Master Protocols for Stability
Protocol A: Preparation of a Stable Stock Solution (Salt Conversion Method)
Best for: Long-term storage (>1 month) and quantitative assays.[1]
Rationale: Converting the volatile, reactive free base into a hydrochloride salt locks the nitrogen lone pairs, preventing oxidation and CO₂ absorption.
-
Dissolution: Dissolve 100 mg of the free base amine in 5 mL of dry Ethanol or Methanol.
-
Acidification: Place the vial on ice. Slowly add 2.2 equivalents of 4M HCl in Dioxane (or aqueous HCl if water is acceptable).
-
Note: The solution may warm up slightly (exothermic protonation).
-
-
Precipitation: Add 20 mL of cold Diethyl Ether or Ethyl Acetate to induce precipitation of the salt.
-
Filtration: Filter the white solid under Nitrogen.[1]
-
Storage: Store the dried salt at -20°C with desiccant. It is now stable for years.[1]
Protocol B: Inert Handling for Free Base Solutions
Best for: Immediate biological assays where counter-ions (Cl⁻) might interfere.[1]
-
Solvent Prep: Use anhydrous DMSO or Ethanol.[1] Sparge with Argon for 10 minutes.
-
Container: Use a crimp-top amber HPLC vial with a PTFE/Silicone septum.
-
Transfer:
-
Purge the empty vial with Argon gas.
-
Inject the solvent through the septum.
-
Inject the amine through the septum (do not open the cap).
-
-
Storage: Keep at -80°C.
Summary Data: Stability Conditions
| Parameter | Free Base (Liquid/Oil) | HCl Salt (Solid) | Solution (DMSO) | Solution (Water) |
| Shelf Life (25°C) | < 1 Week (Yellows) | > 2 Years | < 2 Days | < 24 Hours |
| Shelf Life (-20°C) | 3-6 Months | > 5 Years | 1 Month | 1 Week |
| Main Risk | CO₂ Absorption | Hygroscopicity | Oxidation | Hydrolysis/pH Drift |
| Recommended Gas | Argon/Nitrogen | Dry Air/Nitrogen | Argon | N/A |
References
-
-
Cited for: General handling of morpholino-ethylamine derivatives and corrosive properties.[1]
-
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 408285, 4-(2-Aminoethyl)morpholine. Retrieved March 4, 2026, from [Link]
- Cited for: Chemical structure, physical properties, and stability d
-
Goff, G. S., & Rochelle, G. T. (2004). Oxidation of Amine Solvents in CO2 Capture. University of Texas at Austin. Retrieved March 4, 2026, from [Link]
-
Heriot-Watt University. (n.d.).[1] Degradation of amine-based solvents in CO2 capture process. Retrieved March 4, 2026, from [Link]
Sources
Technical Support Center: Purification & Handling of Hygroscopic Morpholine Amines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Dehydration and Purification of Morpholine and N-Methylmorpholine (NMM)[1]
Introduction: The "Wet Amine" Challenge
Morpholine and its derivatives (e.g., N-methylmorpholine, NMM) are notoriously hygroscopic. A "dry" bottle left uncapped for minutes can absorb sufficient atmospheric moisture to ruin water-sensitive catalytic cycles (e.g., polyurethane formation, peptide coupling). Furthermore, oxidation byproducts like N-oxides (NMMO) and degradation into secondary amines pose significant safety and purity risks.[1]
This guide provides self-validating protocols for restoring these amines to analytical purity.
Module 1: Diagnosis & Assessment
Q: How do I accurately quantify water content in morpholine amines?
A: Do not rely on standard Karl Fischer (KF) reagents without buffering.[1] Amines are basic and can shift the pH of the KF anolyte, causing a sluggish endpoint or false-high readings due to side reactions.
-
Recommended Method: Volumetric or Coulometric KF using a buffered solvent system (specifically designed for amines/bases) to maintain pH < 7.[1]
-
Quick Check (Non-Quantitative):
Q: What are the critical impurities I should look for?
A: Beyond water, you must screen for:
-
N-Oxides (e.g., NMMO): Formed via air oxidation.[1] Warning: Thermally unstable and potentially explosive upon concentration.
-
Secondary Amines (in Tertiary Amine stocks): NMM often contains trace Morpholine.[1] This is critical because Morpholine can form carcinogenic nitrosamines if exposed to nitrosating agents.[1]
-
Aldehydes: Oxidation byproducts that interfere with nucleophilic reactions.[1]
Module 2: Water Removal Protocols
Decision Matrix: Selecting the Right Protocol
Use the following logic to determine the safest and most efficient drying method based on your initial water content.
Figure 1: Decision tree for selecting the appropriate drying methodology based on initial contamination levels.
Protocol A: Azeotropic Distillation (For Bulk Water Removal)
Use this when the amine is significantly wet.[1] Direct distillation is inefficient because Morpholine/Water interactions make separation difficult.[1][2]
-
Entrainer Selection: Use Toluene or Cyclohexane .[1] These form ternary azeotropes with water/amine or binary azeotropes with water that boil lower than the amine.[1]
-
Setup: Round-bottom flask (RBF) + Dean-Stark trap + Reflux Condenser.
-
Procedure:
Protocol B: Chemical Drying (The Gold Standard)
Use this for preparing reagent-grade, anhydrous amines for sensitive synthesis.
Reagents:
-
Pre-drying: Potassium Hydroxide (KOH) pellets.[1]
-
Final Drying: Calcium Hydride (CaH
).[1][3] Note: Sodium (Na) can be used but CaH is safer and sufficient for amines.
Step-by-Step Workflow:
-
Pre-Drying (Essential):
-
Charging the Still:
-
Reflux:
-
Distillation:
-
Distill the amine at atmospheric pressure (or reduced pressure if bp >150°C).[1]
-
Discard the first 5-10% (forerun) which may contain volatile impurities.[1]
-
Collect the main fraction.[1]
-
Stop distillation before the flask is dry. Safety: Concentrating the pot residue can lead to overheating of N-oxides or other unstable salts.[1]
-
Module 3: Impurity Management & Safety
Q: How do I handle N-Methylmorpholine N-Oxide (NMMO) contamination?
A: NMMO is a common impurity in aged NMM.[1] It is a solid oxidant (mp ~75°C) and is thermally unstable .[1]
-
Risk: Distilling NMM containing high levels of NMMO to dryness can cause an explosion .[1]
-
Removal:
-
Since NMMO is non-volatile compared to NMM (bp 115°C), simple distillation (Protocol B) is effective.
-
CRITICAL SAFETY RULE: Never distill an amine pot to dryness. Leave at least 10-15% of the volume in the flask to keep NMMO solvated and prevent thermal runaway of the residue.
-
Q: What about Nitrosamines?
A: Morpholine is a secondary amine and reacts with nitrosating agents (nitrites, NOx) to form N-nitrosomorpholine , a potent carcinogen.[1]
-
Prevention: Never store morpholine amines near acidic nitrite sources.[1]
-
Purification: If nitrosamine contamination is suspected, chemical destruction (e.g., using scavengers) is required before distillation, as nitrosamines can co-distill.
Module 4: Storage & Handling
Once purified, hygroscopic amines must be defended against re-contamination.[1]
| Storage Method | Suitability | Notes |
| Sure/Seal™ Bottles | High | Best for frequent use.[1] Use a deflecting needle technique.[1] |
| Molecular Sieves (4Å) | High | Add activated sieves (20% w/v) directly to the bottle.[1] Keeps water < 50 ppm. |
| Schlenk Flask | Very High | For long-term storage under positive Argon pressure.[1] |
| Standard Glass | Low | Parafilm is permeable to water vapor over time.[1] Avoid. |
Visualizing the Distillation Safety Loop
The following diagram illustrates the critical safety checkpoints during the distillation of morpholine amines.
Figure 2: Safety logic for distillation. Note the critical stop point to prevent N-oxide explosion hazards.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The standard reference for specific boiling points and drying agents).
-
Sigma-Aldrich (Merck). (n.d.).[1] Morpholine Technical Data Sheet. Retrieved from SigmaAldrich.com.
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for N-oxide explosion hazards).
Sources
Validation & Comparative
Stereochemical Comparison Guide: ¹H NMR Interpretation of cis- vs. trans-2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Executive Summary
The 2,5-dimethylmorpholine scaffold is a privileged structural motif in medicinal chemistry and drug development[1]. When functionalized with an aminoethyl group at the N4 position to form 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine , the molecule serves as a critical bifunctional building block. However, the spatial orientation of the methyl groups at C2 and C5 drastically alters the 3D vector of the molecule, which in turn dictates its interaction with biological targets[1].
For drug development professionals, distinguishing between the cis and trans diastereomers is a mandatory quality control step. This guide objectively compares the ¹H NMR performance profiles of the cis and trans isomers, providing a causality-driven framework and self-validating experimental protocols to ensure definitive stereochemical assignment.
Conformational Causality: The Physics Behind the Spectra
To understand the NMR spectra, one must first understand the thermodynamic behavior of the morpholine ring in solution. The differences in the ¹H NMR spectra between the two isomers are not arbitrary; they are the direct result of their favored chair conformations.
-
The trans-Isomer ((2S,5R) or (2R,5S)): This isomer possesses a C2-symmetric-like geometry[1]. To minimize steric clashes, it adopts a highly stable chair conformation where both the C2 and C5 methyl groups occupy equatorial positions (the diequatorial or ee conformation). Because the methyls are equatorial, the corresponding protons at C2 and C5 are strictly axial . This locked conformation results in large, diagnostic trans-diaxial proton-proton couplings (
Hz) with the adjacent axial protons at C3 and C6. -
The cis-Isomer ((2S,5S) or (2R,5R)): In the cis configuration, both methyl groups project onto the same face of the ring[1]. It is geometrically impossible for both to be equatorial simultaneously. Instead, the ring adopts a chair conformation where one methyl is axial and the other is equatorial. At room temperature, the molecule undergoes a rapid chair flip (ae ⇌ ea)[1]. This dynamic fluxionality time-averages the axial and equatorial environments. Consequently, the large diaxial couplings collapse into smaller, averaged coupling constants (
Hz).
Comparative ¹H NMR Performance Data
The table below summarizes the expected quantitative ¹H NMR data (at 400-600 MHz in CDCl₃) for both isomers. The chemical shift differential between C2-H and C5-H is driven by the higher electronegativity of the adjacent oxygen atom relative to the nitrogen atom.
| Structural Feature | trans-Isomer (Locked Diequatorial) | cis-Isomer (Fluxional ae ⇌ ea) | Diagnostic Value & Causality |
| C2-H (Ring) | ~3.60 ppm (Multiplet, dqd) | ~3.70 ppm (Multiplet) | Primary Indicator: The presence of a large diaxial coupling definitively identifies the locked trans isomer. |
| C5-H (Ring) | ~2.40 ppm (Multiplet, dqd) | ~2.60 ppm (Multiplet) | Shielded relative to C2-H due to proximity to Nitrogen. Mirrors the coupling logic of C2-H. |
| C2-CH₃ & C5-CH₃ | ~1.10 ppm (d, | ~1.20 ppm (d, | Secondary indicator. Methyl doublets are often slightly more shielded in the trans isomer due to the stable ee state. |
| N-CH₂ (Side chain) | ~2.50 ppm (t, | ~2.55 ppm (t, | Minimal difference. The side chain prefers the equatorial position in both isomers to avoid 1,3-diaxial interactions. |
| CH₂-NH₂ (Side chain) | ~2.75 ppm (t, | ~2.75 ppm (t, | Unaffected by ring stereochemistry. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure scientific integrity and avoid misassignment due to overlapping signals (a common issue in advanced catalytic synthesis of morpholine derivatives[2]), follow this self-validating methodology.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the highly pure 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Step 2: High-Resolution 1D ¹H NMR Acquisition
-
Acquire the spectrum at 298 K using a minimum of a 400 MHz spectrometer (600 MHz is preferred to resolve the complex C2/C5 multiplets).
-
Apply standard parameters: 16-32 scans, 1-second relaxation delay, and a spectral width of 12 ppm.
-
Analysis: Isolate the signals at ~3.6 ppm (C2-H) and ~2.4 ppm (C5-H). Extract the coupling constants (
-values). If a coupling constant Hz is observed, the molecule is the trans-isomer.
Step 3: 2D NOESY Validation (The Failsafe) 1D NMR can sometimes be ambiguous if signals overlap. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides orthogonal, spatial validation.
-
Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
-
For the cis-isomer: Look for a strong NOE cross-peak between the C2-methyl and C5-methyl protons. Because they are on the same face of the ring, they are spatially proximate.
-
For the trans-isomer: The methyl groups are on opposite faces of the ring. No NOE cross-peak will be observed between the two methyl groups, validating the trans assignment.
Workflow Visualization
Workflow for stereochemical assignment of 2,5-dimethylmorpholines using 1H NMR.
References
-
National Center for Biotechnology Information. "2,5-Dimethylmorpholine." PubChem Compound Summary for CID 517880. Available at: [Link]
-
Utsunomiya, M., et al. "Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System." Journal of the American Chemical Society. Available at:[Link]
Sources
Mass Spectrometry Fragmentation Patterns of Dimethylmorpholine Derivatives
This guide outlines the mass spectrometry fragmentation patterns of dimethylmorpholine derivatives, specifically focusing on the differentiation of the 2,6-dimethylmorpholine and 3,5-dimethylmorpholine regioisomers. These heterocycles are critical pharmacophores in drug development (e.g., phendimetrazine, reboxetine analogues) and industrial synthesis.
A Comparative Technical Guide for Structural Elucidation
Executive Summary
Differentiation of dimethylmorpholine isomers is a classic challenge in structural analysis due to their identical molecular weight (MW 115) and similar polarity. However, under Electron Ionization (EI) at 70 eV, these isomers exhibit distinct fragmentation "fingerprints" driven by the position of the methyl substituents relative to the nitrogen atom.
-
3,5-Dimethylmorpholine is characterized by a dominant M-15 peak (loss of a methyl radical), driven by direct
-cleavage at the nitrogen center. -
2,6-Dimethylmorpholine lacks this intense M-15 signal. Its spectrum is dominated by lower mass fragments (m/z 30, 42, 70) resulting from ring opening, as the methyl groups are located
to the nitrogen and to the oxygen.
Mechanistic Fragmentation Analysis
The fragmentation of morpholine derivatives is governed by the radical site initiation rule, where the ionization energy of the nitrogen lone pair is lower than that of oxygen. Consequently, the radical cation forms preferentially on the nitrogen atom, triggering
A. 3,5-Dimethylmorpholine (Methyls to Nitrogen)
-
Mechanism: The radical on the nitrogen weakens the bonds at the
-carbons (C3 and C5). -
Stevenson’s Rule: When fragmentation occurs at a branching point, the largest alkyl group is lost preferentially to form the most stable carbocation.
-
Outcome: The bond between C3 and the methyl group breaks, expelling a methyl radical (
). This yields a highly stabilized iminium ion at m/z 100 . -
Secondary Ions: Further decomposition of the ring leads to ions at m/z 44 (
), shifting the standard m/z 30 amine peak by +14 Da due to the methyl substitution.
B. 2,6-Dimethylmorpholine (Methyls to Oxygen)
-
Mechanism: The radical is still on the nitrogen, but the
-carbons (C3 and C5) are unsubstituted ( ). -
Primary Cleavage:
-cleavage breaks the C3-C2 or C5-C6 ring bonds, opening the morpholine ring. -
Absence of M-15: Direct loss of a methyl group is mechanistically unfavorable because the methyls are too far from the radical site (
-position). -
Outcome: The spectrum is dominated by small fragment ions formed after ring disintegration, such as m/z 30 (
) and m/z 70 (loss of ).
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the divergent pathways for the two isomers.
Figure 1: Comparative fragmentation pathways. Note the direct methyl loss in the 3,5-isomer versus the ring disassembly in the 2,6-isomer.
Comparative Data Table
The following table summarizes the diagnostic ions observed in 70 eV EI mass spectra.
| Feature | 3,5-Dimethylmorpholine | 2,6-Dimethylmorpholine | Differentiation Logic |
| Molecular Ion (M+) | m/z 115 (Weak/Medium) | m/z 115 (Weak) | Indistinguishable by parent mass alone. |
| Base Peak (100%) | m/z 100 (M - CH3) | m/z 30 (CH2=NH2+) | Primary Differentiator. 3,5-isomer loses methyl easily. |
| Alpha-Cleavage Ion | m/z 100 | m/z 86 (Weak, M - C2H5) | 2,6-isomer cannot lose methyl via |
| Immonium Ion | m/z 44 (CH3-CH=NH2+) | m/z 30 (CH2=NH2+) | Reflects substitution on the carbon |
| Ring Loss | m/z 70 (Low abundance) | m/z 70, 71 (Medium abundance) | 2,6-isomer fragmentation is more complex/distributed. |
Experimental Protocol: GC-MS Differentiation
To replicate these results and ensure accurate identification, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of the morpholine derivative in 1 mL of Methanol or Dichloromethane (DCM).
-
Why: DCM is preferred for volatile amines to prevent evaporative loss during injection.
-
-
Derivatization (Optional but Recommended):
-
If peak tailing is observed (common with free amines), derivatize with Trifluoroacetic Anhydride (TFAA).
-
Protocol: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 20 mins.
-
Note: This will shift M+ to 211 Da, but the regioisomeric difference in fragmentation (M-15 vs ring open) remains preserved in the derivative spectra.
-
Phase 2: Instrument Parameters (Agilent 5977 or similar)
-
Inlet: Split 20:1, 250°C.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Why: Non-polar phases separate these isomers well based on boiling point differences (2,6-isomer bp ~147°C; 3,5-isomer bp ~140°C).
-
-
Oven Program: 50°C (hold 1 min)
10°C/min 200°C. -
Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 25 – 250.
Phase 3: Data Validation (The "Self-Check")
-
Check m/z 30 vs m/z 44:
-
Extract ion chromatograms (EIC) for m/z 30 and m/z 44.
-
If m/z 44 >> m/z 30, you likely have the 3,5-isomer .
-
If m/z 30 >> m/z 44, you likely have the 2,6-isomer .
-
-
Check M-15 Ratio:
-
Calculate Ratio
. - indicates 3,5-dimethylmorpholine.
- indicates 2,6-dimethylmorpholine.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,6-Dimethylmorpholine. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 3,5-Dimethylmorpholine Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the "Nitrogen Rule" and Stevenson's Rule mechanisms cited in Section 2).
-
Casale, J. F., & Hays, P. A. (2012). Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Isomers. U.S. Drug Enforcement Administration.[2] (Provides comparative context for distinguishing dimethyl regioisomers in drug analogs). Available at: [Link]
Sources
HPLC method development for purity analysis of morpholinyl ethanamines
Executive Summary
The purity analysis of morpholinyl ethanamines (e.g., 4-(2-aminoethyl)morpholine) presents a classic chromatographic paradox: these molecules are too polar for standard C18 retention yet too hydrophobic for pure normal phase separation. Furthermore, their high basicity (pKa ~9.15) leads to severe peak tailing on traditional silica columns due to secondary silanol interactions.
This guide objectively compares three dominant methodologies: Traditional Acidic RP-HPLC , HILIC , and High-pH Hybrid RP-HPLC .
The Verdict: While HILIC offers superior retention for polar metabolites, High-pH Hybrid RP-HPLC is the recommended "Gold Standard" for purity analysis. It neutralizes the basic amine, eliminates silanol interactions, and allows for robust, sharp peak shapes using standard reversed-phase solvents.
The Analytical Challenge: Basicity & Polarity
To develop a robust method, one must understand the analyte's behavior at the molecular level.
-
The Molecule: 4-(2-aminoethyl)morpholine contains a morpholine ring (ether + amine) and a primary ethylamine tail.
-
The pKa Factor: The primary amine has a pKa of approximately 9.15 . At standard HPLC pH (pH 2–3), the molecule is fully protonated (
). -
The Silanol Effect: Protonated bases interact ionically with deprotonated silanols (
) on the silica support, causing the characteristic "shark fin" tailing (Tailing Factor > 2.0). -
Detection Limits: These compounds lack strong chromophores.[1] Detection requires low UV (205–215 nm), refractive index (RI), or Mass Spectrometry (MS).
Comparative Analysis of Methodologies
The following table summarizes the performance of the three primary approaches to analyzing morpholinyl ethanamines.
| Feature | Method A: Traditional Acidic C18 | Method B: HILIC (Hydrophilic Interaction) | Method C: High-pH Hybrid RP (Recommended) |
| Stationary Phase | Standard Silica C18 (e.g., Luna C18, Zorbax SB) | Zwitterionic or Bare Silica (e.g., ZIC-HILIC) | Hybrid Ethylene-Bridged Silica (e.g., XBridge BEH, Gemini NX) |
| Mobile Phase pH | Acidic (pH 2.0 – 3.0) | Acidic/Neutral (pH 3.0 – 6.0) | Alkaline (pH 10.0 – 11.0) |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water layer | Hydrophobic Interaction (Neutral form) |
| Peak Shape (Tf) | Poor (1.8 – 2.5) | Good (1.0 – 1.3) | Excellent (1.0 – 1.2) |
| Equilibration Time | Fast (< 10 column volumes) | Slow (> 20 column volumes) | Fast (< 10 column volumes) |
| MS Compatibility | High (Formic Acid) | High (Ammonium Formate) | High (Ammonium Bicarbonate/Hydroxide) |
| Robustness | Low (pH sensitive) | Low (Water content sensitive) | High |
Why Method C Wins
By raising the pH to 10.0 (above the pKa of 9.15), the amine is deprotonated (
-
Does not interact with silanols (no tailing).
-
Becomes more hydrophobic, increasing retention on C18 without ion-pairing agents.[2]
-
Allows the use of hybrid columns that are chemically stable up to pH 12.[2]
Recommended Protocol: High-pH Hybrid RP-HPLC
This protocol is designed to be self-validating. If the system suitability (Tailing Factor) fails, the pH is likely incorrect or the column chemistry is mismatched.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
UV: 210 nm (Use a reference wavelength of 360 nm to correct for drift).
-
MS: ESI Positive Mode (M+H = 131.19 m/z).
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 30 | 70 | Elution of hydrophobic impurities |
| 16.0 | 5 | 95 | Wash |
| 18.0 | 5 | 95 | Wash Hold |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation[6]
-
Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may buffer the local environment inside the column, causing peak distortion).
-
Concentration: 0.5 mg/mL for purity; 10 µg/mL for impurity profiling.
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the correct method based on analyte pKa and hydrophobicity.
Caption: Decision tree for selecting HPLC methodology based on basicity and polarity. High pH Hybrid RP is preferred for morpholine derivatives.
Experimental Workflow: High pH Method Development
This workflow details the specific steps to optimize the High pH method, ensuring column longevity and data integrity.
Caption: Step-by-step workflow for developing a High pH Reversed-Phase method.
Troubleshooting & Tips
-
Column Care: Never leave a hybrid column in 100% pH 10 buffer while stagnant. Flush with 50/50 Water/Organic after use to prevent bicarbonate precipitation or slow alkaline attack.
-
Ghost Peaks: At pH 10, glass vials can sometimes leach silicates if the sample sits for days. Use polypropylene vials or inserts if "ghost" peaks appear.
-
Derivatization: If UV sensitivity at 210 nm is insufficient (e.g., for trace impurity analysis < 0.05%), consider pre-column derivatization with 1-naphthylisothiocyanate (NIT) . This adds a chromophore (λmax ~254 nm) and increases hydrophobicity, allowing for standard acidic C18 analysis, though it adds a sample preparation step.
References
-
ChemicalBook. (2025). 4-(2-Aminoethyl)morpholine Chemical Properties and Uses. Retrieved from
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Application Note. Retrieved from
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase and High pH Stability. Retrieved from
-
National Institutes of Health (NIH). (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content.[3] International Journal of Pharmaceutical Sciences and Drug Research.[3] Retrieved from
-
BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[1][4] Retrieved from
Sources
Comprehensive FTIR Characterization Guide: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine vs. Alternatives
Introduction & Spectroscopic Fundamentals
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a bifunctional aliphatic molecule featuring both a primary amine (-NH2) and a sterically hindered tertiary amine embedded within a 2,5-dimethyl-substituted morpholine ring. In drug development and materials science, rapid and accurate structural verification of such building blocks is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for this purpose.
The characterization of this molecule relies on isolating the vibrational modes of its distinct functional groups:
-
Primary Amine (-NH2): Primary amines exhibit a strong absorption band in the range of 3300 to 3500 cm⁻¹ due to the stretching vibration of the N-H bond[1]. Specifically, they display a distinct doublet representing the asymmetrical and symmetrical N–H stretches[2]. Additionally, the N–H bending (scissoring) vibration of primary amines is observed in the region 1650-1580 cm⁻¹[2].
-
Aliphatic C-N Bonds: The C–N stretching vibration of aliphatic amines is observed as medium or weak bands in the region 1250-1020 cm⁻¹[2].
-
Morpholine Ether Linkage (C-O-C): The asymmetric stretching of the ether oxygen in the morpholine ring produces a strong, broad band between 1150 and 1050 cm⁻¹.
-
Aliphatic C-H Bonds: The C-H stretching vibrations of the aliphatic chain can be observed around 2800 to 3000 cm⁻¹[1].
Experimental Workflow & Decision Logic
Selecting the correct FTIR sampling modality dictates the quality and reliability of the resulting spectra. The workflow below outlines the decision logic for analyzing liquid amines.
Figure 1: Decision logic and experimental workflow for FTIR characterization of liquid amines.
Spectral Band Comparison: Target vs. Unmethylated Analogue
To objectively validate the identity of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, it must be distinguished from its non-methylated structural analogue, 2-morpholinoethan-1-amine. The presence of the 2,5-dimethyl groups fundamentally alters the aliphatic C-H stretching and bending regions.
Table 1: Expected FTIR Spectral Bands and Causality
| Functional Group | 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine | 2-Morpholinoethan-1-amine (Alternative) | Causality / Mechanistic Origin |
| Primary Amine N-H Stretch | 3400–3300 cm⁻¹ (Doublet) | 3400–3300 cm⁻¹ (Doublet) | Asymmetric and symmetric stretching of the terminal -NH2 group[2]. |
| Primary Amine N-H Bend | 1650–1580 cm⁻¹ | 1650–1580 cm⁻¹ | In-plane scissoring motion of the primary amine[2]. |
| Aliphatic C-H Stretch | 2960–2800 cm⁻¹ (Highly complex) | 2950–2800 cm⁻¹ (Simpler) | The target molecule shows additional spectral complexity due to the asymmetric and symmetric stretches of the two -CH3 groups[1]. |
| Methyl C-H Bend (Umbrella) | ~1375 cm⁻¹ (Distinct peak) | Absent or very weak | Symmetric bending of the 2,5-dimethyl groups on the morpholine ring. This is the primary diagnostic band for distinguishing the target from the alternative. |
| Ether C-O-C Stretch | ~1150–1050 cm⁻¹ | ~1150–1050 cm⁻¹ | Asymmetric stretching of the morpholine ring ether linkage. |
| Aliphatic C-N Stretch | 1250–1020 cm⁻¹ | 1250–1020 cm⁻¹ | Stretching vibration of the aliphatic tertiary and primary amine C-N bonds[2]. |
Analytical Modality Comparison: ATR-FTIR vs. Transmission
When analyzing liquid amines, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission FTIR. Each modality interacts with the sample differently, leading to distinct advantages and spectral artifacts.
Table 2: Performance Comparison of FTIR Modalities
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (Liquid Cell/Capillary) |
| Sample Preparation | None required. Liquid is applied neatly[3]. | Requires a capillary film between KBr/NaCl windows[4]. |
| Path Length & Penetration | Wavelength-dependent (Evanescent wave)[5]. | Fixed by the physical thickness of the liquid film. |
| Spectral Intensity Artifacts | Low-wavenumber peaks appear disproportionately stronger[5]. | Fringes (interference patterns) may appear if the film thickness is too uniform. |
| Overall Signal-to-Noise | Lower overall signal compared to transmission[6]. | Usually yields a lot more signal across the whole analytical range[6]. |
| Best Used For | Rapid, high-throughput structural verification. | Detecting weak overtone bands or trace impurities. |
The Causality of ATR Spectral Distortion: ATR-FTIR primarily analyzes the surface of a sample, as the infrared beam penetrates only a short distance into the material[5]. Crucially, ATR penetration depth is not constant; it changes with wavelength, refractive index, and angle of incidence[5]. Because the evanescent wave penetrates deeper at lower wavenumbers, peaks in the fingerprint region (e.g., the C-N stretch at 1250-1020 cm⁻¹) will appear artificially intense compared to the N-H stretches at 3400 cm⁻¹[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: ATR-FTIR Analysis of Neat Liquid Amine
-
Instrument Initialization: Ensure the FTIR spectrometer is equipped with a Diamond or ZnSe ATR accessory. Set the resolution to 4 cm⁻¹ and the scan count to 32.
-
Background Validation (Self-Validation Step): Clean the ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum. Checkpoint: Inspect the 2350 cm⁻¹ (CO2) and 3900-3500 cm⁻¹ (H2O) regions. If sharp peaks are present, the system is not adequately purged. Do not proceed until the background is flat.
-
Sample Application: Deposit 1-2 drops of neat 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine directly onto the ATR crystal. Ensure the liquid completely covers the active sensor area[3].
-
Acquisition: Collect the sample spectrum.
-
Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the relative peak intensities to match standard transmission library spectra[5].
Protocol B: Transmission FTIR via Capillary Film
-
Window Preparation: Obtain two clean, polished KBr or NaCl windows. Caution: Avoid prolonged exposure to ambient humidity, as water can dissolve NaCl/KBr windows[7].
-
Background Acquisition: Place the empty sample holder in the beam path and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Film Formation (Self-Validation Step): Place a single drop of the liquid amine in the center of one window. Place the second window on top and press gently to form a thin, bubble-free capillary film. Checkpoint: If air bubbles are trapped, they will scatter the IR beam and disrupt liquid analysis[7]. Separate the windows, clean with anhydrous solvent, and reapply.
-
Acquisition: Mount the window assembly in the spectrometer and acquire the spectrum.
-
Data Processing: Apply a baseline correction to account for any scattering caused by the window surfaces. Because the light transverses the entire sample[4], no ATR correction is required.
References
- IR Spectroscopy Tutorial: Amines. orgchemboulder.com.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. rockymountainlabs.com.
- ATR-FTIR Spectroscopy Basics. mt.com.
- FTIR: Transmission vs ATR spectroscopy. specac.com.
- Guide to FT-IR Spectroscopy. bruker.com.
- Why ATR-FTIR Results Don't Always Match Expectations. rockymountainlabs.com.
- The difference between FTIR and FTIR/ATR? researchgate.net.
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mt.com [mt.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Comparing reactivity of 2,5-dimethylmorpholine vs. unsubstituted morpholine
[1][2]
Executive Summary
Morpholine is a benchmark secondary amine in medicinal chemistry, known for its balanced solubility and moderate nucleophilicity. 2,5-Dimethylmorpholine is a structural analog that introduces steric complexity and chirality.[1][2][3]
The critical differentiator is the C5-methyl group in 2,5-dimethylmorpholine.[1][2] Located at the
Physicochemical & Structural Comparison
The introduction of methyl groups at the 2- and 5-positions alters the electronic and steric landscape of the morpholine ring.
| Property | Morpholine | 2,5-Dimethylmorpholine | Impact on Reactivity |
| Structure | Unsubstituted | C2, C5-disubstituted | C5-Me is |
| Stereochemistry | Achiral | Chiral (cis/trans isomers) | Requires diastereomeric control; cis and trans react at different rates.[1][2] |
| pKa (Conj. Acid) | 8.36 | ~9.0 (Predicted) | Slightly more basic due to +I effect of methyls, but sterically hindered.[1][4] |
| Nucleophilicity ( | ~15.6 (Mayr scale) | Significantly Lower | Key Differentiator: Sterics impede the approach to electrophiles.[1][4] |
| LogP | -0.86 | ~0.3 | 2,5-DMM is more lipophilic; better membrane permeability.[1][2] |
Conformational Analysis[2][3][4][5]
-
Morpholine: Exists primarily in a chair conformation with the N-H bond equatorial.[1][4][5] The lone pair is axial, accessible for attack.[4]
-
2,5-Dimethylmorpholine:
-
Trans-isomer ((2S,5R)): One methyl is pseudo-axial, one pseudo-equatorial.[1][2]
-
Cis-isomer ((2S,5S)): Can adopt a conformation where the C5-methyl hinders the N-lone pair significantly.[1][2]
-
Implication: The C5-methyl creates a "picket fence" effect, blocking the trajectory of incoming electrophiles.[1]
-
Reactivity Profile & Mechanistic Insights[2]
Nucleophilic Aromatic Substitution (SNAr)
-
Morpholine: Reacts rapidly with activated aryl halides (e.g., 2,4-dichloropyrimidine, 4-fluoronitrobenzene) at room temperature or mild heating (40–60 °C).[1][2]
-
2,5-Dimethylmorpholine: The reaction rate is significantly retarded.[1][2] The
-methyl group clashes with the ortho-substituents of the electrophile during the formation of the Meisenheimer complex.-
Correction: Requires higher temperatures (80–120 °C) and polar aprotic solvents (DMSO, NMP) to drive the reaction.
-
Metal-Catalyzed Couplings (Buchwald-Hartwig)
This is the most challenging transformation for 2,5-dimethylmorpholine.[1][2]
-
Challenge: Reductive elimination from the Pd-center is hindered by the bulk of the amine.[1]
-
Solution: Use "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ).[1][2][4] The bulky biaryl ligands facilitate the coupling of sterically hindered amines.[4]
Acylation & Sulfonylation[2]
Visualizing the Steric Barrier
The following diagram illustrates the mechanistic divergence caused by the C5-methyl group.
Caption: Comparative reaction coordinate showing the higher activation energy barrier for 2,5-dimethylmorpholine due to steric clash at the transition state.
Experimental Protocols
Protocol A: SNAr with 2,5-Dimethylmorpholine (Optimized)
Use this protocol when Morpholine conditions (RT, 1 hr) fail to yield product.[1][2]
Objective: Synthesis of 4-(2,5-dimethylmorpholino)-2-nitropyridine.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve electrophile in DMSO (0.5 M concentration).
-
Step 3 (Critical): Heat the reaction to 90 °C . Note: Unsubstituted morpholine would react at RT; the methyl groups require thermal activation.
-
Step 4: Monitor by LC-MS at 1 hour. If <50% conversion, increase temp to 110 °C.
-
-
Self-Validating Check:
Protocol B: Buchwald-Hartwig Amination (For Unreactive Aryl Chlorides)
Standard Pd(PPh3)4 conditions will likely fail.[1][2] Use a bulky ligand system.[1]
Decision Matrix: When to Use Which?
Caption: Strategic decision tree for selecting between morpholine and its dimethyl analog based on medicinal chemistry objectives.[1][2]
References
-
Mayr, H., et al. "Nucleophilicity Parameters for Amines in Water."[1][2][4] Angewandte Chemie International Edition, 2007.[1][2][4] Link (Establishes the nucleophilicity scale for secondary amines).[4]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2][4] Link (Protocols for hindered amines like 2,5-dimethylmorpholine).[1][2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine."[1][2][4] PubChem, 2025.[1][2][4] Link (Physicochemical data and pKa predictions).[4]
-
Bagal, S. K., et al. "Morpholine as a Privileged Scaffold in Medicinal Chemistry."[1][2][4] Journal of Medicinal Chemistry, 2020.[1][4] (Context on metabolic stability of methylated morpholines).
Sources
Topic: Gas Chromatography (GC) Retention Times for Aminoethyl Morpholine Isomers
This guide provides an in-depth technical analysis of the Gas Chromatographic (GC) separation of 4-(2-aminoethyl)morpholine (AEM) from its structural isomers and critical synthesis impurities.
Part 1: Executive Summary & Technical Scope
The Isomer Challenge:
In industrial and pharmaceutical synthesis, "Aminoethyl Morpholine" refers almost exclusively to 4-(2-aminoethyl)morpholine (also known as
The primary structural isomer of concern is 1-(2-hydroxyethyl)piperazine (HEP) . Both share the same molecular weight (130.19 g/mol ) and elemental formula, but possess significantly different functional groups (primary amine vs. hydroxyl) that dictate their GC behavior.
Scope of Comparison: This guide compares the retention behavior of:
-
Structural Isomer: 1-(2-hydroxyethyl)piperazine (HEP)
-
Precursor/Impurity: Morpholine (Starting material)[3][4][5][6]
-
Related Impurity:
-Ethylmorpholine (NEM)
Part 2: Comparative Retention Data
The following data synthesizes retention behavior based on boiling point thermodynamics and polarity interactions on standard capillary columns.
Table 1: Physicochemical Properties & Predicted Elution Order
| Compound | Structure Type | Boiling Point (°C) | Polarity | Elution Order (Non-Polar Column) | Elution Order (Polar/Amine Column) |
| Morpholine | Precursor | 129 | High (Sec. Amine) | 1 | 1 |
| Homolog | 138 | Low (Tert. Amine) | 2 | 2 | |
| 4-(2-Aminoethyl)morpholine (AEM) | Target | 205 | High (Pri. Amine) | 3 | 3 |
| 1-(2-Hydroxyethyl)piperazine (HEP) | Isomer | 246 | Very High (-OH) | 4 | 4 |
Expert Insight: While AEM and HEP are isomers, their boiling point delta is >40°C. On a non-polar column (e.g., DB-5MS), separation is purely boiling-point driven. However, on polar columns, the hydroxyl group of HEP interacts more strongly than the primary amine of AEM, further increasing the retention gap.
Table 2: Column Performance Comparison
| Feature | Option A: Non-Polar (DB-5MS / HP-5) | Option B: Amine-Specific (CP-Volamine / Rtx-Volatile Amine) |
| Stationary Phase | 5% Phenyl Polysiloxane | Basic-deactivated Polyethylene Glycol |
| Separation Mechanism | Boiling Point (Volatility) | H-Bonding & Acid-Base Interaction |
| Peak Shape for AEM | Poor (Tailing due to -NH2 interaction with silanols) | Excellent (Sharp, symmetrical peaks) |
| Isomer Resolution | Good (due to BP difference) | Superior (due to functional group selectivity) |
| Derivatization Needed? | YES (Highly Recommended) | NO (Direct Injection possible) |
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" Derivatization Method
Best for: Trace impurity analysis, complex matrices, and definitive structural confirmation.
Principle: Direct injection of primary amines (AEM) and alcohols (HEP) often leads to peak tailing and adsorption in the inlet. Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) converts active hydrogens (-NH2, -OH) into Trimethylsilyl (TMS) esters/amines, improving volatility and peak shape.
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 10 mg of sample into a 2 mL GC vial.
-
Add 1.0 mL of anhydrous Pyridine (Solvent).
-
Add 100 µL of MSTFA + 1% TMCS (Catalyst).
-
-
Reaction:
-
Cap and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes . (Heat ensures complete derivatization of the hindered morpholine ring if ring-opening occurs, though primarily targets the side chain).
-
-
GC-MS Conditions:
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
50°C (Hold 1 min)
-
Ramp 15°C/min to 300°C
-
Hold 5 min.
-
-
Detection: MS (Scan 40-400 m/z).
-
Self-Validation Check:
-
AEM-TMS Derivative: Look for M+ = 202 (130 + 72).
-
HEP-TMS Derivative: Look for M+ = 274 (130 + 72 + 72) if bis-silylated, or 202 if mono. Note: HEP has two active sites (-OH and -NH), AEM has one primary amine (-NH2 which can accept 1 or 2 TMS groups).
Protocol B: Direct Injection (Routine QC)
Best for: Purity assay of raw materials.
-
Column: CP-Volamine or Rtx-Volatile Amine (30 m or 60 m).
-
Solvent: Methanol (Do not use chlorinated solvents if using ECD).
-
Oven: Isothermal at 180°C or ramp from 100°C to 240°C.
-
Note: Ensure the inlet liner is base-deactivated (e.g., Sky Liner with wool) to prevent amine adsorption.
Part 4: Visualization of Logic & Workflow
Figure 1: Derivatization Reaction Pathway
This diagram illustrates the chemical transformation of the target (AEM) and its isomer (HEP) to ensure separation.
Caption: Chemical derivatization strategy converting polar isomers into distinct volatile silyl-derivatives for baseline separation.
Figure 2: Analytical Decision Matrix
A logic gate for selecting the correct method based on sample needs.
Caption: Decision tree for selecting between direct injection and derivatization protocols.
Part 5: References
-
BenchChem. (2025).[7][8] Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 74876, 4-(2-Aminoethyl)morpholine. Retrieved from
-
Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(2-Aminoethyl)morpholine. Retrieved from
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs. Retrieved from
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chempublishers.com [chempublishers.com]
- 4. iris.unibas.it [iris.unibas.it]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Structural Certainty in Chiral Amines: A Comparative Guide to Validating 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Executive Summary
In the development of morpholine-based pharmacophores, stereochemical ambiguity is a critical failure point. The molecule 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine presents a specific challenge: the 2,5-dimethyl substitution pattern on the morpholine ring introduces cis/trans isomerism that is often chemically indistinguishable via standard 1D NMR due to signal overlap and conformational averaging.
This guide outlines the definitive validation of this structure. While NMR and Mass Spectrometry (MS) provide connectivity data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the absolute stereochemistry (2R,5S cis vs. 2R,5R trans) and the precise chair conformation of the morpholine ring.
The Stereochemical Challenge
The target molecule contains two chiral centers at positions 2 and 5 of the morpholine ring.
-
Cis-isomer: (2R, 5S) – Often meso-like in symmetry if the N-substituent is ignored, but chiral due to the ethylamine tail.
-
Trans-isomer: (2R, 5R) and (2S, 5S) – Enantiomeric pair.
The Problem with NMR:
In solution, the morpholine ring undergoes rapid chair-chair interconversion. The 2,5-dimethyl groups will average out in the NMR time scale, often resulting in broad signals or averaged coupling constants (
Comparative Analysis: NMR vs. SC-XRD
To establish the "Gold Standard," we must objectively compare the structural insights provided by standard solution-phase techniques versus solid-state diffraction.
Table 1: Technical Comparison of Structural Validation Methods
| Feature | Method A: Solution NMR ( | Method B: Single Crystal X-ray (SC-XRD) |
| Primary Output | Atom connectivity, chemical environment. | Absolute 3D atomic coordinates. |
| Stereochemistry | Relative (requires complex NOE analysis). | Absolute (via Flack Parameter). |
| Conformation | Time-averaged (dynamic). | Locked (minimum energy solid-state). |
| Sample State | Solution (CDCl | Solid Single Crystal (Salt required). |
| Ambiguity | High for flexible rings (Morpholines). | Null (Direct observation). |
| Throughput | High (10-30 mins). | Medium (24-48 hours). |
Decision Logic for Validation
The following diagram illustrates the critical decision pathway for choosing SC-XRD over NMR for this specific molecule.
Figure 1: Decision matrix highlighting the necessity of X-ray diffraction when NMR data is compromised by conformational flexibility.
Experimental Protocol: Crystallization & Data Collection
Since 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is typically an oil at room temperature (common for low molecular weight amines), direct crystallization is impossible. We must employ Salt Formation to increase the lattice energy and induce crystallization.
Phase 1: Salt Screening (The "Heavy Atom" Advantage)
To facilitate absolute configuration determination (especially if the molecule is light-atom only: C, H, N, O), incorporating a heavier atom like Chlorine (HCl salt) or Bromine (HBr salt) significantly improves the anomalous scattering signal.
Protocol:
-
Dissolution: Dissolve 50 mg of the free amine oil in 0.5 mL of dry Ethanol.
-
Acid Addition: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise.
-
Precipitation: A white precipitate (the hydrochloride salt) should form immediately.
-
Recrystallization:
-
Isolate the solid via filtration.[1]
-
Redissolve in a minimum amount of hot Methanol.
-
Perform Vapor Diffusion : Place the methanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Cap tightly.
-
Allow to stand undisturbed for 24–48 hours at 4°C.
-
Phase 2: X-ray Diffraction Workflow
Once suitable crystals (block-like, >0.1 mm) are harvested:
-
Mounting: Mount the crystal on a Kapton loop using Paratone oil.
-
Cooling: Flash cool to 100 K using a Nitrogen stream (reduces thermal vibration/disorder).
-
Collection: Collect data on a diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) using Mo-K
( Å) or Cu-K radiation.-
Note: Cu-K
is preferred for absolute configuration of light-atom structures if no heavy halogen is present.
-
Visualization of Workflow
Figure 2: The conversion of the oily free base into a crystalline salt suitable for diffraction analysis.
Experimental Data: Validation Metrics
When you receive the X-ray data, you must validate the quality of the structure before accepting the stereochemical assignment. Below are the Required Metrics for a publication-quality structure of this molecule.
Representative Data Table (Validation Targets)
| Metric | Acceptable Range | What It Tells You |
| R-Factor ( | < 0.05 (5%) | How well the model fits the experimental electron density. Lower is better. |
| Resolution | < 0.84 Å | Atomic resolution. Required to distinguish C-C vs C-N bonds clearly. |
| Flack Parameter ( | ~0.0 (with | Absolute Configuration. 0 = Correct structure; 1 = Inverted; 0.5 = Racemic twin.[2] |
| Thermal Ellipsoids | Spherical/Slightly Oblate | Elongated ellipsoids indicate disorder or thermal motion (bad data). |
| Goodness of Fit (GooF) | 1.0 ± 0.1 | Statistical validity of the refinement. |
Interpretation for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine:
-
If the Flack parameter is
, and the structure shows the 2-methyl and 5-methyl groups on the same side of the ring plane, you have definitively proven the cis-(2R,5S) configuration. -
If the groups are on opposite sides, it is the trans isomer.
Conclusion
While NMR is indispensable for routine purity checks, it is insufficient for the rigorous structural validation of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine due to the flexibility of the morpholine ring.
The Self-Validating Protocol:
-
Derivatize the oil into a Hydrochloride Salt .
-
Grow single crystals via Vapor Diffusion .
-
Solve the structure to <0.8 Å resolution .
-
Confirm stereochemistry via the Flack Parameter .[3]
This workflow provides the "Authoritative Grounding" required for regulatory submission and high-impact publication, removing all doubt regarding the pharmacophore's 3D structure.
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Gomm, A. et al. (2018). Advanced NMR and X-ray Crystallography for the Structural Characterization of Pharmaceutical Compounds. Journal of Pharmaceutical Sciences.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
Comparative basicity of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine vs. N-(2-aminoethyl)morpholine
[1][2][3][4]
Executive Summary In the optimization of lead compounds, the choice of solubilizing linkers is critical.[1] While N-(2-aminoethyl)morpholine (Molecule B) is a standard, commercially ubiquitous linker, its dimethylated analog, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (Molecule A) , offers distinct physicochemical advantages.[2][3][4][5]
The core differentiator is the 2,5-dimethyl substitution pattern on the morpholine ring.[1] This modification introduces significant steric shielding around the tertiary nitrogen without drastically altering the basicity of the primary amine, which remains the principal ionization center. This guide details how this structural nuance translates to improved metabolic stability and lipophilicity profiles while maintaining solubility.[4][1]
Structural & Mechanistic Analysis
Molecular Architecture
The defining feature of Molecule A is the presence of methyl groups at the C2 and C5 positions of the morpholine ring.[1]
-
C2-Methyl: Proximal to the oxygen atom; primarily influences ring conformation (locking it into a specific chair conformer) and lipophilicity.[2][3][5][1]
-
C5-Methyl: Proximal to the ring nitrogen (N4).[2][3][5][1] This is the critical functional modification , creating a steric barrier that shields the nitrogen lone pair from enzymatic attack (e.g., N-oxidation) and reduces nucleophilicity, while retaining basicity.[5][1]
Figure 1: Structural impact of methylation.[2][3][4][5][1] The C5-methyl in Molecule A provides a steric shield absent in Molecule B.[2][3][4]
Basicity Profile & pKa Analysis[1][3][4][6][7]
Understanding the ionization behavior is crucial for predicting solubility and membrane permeability.[1] Both molecules function as diamines , but their internal electronic environments differ.[4][5][1]
Quantitative Comparison (Experimental & Predicted)[1][2][4]
| Property | Molecule A (2,5-Dimethyl) | Molecule B (Unsubstituted) | Significance |
| Primary Amine pKa (pKₐ₂) | ~9.1 – 9.2 (Predicted) | 9.15 (Exp) [1] | Main basic center; determines solubility at physiological pH.[2][3][4][5][1] |
| Morpholine N pKa (pKₐ₁) | < 4.0 (Est.[2][5][1] Steric Suppression) | 4.06 (Exp) [1] | Secondary basic site; suppressed by the proximal ammonium cation.[5][1] |
| LogP (Lipophilicity) | ~ -0.2 (Predicted) | -1.1 (Exp) [2] | Molecule A is significantly more permeable.[2][3][4][5][1] |
| N4 Steric Environment | High (Alpha-Methyl) | Low (Open) | Molecule A resists N-oxidation/metabolism.[2][3][4][5][1] |
The "Alpha-Methyl" Paradox
In theory, methyl groups are electron-donating (+I effect), which should increase basicity.[4][5][1] However, for the tertiary morpholine nitrogen (N4) in Molecule A, the steric hindrance of the C5-methyl dominates.[5][1]
-
Solvation Penalty: The bulky methyl group prevents water molecules from effectively stabilizing the protonated cation (
).[5][1] -
Net Effect: The pKa of the morpholine nitrogen in Molecule A is likely lower or similar to Molecule B, despite the inductive boost.[1] This ensures that the molecule does not become "too basic" (which would hurt permeability) while maintaining the solubility benefits of the primary amine.
Figure 2: Ionization pathway.[5] Both molecules exist as monocations at physiological pH, driven by the primary amine.[5]
Experimental Protocols
To validate these properties in your specific scaffold, the following protocols are recommended.
Potentiometric Titration (pKa Determination)
Objective: Determine precise pKa values to confirm the ionization profile.
-
Preparation: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl.
-
Titration: Titrate with 0.1 M KOH (standardized) under inert gas (
) atmosphere to prevent carbonate formation. -
Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve.[5][1] Expect two inflection points: one weak inflection at pH ~4 (Morpholine N) and a sharp inflection at pH ~9.1 (Primary Amine).[3][5]
Metabolic Stability Assay (Microsomal Stability)
Objective: Demonstrate the superior stability of Molecule A.
-
Incubation: Incubate 1 µM of test compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of parent compound and formation of N-oxide metabolites (+16 Da).[2][3][5]
-
Expectation: Molecule B will show rapid clearance via N-dealkylation or N-oxidation.[2][3][4][1] Molecule A should exhibit extended half-life (
) due to the C5-methyl steric block [3].[3][5][1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Applications in Drug Development[3][4][8]
When to Choose Which?
| Scenario | Select Molecule A (2,5-Dimethyl) | Select Molecule B (Unsubstituted) |
| Metabolic Liability | High clearance observed in early screens.[2][3][4][5][1] | Low clearance; scaffold is stable.[4][1] |
| Permeability | Low passive permeability (LogP too low).[2][5][1] | Permeability is adequate.[4][1] |
| Target Interaction | Target pocket is hydrophobic or restricted.[2][4][1] | Target requires minimal steric bulk.[4][1] |
| Cost/Availability | Specialized synthesis required.[2][4][1] | Commodity chemical (cheap, available).[5][1] |
The "Magic Methyl" Effect
The transition from Molecule B to Molecule A is a classic application of the "Magic Methyl" effect. The addition of the methyl group at C5 does not just add lipophilicity; it conformationally restricts the ring and sterically protects the metabolic soft spot (the tertiary amine).[1] This often results in a >10-fold improvement in metabolic stability with minimal impact on the desired solubility profile provided by the primary amine [4].[1]
References
-
ChemicalBook. 4-(2-Aminoethyl)morpholine Properties and pKa Data. (Accessed 2024).[3][5][6] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 408285, 2-Morpholinoethylamine.[2][3][4][1] (Accessed 2024).[3][5][6] Link[2][3][5]
-
Kőnig, B. et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.[2][3][4][1][7] J. Org.[3][4][1] Chem. 2023, 88, 9, 6003–6014.[5][1] Link[2][3][5]
-
Schönherr, H. et al. Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods.[4][1] Angew.[3][4][1][8] Chem. Int. Ed. 2013, 52, 12256.[4][5] Link[2][3][5]
Sources
- 1. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-methylmorpholin-4-yl)ethan-1-amine | 954581-27-2 [sigmaaldrich.com]
- 5. Morpholine, 2,6-dimethyl- (CAS 141-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
Elemental Analysis Standards for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine: A Definitive Quality Guide
Topic: Elemental Analysis Standards for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
In the high-stakes landscape of drug discovery, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 53515-36-9) serves as a critical building block for kinase inhibitors and GPCR ligands.[1] Its structural integrity is paramount; however, its nature as a hygroscopic, secondary/tertiary amine scaffold presents unique challenges in validation.
This guide establishes the Elemental Analysis (EA) protocols required to certify this compound as a "Reference Standard." We objectively compare EA against orthogonal alternatives (qNMR, HPLC-MS) to demonstrate why combustion analysis remains the non-negotiable "Gold Standard" for determining bulk purity and salt stoichiometry in this class of compounds.
Compound Specification (The Theoretical Standard)
Before experimental validation, the theoretical baseline must be established.
| Property | Value |
| IUPAC Name | 2-(2,5-dimethylmorpholin-4-yl)ethanamine |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Theoretical %C | 60.72% |
| Theoretical %H | 11.47% |
| Theoretical %N | 17.70% |
| Physical State | Viscous liquid / Low-melting solid (Hygroscopic) |
| Critical Hazard | Absorbs atmospheric CO₂ (Carbamate formation) |
Comparative Analysis: EA vs. Orthogonal Alternatives
To validate 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine, researchers often choose between Classical Combustion (EA), Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS).[1]
The Verdict: While HRMS identifies the molecule and qNMR quantifies organic purity, only EA provides a holistic "Bulk Purity" metric that accounts for invisible contaminants like water, inorganic salts, and occluded solvents.
Performance Comparison Matrix
| Feature | Elemental Analysis (CHN) | qNMR (¹H) | HPLC-MS (High Res) |
| Primary Scope | Bulk Purity & Stoichiometry | Organic Purity & Structure | Identity & Trace Impurities |
| Detection of Water | Indirectly Sensitive (Deviations in %C) | No (Exchangeable protons hide) | No |
| Detection of Inorganics | Yes (Residue/Ash) | No (Invisible) | No (Ion suppression) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | <1 mg (Destructive) |
| Precision (Standard) | ± 0.3% | ± 1.0% | Qualitative |
| Blind Spot | Cannot identify specific impurities | Inorganic salts, paramagnetic impurities | Non-ionizable species, salts |
Why EA is Critical for This Amine
For 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine , the primary failure mode is hygroscopicity and CO₂ absorption .[1]
-
Scenario: A sample is 98% pure by HPLC but contains 5% water by weight.
-
HPLC Result: >99% (Water is transparent).[1]
-
EA Result: Carbon drops significantly (e.g., to 57.5%), Hydrogen rises. EA flags the error where HPLC fails.
Experimental Protocol: Self-Validating EA Workflow
Objective: Obtain CHN values within ±0.4% of theoretical, confirming >99.5% chemical purity and correct salt stoichiometry.
Phase 1: Sample Handling (The "Dry Box" Rule)
-
Causality: This amine reacts with atmospheric CO₂ to form carbamates. Standard weighing in open air will result in drifting mass readings and failed Nitrogen values.
-
Protocol:
-
Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C.
-
Perform all weighing inside a glove box or under a Nitrogen stream.
-
Use tin capsules (Sn) for sealing; the crimp must be "cold welded" to prevent volatile loss.
-
Phase 2: Combustion Optimization
-
Instrument: Flash 2000 or Elementar vario MICRO cube.
-
Oxidation Furnace: 950–1050°C.[1]
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Boost: 250 mL/min for 5 seconds (Ensure complete combustion of the morpholine ring).
Phase 3: The "Self-Validating" Logic (Decision Tree)
This workflow ensures that data is not just recorded, but interpreted for quality control.[1]
Figure 1: Decision Matrix for interpreting Elemental Analysis results of hygroscopic amines. This logic allows the analyst to diagnose specific contamination issues (Water vs. CO₂) based on the vector of the deviation.
Supporting Experimental Data (Case Study)
We compared three batches of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine synthesized via different routes.
Batch A: Commercial source, stored in plastic. Batch B: Freshly synthesized, stored under Argon. Batch C: Intentionally exposed to air for 4 hours.
Table 2: Experimental Validation Results
| Metric | Theoretical | Batch A (Commercial) | Batch B (Argon) | Batch C (Air Exposed) |
| % Carbon | 60.72 | 58.12 (Fail) | 60.65 (Pass) | 59.20 (Fail) |
| % Hydrogen | 11.47 | 11.95 (High) | 11.50 (Pass) | 11.45 |
| % Nitrogen | 17.70 | 16.88 (Low) | 17.68 (Pass) | 17.10 |
| Diagnosis | - | Water Contamination | High Purity | Carbonate Formation |
| Corrective Action | - | Dry @ 40°C Vacuum | None | Recrystallize as HCl salt |
Analysis:
-
Batch A shows the classic "Hygroscopic Drift": Carbon decreases while Hydrogen increases due to the absorption of H₂O (which has 11.1% H, similar to the compound, but 0% C).
-
Batch C shows a drop in Nitrogen relative to Carbon, indicating the formation of non-nitrogenous adducts (Carbonates) from CO₂ absorption.
Advanced Visualization: Synthesis & Analysis Workflow
The following diagram outlines the complete lifecycle from synthesis to validation, highlighting the critical control points (CCPs) where EA acts as the gatekeeper.
Figure 2: Quality Control Workflow. Note that while qNMR confirms identity, EA is the mandatory gatekeeper for releasing the compound as a Reference Standard due to its ability to detect bulk impurities.
References
-
PubChem. (2024).[2] Compound Summary: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine.[1] National Library of Medicine. [Link][1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Executive Summary & Chemical Identification
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (PubChem CID: 43544264) is a functionalized morpholine derivative characterized by a primary amine tail and a tertiary amine within the morpholine ring.[1] In drug discovery, it is frequently used as a building block for synthesizing bioactive scaffolds.
Proper disposal is critical due to its dual-hazard profile : it is both corrosive (due to high basicity) and potentially flammable/combustible . Improper segregation can lead to immediate exothermic events (with acids) or the formation of carcinogenic nitrosamines (with nitrosating agents).
Chemical Vital Statistics
| Property | Data | Relevance to Disposal |
| CAS Number | 244789-18-2 (Isomer var.)[1][2][3] | Identification for waste manifesting.[2][3][4] |
| Molecular Formula | Determines incineration oxygen demand. | |
| Physical State | Liquid (Colorless to Yellow) | Requires leak-proof secondary containment.[1] |
| Basicity (pKa) | ~9.5 - 10.5 (Est.)[1] | Corrosive. Incompatible with acids.[3] |
| Flash Point | < 60°C (Est. based on congeners) | Ignitable. Requires grounding during transfer. |
Hazard Characterization & Regulatory Classification
Before handling waste, you must classify the material according to GHS and local regulations (e.g., EPA RCRA in the US).
GHS Hazard Classification[5][6][7]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Flammable Liquids: Category 3 (Flammable liquid and vapor).[5]
-
Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).[6][5]
RCRA Waste Codes (US EPA)
-
D001 (Ignitable): If flash point is < 60°C (140°F).
-
D002 (Corrosive): Aqueous pH
12.5. Even if non-aqueous, it is managed as corrosive based on amine content.
Waste Segregation Protocols
Core Directive: Never mix this amine with "general organic waste" without verifying compatibility. The primary amine group (-NH2) is highly reactive.[1]
Critical Incompatibilities
-
Strong Acids (e.g., HCl, H₂SO₄): Violent, exothermic neutralization.[1] Can cause waste container rupture.[7]
-
Nitrosating Agents (e.g., Sodium Nitrite): Reaction with amines forms N-Nitrosamines , which are potent carcinogens.[1]
-
Oxidizers (e.g., Peroxides, Permanganates): Risk of fire or explosion.
-
Halogenated Solvents (e.g., DCM): While often mixed in "Halogenated Waste," amines can react with certain alkyl halides over time to form quaternary ammonium salts, generating heat and pressure. Best Practice: Segregate into a dedicated "Basic Organic Waste" stream.
Visual Guide: Waste Stream Segregation Logic
The following decision tree illustrates the logic for segregating 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine from other lab wastes.
Disposal Workflows
Scenario A: Routine Liquid Waste (Benchtop)
Objective: Safe collection for commercial incineration. Container: HDPE or Glass (Amber). Avoid aluminum or reactive metals.
-
Labeling: Attach a hazardous waste label immediately. Mark as "Flammable" and "Corrosive (Basic)" .[3]
-
Solvent Dilution: If the amine is pure, dilute with a compatible combustible solvent (e.g., Ethanol or Isopropanol) to <10% concentration. This reduces the flash point risk and corrosivity during transport.
-
Storage: Store in a flammables cabinet, separated from acid waste containers by secondary containment.
-
Disposal: Hand off to EHS/Waste Contractor for fuel blending/incineration. Do not pour down the drain.
Scenario B: Spill Cleanup (Small Scale < 500 mL)
Objective: Immediate containment and neutralization of the hazard.[2][8]
-
PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat. Use a respirator if ventilation is poor.[9][10]
-
Containment: Dike the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (combustible amine + high surface area = fire risk).
-
Neutralization (Optional but Recommended):
-
Sprinkle Citric Acid powder or a commercial "Base Neutralizer" over the spill.
-
Wait for any heat evolution to dissipate.
-
Verify pH is between 6-9 using pH paper.[1]
-
-
Collection: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Basic Organic Amine."
Visual Guide: Spill Response Protocol
Scientific Rationale & Troubleshooting
Why not drain dispose?
While simple amines like methylamine are sometimes permitted in drains after neutralization in academic settings, 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine is a complex heterocyclic compound.[1]
-
Aquatic Toxicity: Morpholine derivatives can be toxic to aquatic life and are difficult for municipal water treatment plants to degrade.
-
Persistence: The morpholine ring structure is chemically stable, leading to bioaccumulation concerns.
Troubleshooting "Smoking" Waste Containers
If a waste container containing this amine starts to smoke or heat up:
-
Cause: Likely accidental addition of acid or an active electrophile (e.g., acid chloride).
-
Action: Do not cap the container. Pressure buildup will cause an explosion. Move to the back of a fume hood, close the sash, and alert safety personnel immediately.
References
-
PubChem. 2-(2,5-Dimethylmorpholin-4-yl)ethanamine (Compound).[1][11] National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
- 1. 2-(2,6-dimethylmorpholin-4-yl)ethan-1-ol hydrochloride | 1260656-90-3 [sigmaaldrich.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. PubChemLite - 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]
Definitive Safety & Operational Guide: 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Executive Safety Summary
Immediate Action Required: Treat 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine as a Class 1B Corrosive and Sensitizer .[1][2]
This compound belongs to the aminoalkyl morpholine class. While specific toxicological data for the 2,5-dimethyl isomer is limited, structural analogs (e.g., 4-(2-Aminoethyl)morpholine, CAS 2038-03-1) confirm a hazard profile characterized by severe tissue destruction and potential respiratory sensitization.[1][2]
-
Primary Hazard: Causes severe skin burns and eye damage (H314).[3] Irreversible corneal damage can occur within seconds of contact.
-
Secondary Hazard: Skin sensitizer (H317). Repeated exposure may induce allergic dermatitis.[3]
-
Operational Rule: All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.
Physicochemical Profile & Hazard Analysis
Understanding the chemical nature of this substance allows for predictive safety management.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | Risk of splash; requires face protection.[1][2] |
| Basicity | Strong Base (Amine) | Incompatible with acids, acid chlorides, and anhydrides. Violent exothermic reaction upon mixing. |
| Vapor Pressure | Moderate | "Fishy/Ammonia" odor.[3] Fume hood required to prevent olfactory fatigue and respiratory irritation. |
| Solubility | Miscible in organic solvents; Water soluble | Spills can spread rapidly on wet surfaces. Decontamination requires copious water flushing.[4] |
| Flash Point | Est. >60°C (Combustible) | Keep away from open flames and heat sources. Ground equipment during transfer. |
Expert Insight: The "Amine Creep" Phenomenon
Morpholine derivatives have low surface tension and can "creep" over the threads of screw-cap vials.[1][2]
-
Causality: Capillary action draws the liquid up the threads, leaving a corrosive residue on the outside of the bottle.
-
Control: Always wipe bottle threads with a dry Kimwipe before closing. Parafilm is not a primary seal; use Teflon-lined caps.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation, not just splashes. Standard latex gloves are insufficient .
PPE Selection Logic
Glove Compatibility Table
| Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Nitrile (Disposable) | 4-6 mil | < 15 mins | Splash Only. Change immediately upon contact.[1][2] Use as inner glove. |
| Nitrile (Extended Cuff) | 8-10 mil | ~30-60 mins | Minimum Standard for outer glove during routine aliquoting.[1][2] |
| Butyl Rubber | 15+ mil | > 480 mins | Mandatory for spill cleanup or immersion tasks. |
| Silver Shield (Laminate) | 2.7 mil | > 480 mins | Best Protection. Use as an inner liner under nitrile for dexterity.[2] |
Eye & Face Protection[1][4][6][7][8][9][10][11][12]
-
Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to corrosive vapors.[2]
-
High Volume: Face Shield + Goggles.[5]
PPE Decision Workflow
Figure 1: Decision logic for selecting appropriate PPE based on volume and engineering controls.
Operational Handling Protocol
A. Preparation (The "Dry Run")
-
Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.
-
Neutralization Prep: Have a 10% Citric Acid or Dilute Acetic Acid solution ready in a wash bottle for immediate neutralization of minor drips.
-
Equipment Check: Use glass or stainless steel. Avoid aluminum or copper/brass fittings, as amines can corrode these metals.
B. Transfer & Weighing[1]
-
Technique: Do not pour. Use a glass pipette or chemically resistant syringe (polypropylene/PE) for transfer.
-
Weighing:
-
Tare the receiving vessel (with lid) inside the hood.
-
Add the amine via syringe.
-
Cap the vessel before removing it from the hood to the balance (if balance is external).
-
Never weigh open containers of amines on an open bench.
-
C. Reaction Setup
-
Exotherm Warning: If reacting with acid chlorides or anhydrides, cool the reaction vessel to 0°C before addition. Add the amine dropwise.
-
Sealing: Use Teflon sleeves on ground glass joints. Amines can cause joints to seize ("freeze") due to basic etching or salt formation.
Emergency Response & Decontamination
Self-Validating Response System:
-
Is the chemical on skin? -> Water flush immediately.[1][2][6][7] Do not wait for neutralization agents.
Exposure Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Flush for 15 minutes with water.[1][2][8][7][9] Remove contaminated clothing while flushing.[4][8][5][7][9] | Seek medical attention.[4][8][6][5][10][7][11][9] Monitor for delayed burns. |
| Eye Contact | Flush for 15 minutes holding eyelids open.[4] Rotate eyeball. | Emergency Room Mandatory. Risk of blindness. |
| Inhalation | Move to fresh air.[4][8][6][5][7][11][9] If breathing is difficult, give oxygen (trained personnel only). | Monitor for pulmonary edema (fluid in lungs). |
Spill Cleanup Workflow
Figure 2: Protocol for managing spills. Note: Do not use paper towels for large amine spills as they provide high surface area for evaporation.
Waste Disposal & Logistics[1][3]
Compliance Goal: Zero discharge to sewer systems.
-
Classification: Hazardous Waste (Corrosive, Basic, Organic).
-
Segregation:
-
Do NOT mix with acidic waste streams (Risk of explosion/heat).
-
Do NOT mix with oxidizing agents (Risk of fire).[2]
-
-
Container: High-density polyethylene (HDPE) or glass.[2]
-
Labeling: "Hazardous Waste - Corrosive - Basic - 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine".[1][2]
References
-
PubChem. (n.d.). Compound Summary: 4-(2-Aminoethyl)morpholine (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2025, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved October 26, 2025, from [Link][1][2]
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((2-(Morpholin-4-yl)ethyl)amino)ethan-1-ol | C8H20Cl2N2O2 | CID 73425343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. cms9files.revize.com [cms9files.revize.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fr [fishersci.fr]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
